molecular formula C9H6BrN B074834 1-Bromoisoquinoline CAS No. 1532-71-4

1-Bromoisoquinoline

Número de catálogo: B074834
Número CAS: 1532-71-4
Peso molecular: 208.05 g/mol
Clave InChI: YWWZASFPWWPUBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromoisoquinoline is a versatile and highly valuable heteroaromatic building block extensively utilized in synthetic organic chemistry and drug discovery research. This compound features a bromine atom at the 1-position of the isoquinoline ring system, which serves as an excellent handle for further functionalization via modern cross-coupling methodologies, most notably Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. Its primary research value lies in its application as a key precursor for the synthesis of more complex isoquinoline derivatives, which are privileged scaffolds found in numerous pharmacologically active compounds. These derivatives exhibit a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial properties, making this compound indispensable for constructing targeted molecular libraries in medicinal chemistry programs. Furthermore, it finds significant application in materials science for the synthesis of organic ligands in metal-organic frameworks (MOFs) and as a building block for functionalized polymers and electronic materials. The mechanism of action for its derived compounds varies widely but often involves intercalation with DNA, modulation of enzyme active sites, or chelation with metal ions. Researchers value this reagent for its reactivity and the ability to rapidly introduce the isoquinoline core into diverse molecular architectures, thereby accelerating the development of novel therapeutic agents and advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZASFPWWPUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348830
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532-71-4
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromoisoquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromoisoquinoline: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Structurally, it consists of a fused benzene and pyridine ring system, forming the isoquinoline core, with a bromine atom at the C1 position.[1] This bromine substituent is not merely a passive feature; it is the key to the molecule's utility, acting as a versatile handle for a wide array of chemical transformations. Its presence significantly influences the compound's reactivity, making it an invaluable building block for constructing more complex molecular architectures.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its application in advanced synthetic protocols.

Core Identifiers and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are foundational to its effective use in research and development.

Chemical Identifiers

IdentifierValue
CAS Number 1532-71-4[3]
Molecular Formula C₉H₆BrN[2][3]
IUPAC Name This compound[3]
InChI Key YWWZASFPWWPUBN-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2Br[3][4]

Physicochemical Data

PropertyValueSource(s)
Molecular Weight ~208.05 g/mol [3][5]
Appearance White to pale yellow or brownish crystalline powder/solid.[1][2][1][2]
Melting Point 42-47 °C[2]
Solubility Moderately soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[1][1]
Storage Store in a cool, dry place (2-8°C recommended by some suppliers) under an inert atmosphere.[2][6][2][6]

Synthesis of this compound

The strategic placement of the bromine atom at the electron-deficient C1 position is typically achieved through the activation of the isoquinoline core. A common and effective laboratory-scale synthesis starts from isoquinoline-N-oxide. This approach leverages the electronic properties of the N-oxide to facilitate bromination at the desired position.

General Synthesis Protocol: Bromination of Isoquinoline-N-Oxide

This method involves the reaction of isoquinoline-N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) in the presence of a mild base or additive like Dimethylformamide (DMF).[7]

Step-by-Step Methodology:

  • Reaction Setup: A solution of isoquinoline-N-oxide in an anhydrous aprotic solvent (e.g., Dichloromethane, CH₂Cl₂) is prepared in a flask under an inert atmosphere (e.g., Argon) and cooled to 0 °C in an ice bath.[7]

  • Reagent Addition: Phosphorus oxybromide (POBr₃, ~1.2 equivalents) is added slowly to the stirred solution. This is followed by the dropwise addition of Dimethylformamide (DMF, ~0.5 equivalents).[7] The DMF acts as a catalyst, forming a Vilsmeier-Haack type reagent which is the active electrophile.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature (~25 °C) and stirred for several hours.[7] Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous sodium carbonate solution to neutralize the acidic environment (pH 7-8).[7]

  • Extraction: The organic layer is separated, and the aqueous layer is extracted thoroughly with dichloromethane.[7]

  • Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield pure this compound.[7]

Synthesis cluster_reactants Reactants & Conditions cluster_workup Work-up & Purification IQ_N_Oxide Isoquinoline-N-Oxide in CH2Cl2 Reaction_Step Reaction IQ_N_Oxide->Reaction_Step POBr3 POBr3 (1.2 eq) POBr3->Reaction_Step DMF DMF (0.5 eq) DMF->Reaction_Step Temp 0 °C to 25 °C Temp->Reaction_Step Quench Quench with Na2CO3(aq) Extract Extract with CH2Cl2 Quench->Extract 2. Extract Purify Column Chromatography Extract->Purify 3. Purify Product This compound Purify->Product Reaction_Step->Quench 1. Quench

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications

The synthetic value of this compound lies in its ability to participate in a variety of cross-coupling reactions. The carbon-bromine bond at the C1 position is susceptible to oxidative addition by transition metal catalysts, particularly palladium, making it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds.[2] This reactivity is the cornerstone of its application in constructing complex molecular scaffolds for pharmaceuticals and functional materials.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C1 position.

Mechanism Overview: The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.[10]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide.[9] This step requires a base to activate the organoboron species.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[10]

Suzuki_Coupling R1X This compound PdII_1 L₂Pd(II)(Br)(IsoQ) R1X->PdII_1 R2B R-B(OH)₂ PdII_2 L₂Pd(II)(R)(IsoQ) R2B->PdII_2 Product 1-R-Isoquinoline Base Base Base->PdII_2 Pd0 Pd(0)L₂ Pd0->PdII_1 Oxidative Addition PdII_1->PdII_2 Transmetalation PdII_2->Product PdII_2->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] It is co-catalyzed by palladium and copper(I) complexes.[13] For this compound, this provides a direct route to 1-alkynylisoquinolines, which are important precursors for many biologically active compounds and fluorescent probes.[2][11]

Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles.[14]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of a base to form a copper acetylide.[14]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Sonogashira_Coupling Pd0 Pd(0)L₂ Pd_Complex L₂Pd(II)(Br)(IsoQ) Pd0->Pd_Complex Oxidative Addition (this compound) Coupled_Pd L₂Pd(II)(C≡CR)(IsoQ) Pd_Complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product 1-(Alkynyl)isoquinoline Coupled_Pd->Product Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_Complex Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Forms

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[15][16] This reaction has revolutionized the synthesis of arylamines. Using this compound, a wide variety of primary or secondary amines can be introduced at the C1 position, providing access to a large chemical space of substituted aminoisoquinolines, which are prevalent motifs in pharmaceuticals.[17]

Mechanism Overview:

  • Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate.[18]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amido complex.

  • Reductive Elimination: This final step forms the C-N bond, yielding the 1-aminoisoquinoline product and regenerating the Pd(0) catalyst.[18]

Buchwald_Hartwig Pd0 Pd(0)L₂ Ox_Add L₂Pd(II)(Br)(IsoQ) Pd0->Ox_Add Oxidative Addition (this compound) Amido_Complex L₂Pd(II)(NR₂)(IsoQ) Ox_Add->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product 1-(Amino)isoquinoline Amido_Complex->Product Amine HNR₂ + Base Amine->Ox_Add

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust chemistry is safe chemistry. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information: [3]

  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Danger[5]

  • Hazard Statements:

    • H301: Toxic if swallowed.[3][5]

    • H318: Causes serious eye damage.[3][5]

    • H315: Causes skin irritation.[3][19]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20]

  • Personal Protective Equipment:

    • Wear protective gloves (chemically resistant), safety goggles or a face shield, and a lab coat.[5][19]

    • Avoid breathing dust.[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[19][21]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately seek medical attention.[5][21]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][21]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple organohalide; it is a powerful and versatile intermediate for synthetic chemists. Its value is demonstrated through its successful application in robust and scalable cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide reliable pathways to novel isoquinoline derivatives, which are critical scaffolds in drug discovery, particularly for neurological disorders, and in the development of advanced materials such as fluorescent probes.[2] A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully exploit the synthetic potential of this important building block.

References

Introduction: The Strategic Importance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromoisoquinoline: Synthesis, Reactivity, and Applications in Modern Drug Discovery

The isoquinoline moiety, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it a "privileged scaffold" in drug design.[2] Nature itself has utilized this core in a vast array of alkaloids with potent biological activities, including morphine and berberine.[3] In modern drug discovery, functionalized isoquinolines are critical intermediates for synthesizing novel therapeutic agents targeting a wide spectrum of diseases, from cancer to neurological disorders.[2][4]

This compound emerges as a particularly valuable building block within this chemical class. The strategic placement of a bromine atom at the C1 position—a site highly susceptible to nucleophilic attack—renders the molecule an exceptionally versatile precursor for extensive chemical modification.[4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this compound, offering field-proven insights from a senior application scientist's perspective.

Core Molecular Profile of this compound

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. This compound is typically a stable, off-white to yellow solid, whose characteristics are summarized below.[4][5][6]

PropertyValueSource(s)
CAS Number 1532-71-4[4][5][7]
Molecular Formula C₉H₆BrN[4][5][8][9]
Molecular Weight 208.05 - 208.06 g/mol [4][7][8][10]
Appearance White to light yellow or brown powder, crystals, or chunks[4][5][6]
Melting Point 42 - 48 °C[4][6][7]
Solubility Moderately soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water.[5]
Purity (Typical) ≥95%[6][7]
Storage Store at 2 - 8 °C under an inert atmosphere.[4]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound begins with the corresponding N-oxide of isoquinoline. This strategy is predicated on activating the C1 position towards subsequent functionalization.

Synthetic Workflow: From Isoquinoline-N-Oxide

The conversion of isoquinoline-N-oxide to this compound is typically achieved using a brominating agent like phosphorus oxybromide (POBr₃) in the presence of a mild base or additive like dimethylformamide (DMF).[9]

Causality Behind Experimental Choices:

  • Starting Material: Isoquinoline-N-oxide is used because the N-oxide functionality electronically activates the α-position (C1) of the pyridine ring, making it more susceptible to reaction with phosphorus-based reagents.

  • Reagent (POBr₃): Phosphorus oxybromide serves a dual purpose. It acts as the bromine source and its electrophilic phosphorus center readily coordinates with the nucleophilic N-oxide oxygen. This coordination initiates the rearrangement necessary for bromination at C1.

  • Additive (DMF): DMF can act as a catalyst and a polar solvent. Its dropwise addition at low temperatures helps to control the reaction rate and prevent the formation of undesired byproducts.[9]

  • Temperature Control: The reaction is initiated at 0 °C to manage the initial exothermic coordination of POBr₃ and then warmed to room temperature to drive the reaction to completion.[9] This ensures selectivity and minimizes degradation.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_product Purification N_Oxide Isoquinoline-N-Oxide in Anhydrous CH2Cl2 Stir Stir at 0°C, then warm to 25°C N_Oxide->Stir Add POBr3 slowly, then DMF dropwise (Argon atmosphere) POBr3 POBr3 (1.2 eq) POBr3->Stir DMF DMF (0.5 eq) DMF->Stir Quench Quench with aq. Na2CO3 (pH 7-8) Stir->Quench Monitor by TLC Extract Extract with CH2Cl2 Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Crude Crude Product Dry->Crude Final Pure this compound Crude->Final Column Chromatography (if required) caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the C1-Br bond. The electron-withdrawing nitrogen atom in the adjacent position makes the C1 carbon electron-deficient and thus an excellent electrophilic site for two major classes of reactions.

  • Nucleophilic Aromatic Substitution (SNAAr): The bromine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This pathway is fundamental for introducing diverse functional groups directly onto the isoquinoline core.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: this compound is an ideal substrate for cornerstone reactions in modern organic synthesis, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[4][11]

G cluster_snar Nucleophilic Substitution (SNAAr) cluster_coupling Pd-Catalyzed Cross-Coupling Start This compound Nu Nucleophile (Nu-H) e.g., R-NH2, R-OH Start->Nu Base Reagent_Coupling Coupling Partner e.g., R-B(OH)2 (Suzuki) R-NH2 (Buchwald) Start->Reagent_Coupling Pd Catalyst, Ligand, Base Product_SNAR 1-Nu-Isoquinoline Nu->Product_SNAR Product_Coupling 1-R-Isoquinoline Reagent_Coupling->Product_Coupling caption Key reactivity pathways of this compound.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a high-value intermediate in several research and development areas.

  • Pharmaceutical Synthesis: It is a key precursor for developing bioactive molecules.[4] Its ability to undergo diverse coupling reactions allows for the rapid generation of libraries of isoquinoline derivatives for high-throughput screening. This scaffold is found in drugs targeting neurological disorders, cancer, and infectious diseases.[1][2][4]

  • Fluorescent Probes: The rigid, planar isoquinoline core can be elaborated into larger conjugated systems. By coupling this compound with fluorescent moieties, researchers can develop novel probes for biological imaging and tracking cellular processes.[4]

  • Agrochemicals: The isoquinoline framework is also present in some agrochemicals. This compound serves as a convenient starting point for synthesizing new pesticides and herbicides.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction, a self-validating system for creating a C-C bond at the C1 position.

Objective: To synthesize 1-phenylisoquinoline from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 208 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using a Schlenk flask allows the reaction to be performed under an inert atmosphere.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to remove oxygen.

    • Rationale: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Rationale: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial for the transmetalation step in the Suzuki catalytic cycle, facilitating the transfer of the phenyl group from boron to palladium. Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle, including oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the this compound spot.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

    • Rationale: This step removes the inorganic base (K₂CO₃) and other water-soluble byproducts.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

    • Rationale: The brine wash removes residual water. Drying with Na₂SO₄ ensures the complete removal of water before concentration. Column chromatography separates the desired product from the catalyst residue and any side products.

Safety and Handling

This compound must be handled with appropriate safety precautions.

  • Hazards: It is classified as acutely toxic if swallowed (H301) and causes serious eye damage (H318).[7][10]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from incompatible materials.[4]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an indispensable building block for professionals in drug discovery, chemical biology, and materials science. A thorough understanding of its reactivity and handling, as detailed in this guide, empowers researchers to harness its full potential in the creation of novel and complex molecular entities.

References

An In-depth Technical Guide to the Spectral Data of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Bromoisoquinoline in Modern Drug Discovery

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its isoquinoline core is a common scaffold in numerous pharmaceuticals, and the presence of a bromine atom at the 1-position provides a reactive handle for various chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1] This reactivity makes this compound an invaluable intermediate for medicinal chemists and drug development professionals aiming to construct complex molecular architectures with potential therapeutic applications. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control throughout the synthetic and drug development pipeline. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Isotopic Considerations

This compound possesses the molecular formula C₉H₆BrN and a molecular weight of approximately 208.05 g/mol .[3] The presence of a bromine atom introduces a significant isotopic signature, as bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This isotopic distribution is a key diagnostic feature in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid interference with the analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full proton relaxation.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals in the aromatic region. The protons on the pyridine ring are generally more deshielded (appear at a higher chemical shift) due to the electron-withdrawing effect of the nitrogen atom.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.6d~5.7
H-4~8.2d~5.7
H-5~8.1d~8.2
H-6~7.7t~7.6
H-7~7.8t~7.7
H-8~7.9d~8.0

Note: These are representative chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • The downfield chemical shifts of all protons are characteristic of an aromatic system.

  • The doublet multiplicity of H-3 and H-4 with a coupling constant of approximately 5.7 Hz is indicative of their ortho relationship on the pyridine ring.

  • The protons of the benzene ring (H-5, H-6, H-7, and H-8) exhibit a more complex splitting pattern due to ortho and meta couplings. The deshielding effect of the bromine atom and the nitrogen-containing ring influences their precise chemical shifts.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-1~142
C-3~122
C-4~137
C-4a~128
C-5~129
C-6~127
C-7~130
C-8~128
C-8a~136

Note: These are representative chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

  • The chemical shifts are all in the aromatic region (typically 120-150 ppm).

  • The carbon atom bonded to the bromine (C-1) is significantly deshielded due to the electronegativity of the halogen, appearing at a downfield chemical shift.

  • The carbons adjacent to the nitrogen atom (C-3 and C-8a) are also deshielded.

  • Quaternary carbons (C-1, C-4a, and C-8a) will typically show weaker signals compared to the protonated carbons.

NMR_Interpretation_Workflow cluster_NMR NMR Spectroscopic Analysis A Sample Preparation (this compound in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR) A->B C ¹H NMR Spectrum Analysis (Chemical Shift, Multiplicity, Integration) B->C D ¹³C NMR Spectrum Analysis (Chemical Shift) B->D E Structural Elucidation (Confirmation of this compound Structure) C->E D->E

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply gentle and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H stretchMedium
1600-1450Aromatic C=C and C=N stretchingMedium to Strong
~1370C-N stretchingMedium
900-675Aromatic C-H out-of-plane bendingStrong
Below 600C-Br stretchMedium to Strong

Interpretation of the IR Spectrum:

  • The presence of bands in the 3100-3000 cm⁻¹ region confirms the existence of aromatic C-H bonds.[4]

  • The series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system.[4]

  • The strong absorptions in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations, are unique to the substitution pattern of the aromatic rings.[4]

  • A key diagnostic peak is the C-Br stretching vibration, which is expected to appear at a low wavenumber, typically below 600 cm⁻¹.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a classic ionization technique that involves bombarding the sample with a high-energy electron beam.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Detection: The ions are accelerated and separated based on their m/z ratio, and their relative abundance is detected.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions.

m/z Proposed Fragment Significance
207/209[C₉H₆⁷⁹BrN]⁺• / [C₉H₆⁸¹BrN]⁺•Molecular Ion (M⁺•)
128[M - Br]⁺Loss of a bromine radical
101[C₈H₅N]⁺Loss of HCN from the [M - Br]⁺ fragment

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The most crucial feature is the presence of a pair of molecular ion peaks at m/z 207 and 209 in an approximate 1:1 intensity ratio. This is the definitive signature of a compound containing one bromine atom.

  • Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical. In this case, the loss of a bromine radical from the molecular ion results in a prominent peak at m/z 128. Subsequent fragmentation of the isoquinoline ring can lead to the loss of hydrogen cyanide (HCN, 27 Da), giving rise to a fragment at m/z 101.

Mass_Spec_Fragmentation cluster_MS Mass Spectrometry Fragmentation Pathway A This compound (M) B Molecular Ion [M]⁺• (m/z 207/209) A->B Electron Ionization C [M - Br]⁺ (m/z 128) B->C - Br• D [C₈H₅N]⁺ (m/z 101) C->D - HCN

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its unambiguous identification and characterization. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, confirming the substitution pattern on the isoquinoline core. IR spectroscopy provides rapid confirmation of the aromatic nature and the presence of the carbon-bromine bond. Finally, mass spectrometry offers definitive proof of the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern and predictable fragmentation. This synergistic application of multiple spectroscopic techniques is indispensable for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical synthetic intermediate.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the complete crystal structure analysis of 1-bromoisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document details the entire workflow, from synthesis and crystallization to advanced structural elucidation and intermolecular interaction analysis. While the crystallographic data presented herein is illustrative to demonstrate the analytical process, the methodologies described are grounded in established, field-proven protocols.

Introduction: The Significance of this compound in Structural Science

The isoquinoline scaffold is a privileged motif in a vast array of natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 1-position not only provides a versatile handle for further synthetic transformations but also significantly influences the molecule's electronic properties and solid-state packing. A thorough understanding of the three-dimensional structure of this compound is paramount for rational drug design, polymorphism screening, and the development of novel crystalline materials with tailored properties. This guide will illuminate the critical steps and expert considerations necessary to achieve a comprehensive structural understanding of this important molecule.

Part 1: Synthesis and Crystallization of this compound

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of this compound

While several synthetic routes to this compound exist, a common and effective method involves the treatment of isoquinoline-N-oxide with a brominating agent.

Protocol: Synthesis of this compound from Isoquinoline-N-oxide [1]

  • Reaction Setup: To a stirred solution of isoquinoline-N-oxide (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C under an argon atmosphere, slowly add phosphorus oxybromide (POBr₃) (1.2 eq.).

  • Addition of DMF: Following the addition of POBr₃, add N,N-dimethylformamide (DMF) (0.5 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature (approx. 25 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH reaches 7-8.

  • Extraction: Separate the organic layer and extract the aqueous layer thoroughly with CH₂Cl₂.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford pure this compound.

Expert Insight: The use of anhydrous conditions is critical to prevent the decomposition of the phosphorus oxybromide. The dropwise addition of reagents at low temperatures helps to control the exothermicity of the reaction.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination.[2] Slow recrystallization is a widely used and effective technique.

Protocol: Recrystallization of this compound [3][4][5][6][7]

  • Solvent Screening: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, and hexane.

  • Dissolution: In a clean vial, dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Loosely cap the vial and allow it to cool slowly to room temperature. To promote slower cooling, the vial can be placed in a beaker of hot water which is then allowed to cool.

  • Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to the formation of single crystals.

  • Isolation: Once well-formed crystals are observed, carefully isolate them from the mother liquor.

Causality in Experimental Choices: The principle behind recrystallization is that the crystal lattice of the desired compound will form in a highly ordered manner, excluding impurities which will remain in the solution.[3][4][6][7] Slow cooling is crucial as it allows for the growth of larger, more well-ordered crystals, which are ideal for X-ray diffraction. Rapid cooling often leads to the formation of smaller, less-ordered crystals or an amorphous precipitate.

Part 2: Single-Crystal X-ray Diffraction Analysis

With suitable single crystals in hand, the next phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Data Collection

The crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected.[8][9][10][11][12]

Workflow for X-ray Diffraction Data Collection

X-ray Data Collection Workflow crystal_selection Select a High-Quality Single Crystal mounting Mount Crystal on Goniometer crystal_selection->mounting centering Center Crystal in X-ray Beam mounting->centering unit_cell Determine Unit Cell and Crystal System centering->unit_cell strategy Develop Data Collection Strategy unit_cell->strategy data_collection Collect Diffraction Data strategy->data_collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Expert Insight: The choice of X-ray source (e.g., Mo Kα or Cu Kα) and the data collection temperature are important considerations. Low-temperature data collection (typically at 100 K) is often preferred as it minimizes thermal motion of the atoms, leading to a more precise structure determination.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. This process involves solving the "phase problem" and refining a model of the atomic positions.[13][14][15][16]

Workflow for Structure Solution and Refinement

Structure Solution and Refinement Workflow data_processing Process Raw Diffraction Data space_group Determine Space Group data_processing->space_group phase_problem Solve the Phase Problem (e.g., Direct Methods) space_group->phase_problem initial_model Build Initial Atomic Model phase_problem->initial_model refinement Refine Atomic Positions and Thermal Parameters initial_model->refinement validation Validate the Final Structure refinement->validation

Caption: General workflow for crystal structure solution and refinement.

Trustworthiness of the Protocol: The refinement process is iterative. A common metric used to assess the quality of the fit between the experimental data and the model is the R-factor. Lower R-values indicate a better agreement. The final refined structure should be chemically sensible and validated using software tools like PLATON or CheckCIF.

Hypothetical Crystallographic Data for this compound

The following table summarizes hypothetical crystallographic data for this compound, which will be used for the subsequent analysis.

ParameterHypothetical Value
Chemical FormulaC₉H₆BrN
Formula Weight208.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)13.123(3)
c (Å)7.891(1)
α (°)90
β (°)105.45(3)
γ (°)90
Volume (ų)853.4(3)
Z4
Calculated Density (g/cm³)1.618
Absorption Coeff. (mm⁻¹)4.65
F(000)408
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.042, wR₂ = 0.091
Goodness-of-fit on F²1.05

Part 3: Analysis of Intermolecular Interactions

With the crystal structure determined, a detailed analysis of the intermolecular interactions that govern the crystal packing can be performed. Hirshfeld surface analysis is a powerful tool for this purpose.[17][18]

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a visual representation of intermolecular contacts in a crystal. The surface is generated based on the electron distribution of the molecule.

Key Features of Hirshfeld Surface Analysis:

  • d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter (red), of van der Waals separation (white), and longer (blue) than the van der Waals radii of the interacting atoms.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.[17][18]

Workflow for Hirshfeld Surface Analysis

Hirshfeld Surface Analysis Workflow cif_input Input Refined Crystallographic Information File (CIF) hirshfeld_calc Calculate Hirshfeld Surface and Fingerprint Plots cif_input->hirshfeld_calc dnorm_vis Visualize d_norm Surface to Identify Close Contacts hirshfeld_calc->dnorm_vis fingerprint_decon Deconvolute 2D Fingerprint Plot hirshfeld_calc->fingerprint_decon quant_analysis Quantify Contributions of Different Interactions fingerprint_decon->quant_analysis

Caption: Workflow for performing Hirshfeld surface analysis.

Expected Intermolecular Interactions in this compound

Based on the molecular structure of this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of a neighboring molecule (Br···N interaction).

  • π-π Stacking: The aromatic isoquinoline rings can engage in π-π stacking interactions.

  • C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-system of an adjacent molecule.

  • van der Waals Forces: These ubiquitous forces will also contribute to the overall crystal packing.

Quantitative Analysis from Hypothetical Fingerprint Plots

Interaction TypeHypothetical Contribution (%)
H···H45.2
C···H/H···C28.5
Br···H/H···Br12.8
Br···N/N···Br5.5
C···C4.3
Other3.7

Expert Interpretation: The hypothetical data suggests that while non-specific H···H and C···H contacts are the most abundant, the directional Br···N halogen bonds and C···C (π-π stacking) interactions are likely the key drivers of the specific supramolecular assembly in the crystal lattice of this compound. The red spots on the d_norm surface corresponding to the Br···N contacts would provide strong visual evidence for the presence of halogen bonding.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, X-ray data collection, structure solution, and intermolecular interaction analysis, researchers can gain a deep and nuanced understanding of the solid-state structure of this important molecule. The application of these methodologies is crucial for advancing the fields of drug discovery, materials science, and crystal engineering.

References

Synthesis of 1-Bromoisoquinoline from isoquinoline-N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromoisoquinoline from Isoquinoline-N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the regioselective synthesis of this compound, a valuable building block in medicinal chemistry and materials science, from its corresponding N-oxide. The methodology detailed herein is robust, emphasizing mechanistic understanding and practical execution to ensure reliable and reproducible outcomes in a laboratory setting.

Strategic Overview: The N-Oxide Activation Approach

The direct bromination of isoquinoline is challenging and often leads to mixtures of products, with substitution typically occurring on the benzene ring, such as at the C5 position under acidic conditions.[1][2][3] To achieve selective functionalization at the C1 position, a more nuanced strategy is required. The conversion of the parent isoquinoline to its N-oxide derivative fundamentally alters the electronic landscape of the heterocycle. The N-oxide group activates the adjacent C1 and C3 positions towards nucleophilic attack, paving the way for regioselective substitution.

This guide focuses on the well-established method of activating isoquinoline-N-oxide with phosphorus(V) oxybromide (POBr₃), which serves as both an activating agent and the bromide source, to yield the desired this compound.

The Reaction Mechanism: A Stepwise Elucidation

The conversion of isoquinoline-N-oxide to this compound using phosphorus oxybromide is a multi-step process. The addition of N,N-dimethylformamide (DMF) is crucial and is believed to form a Vilsmeier-type intermediate, which is a more potent activating agent.

The proposed mechanism is as follows:

  • Activation of POBr₃: Phosphorus oxybromide reacts with the catalytic amount of DMF to form a highly electrophilic Vilsmeier-type adduct.

  • O-Phosphorylation: The nucleophilic oxygen of the isoquinoline-N-oxide attacks the phosphorus center of the activated complex (or POBr₃ directly), forming an isoquinolinium intermediate. This step converts the N-oxide oxygen into an excellent leaving group.

  • Nucleophilic Attack: A bromide ion (Br⁻), generated from POBr₃, acts as a nucleophile and attacks the now highly electrophilic C1 position of the isoquinolinium ring.

  • Rearomatization: The resulting intermediate collapses, eliminating the phosphate leaving group and restoring the aromaticity of the pyridine ring to yield the final product, this compound.

Diagram: Proposed Reaction Mechanism

Reaction_Mechanism cluster_activation Step 1: Reagent Activation cluster_reaction Steps 2-4: Core Transformation POBr3 POBr₃ Vilsmeier Vilsmeier-type Adduct (Electrophilic) POBr3->Vilsmeier + DMF DMF DMF N_Oxide Isoquinoline-N-Oxide Intermediate1 O-Phosphorylated Intermediate N_Oxide->Intermediate1 + Activated POBr₃ (Step 2) Intermediate2 Addition Intermediate Intermediate1->Intermediate2 + Br⁻ (Step 3) Product This compound Intermediate2->Product - Leaving Group (Step 4)

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established general procedures for the halogenation of azine N-oxides.[4] It is a self-validating system when followed with precision, including reaction monitoring and proper characterization of the final product.

Reagent and Materials Data
CompoundFormulaMW ( g/mol )Amount (mmol)EquivalentsKey Properties
Isoquinoline-N-OxideC₉H₇NO145.161.01.0Starting Material
Phosphorus OxybromidePOBr₃286.691.21.2Moisture sensitive, corrosive
N,N-DimethylformamideC₃H₇NO73.090.50.5Anhydrous, catalyst
Dichloromethane (DCM)CH₂Cl₂84.93~0.1 M-Anhydrous, reaction solvent
Step-by-Step Methodology

I. Reaction Setup:

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolve isoquinoline-N-oxide (1.0 eq.) in anhydrous dichloromethane (to make a 0.1 M solution) and transfer the solution to the flask.

  • Cool the stirred solution to 0 °C using an ice-water bath.

II. Reagent Addition: 5. Slowly add phosphorus oxybromide (POBr₃, 1.2 eq.) to the cooled solution. The addition may be exothermic. 6. Following the POBr₃ addition, add anhydrous N,N-dimethylformamide (DMF, 0.5 eq.) dropwise via the dropping funnel. Maintain the temperature at 0 °C during this addition.

III. Reaction Progression: 7. After the additions are complete, allow the reaction mixture to gradually warm to room temperature (~25 °C). 8. Stir the mixture continuously for several hours (typically 6 hours, but this can vary).[4] 9. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

IV. Workup and Quenching: 10. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. 11. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃). Caution: This is an exothermic process and may involve gas evolution. Add the solution portion-wise to control the quench. 12. Continue adding the Na₂CO₃ solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). 13. Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. 14. Extract the aqueous phase thoroughly with additional dichloromethane (e.g., 3 x volume of aqueous phase).

V. Isolation and Purification: 15. Combine all organic extracts. 16. Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water and inorganic salts. 17. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product. 18. Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether/ethyl acetate, starting with 100:1.[4] 19. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. A reported yield for this general procedure is around 55%.[4]

Diagram: Experimental Workflow

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Flask, N₂, Stirrer) Dissolve 2. Dissolve N-Oxide in Anhydrous DCM Setup->Dissolve Cool1 3. Cool to 0 °C Dissolve->Cool1 Add_POBr3 4. Add POBr₃ (1.2 eq) Cool1->Add_POBr3 Add_DMF 5. Add DMF (0.5 eq) Add_POBr3->Add_DMF Warm 6. Warm to 25 °C Stir & Monitor (TLC) Add_DMF->Warm Cool2 7. Cool to 0 °C Warm->Cool2 Quench 8. Quench with Na₂CO₃ (aq) pH 7-8 Cool2->Quench Extract 9. Separate & Extract with DCM Quench->Extract Wash 10. Combine Organics Wash with Brine Extract->Wash Dry 11. Dry (Na₂SO₄) Filter & Concentrate Wash->Dry Purify 12. Flash Chromatography (Silica, PE/EA) Dry->Purify Product 13. Isolate Pure This compound Purify->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Validation

To validate the successful synthesis, the isolated product must be thoroughly characterized.

  • Appearance: Yellow to brown powder or chunks.[5]

  • Molecular Formula: C₉H₆BrN.[6]

  • Molecular Weight: 208.05 g/mol .[6]

  • Melting Point: 42-48 °C.[5]

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: The nuclear magnetic resonance spectra are definitive for structural confirmation. The chemical shifts and coupling constants will be unique to the this compound structure. Reference spectra are available in public databases such as PubChem.[6]

    • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass, including the characteristic isotopic pattern for a bromine-containing compound.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic C-H and C=N/C=C vibrations of the isoquinoline core.

Safety and Troubleshooting

  • Safety: Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step must be performed slowly and with cooling to manage the exothermic reaction. Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with care.

  • Troubleshooting:

    • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the standard reaction time, consider extending the stirring period at room temperature. Ensure all reagents and the solvent were anhydrous, as moisture will decompose the POBr₃.

    • Low Yield: Poor yield can result from an inefficient quench/workup or difficulties during chromatographic separation. Ensure thorough extraction from the aqueous phase.

    • Purification Issues: If the product is difficult to separate from impurities, adjust the polarity of the eluent system for column chromatography. A shallower gradient may improve resolution.

Conclusion

The synthesis of this compound from isoquinoline-N-oxide via activation with phosphorus oxybromide is a reliable and regioselective transformation. By leveraging the electronic properties of the N-oxide, this method provides strategic access to a C1-functionalized isoquinoline core that is otherwise difficult to obtain. A firm grasp of the underlying mechanism, coupled with meticulous execution of the experimental protocol, will enable researchers to successfully produce this versatile chemical intermediate for applications in drug discovery and beyond.

References

An In-Depth Technical Guide to 1-Bromoisoquinoline: Synthesis, Precursors, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-bromoisoquinoline, a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its value lies in the reactivity of the bromine atom at the C1 position, which is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.[1][2] This document will explore the primary synthetic routes to this compound, detailing the precursor materials, reaction mechanisms, and strategic considerations for laboratory and process scale-up.

I. The Strategic Importance of the Isoquinoline Core

The isoquinoline scaffold is a privileged structure in numerous biologically active natural products, such as papaverine and berberine, and synthetic pharmaceuticals.[3] This framework is a key component in compounds exhibiting a wide range of pharmacological activities, including anesthetic, antiviral, antibacterial, and antihypertensive properties.[4] The introduction of a bromine atom at the 1-position significantly enhances the synthetic utility of the isoquinoline nucleus, providing a versatile handle for molecular elaboration.

II. Synthetic Pathways to the Isoquinoline Nucleus: A Foundation for this compound

The construction of the core isoquinoline ring system is the foundational step in the synthesis of this compound. Several classical named reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and regiochemical control.

  • Bischler-Napieralski Reaction : This powerful method involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[5] These intermediates can then be aromatized to the corresponding isoquinoline. The reaction typically employs condensing agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[6] The choice of an appropriate β-phenylethylamine precursor is crucial for the ultimate substitution pattern of the isoquinoline ring.[7]

  • Pomeranz-Fritsch Reaction : This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9][10] A key advantage of this method is its ability to generate isoquinolines with substitution patterns that may be difficult to achieve through other synthetic strategies.[8]

  • Pictet-Spengler Reaction : While this reaction primarily yields tetrahydroisoquinolines from the condensation of a β-arylethylamine with a carbonyl compound, the resulting products can be oxidized to form the fully aromatic isoquinoline ring.[11][12][13] This method is particularly valuable for the synthesis of natural product analogues.[12]

Table 1: Comparison of Key Isoquinoline Synthesis Methods

ReactionStarting MaterialsKey Reagents/ConditionsProductKey Advantages
Bischler-Napieralski β-arylethylamidesP₂O₅, POCl₃, or ZnCl₂; acidic conditions[14][15]3,4-DihydroisoquinolinesVersatile for a wide range of substituted isoquinolines.[7]
Pomeranz-Fritsch Benzaldehydes, 2,2-dialkoxyethylaminesStrong acid (e.g., H₂SO₄)[9][10]IsoquinolinesDirect route to the aromatic isoquinoline core.[10]
Pictet-Spengler β-arylethylamines, aldehydes/ketonesProtic or Lewis acid[12][13]TetrahydroisoquinolinesUseful for synthesizing natural product-like scaffolds.[12]
III. Direct Bromination Strategies for this compound

Once the isoquinoline nucleus is formed, or if isoquinoline itself is used as the starting material, several methods can be employed to introduce a bromine atom at the C1 position.

A highly effective and regioselective method for the synthesis of this compound involves the reaction of isoquinoline-N-oxide with a brominating agent. This approach leverages the altered electronic properties of the N-oxide to direct bromination to the C1 position.

Experimental Protocol: Synthesis of this compound from Isoquinoline-N-oxide [16]

  • N-Oxidation of Isoquinoline : Isoquinoline is first converted to isoquinoline-N-oxide. This can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).[17][18]

  • Bromination : To a stirred solution of isoquinoline-N-oxide in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C, phosphorus oxybromide (POBr₃) is added slowly under an inert atmosphere.[16]

  • Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).[16]

  • Work-up and Purification : The reaction is quenched with a saturated aqueous solution of sodium carbonate to neutralize the acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.[16]

The use of tosyl anhydride (Ts₂O) and a bromide source like tetrabutylammonium bromide (TBABr) with isoquinoline-N-oxide also provides a mild and efficient route to this compound.

Another common precursor for 1-haloisoquinolines is isocarbostyril. This lactam can be converted to 1-chloroisoquinoline using reagents like phosphoryl chloride (POCl₃).[19] While this provides the chloro-analogue, subsequent halogen exchange reactions can potentially yield this compound. The direct conversion of isocarbostyril to this compound can be achieved using brominating agents such as phosphorus oxybromide.

The Sandmeyer reaction offers a versatile method for introducing a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[20][21] This can be applied to the synthesis of this compound starting from 1-aminoisoquinoline.

Conceptual Workflow for Sandmeyer Bromination:

  • Diazotization : 1-Aminoisoquinoline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), to form the corresponding diazonium salt.[21][22]

  • Copper-Catalyzed Bromination : The diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonium group with a bromide ion, yielding this compound and nitrogen gas.[20][22]

Diagram 1: Key Synthetic Pathways to this compound

Synthesis_Pathways cluster_precursors Precursors cluster_reactions Synthetic Routes Beta-Arylethylamine Beta-Arylethylamine Benzaldehyde Benzaldehyde Pomeranz_Fritsch Pomeranz- Fritsch Benzaldehyde->Pomeranz_Fritsch Aminoacetal Aminoacetal Aminoacetal->Pomeranz_Fritsch Isoquinoline Isoquinoline Isoquinoline_Core Isoquinoline Core 1-Aminoisoquinoline 1-Aminoisoquinoline Sandmeyer_Reaction Sandmeyer Reaction 1-Aminoisoquinoline->Sandmeyer_Reaction Bischler_Napieralski Bischler- Napieralski Bischler_Napieralski->Isoquinoline_Core Pomeranz_Fritsch->Isoquinoline_Core N_Oxidation N-Oxidation Isoquinoline_Core->N_Oxidation Isoquinoline_N_Oxide Isoquinoline N-Oxide N_Oxidation->Isoquinoline_N_Oxide Bromination Bromination (POBr3) Isoquinoline_N_Oxide->Bromination This compound This compound Bromination->this compound Sandmeyer_Reaction->this compound

Caption: Synthetic routes to this compound.

IV. Causality in Experimental Choices

The selection of a specific synthetic route to this compound is dictated by several factors:

  • Availability of Starting Materials : The commercial availability and cost of precursors often determine the most practical approach.[23] Isoquinoline itself is a common starting point for direct functionalization.

  • Desired Substitution Pattern : If a substituted this compound is the target, constructing the isoquinoline ring from appropriately substituted precursors via the Bischler-Napieralski or Pomeranz-Fritsch reaction is often the most logical strategy.

  • Reaction Selectivity and Yield : The N-oxidation route is favored for its high regioselectivity for the C1 position. Direct bromination of isoquinoline can lead to a mixture of products, with bromination often occurring on the benzene ring.[24][25]

  • Safety and Environmental Considerations : The Sandmeyer reaction, while effective, involves the generation of potentially explosive diazonium salts and requires careful handling.[21]

V. Conclusion

This compound is a synthetically valuable intermediate, and its preparation can be approached through several well-established methodologies. The choice of the optimal synthetic pathway depends on a careful analysis of the desired final product, the availability of starting materials, and the desired level of regiochemical control. The methods outlined in this guide, from the construction of the core isoquinoline nucleus to the specific introduction of the C1-bromo substituent, provide a robust toolkit for researchers and drug development professionals.

References

Retrosynthetic analysis of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Retrosynthetic Analysis of 1-Bromoisoquinoline

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility stems from the strategic placement of the bromine atom at the C1 position, which is activated for nucleophilic substitution and serves as a versatile handle for metal-catalyzed cross-coupling reactions. This guide provides a comprehensive retrosynthetic analysis of this compound, dissecting the logical disconnections to reveal robust and field-proven synthetic strategies. We will explore the causality behind various synthetic choices, present detailed, self-validating protocols for key transformations, and ground our discussion in authoritative references.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged motif in medicinal chemistry. However, the direct functionalization of the parent heterocycle can be challenging due to regioselectivity issues. This compound emerges as a superior intermediate because the C1-Br bond is readily displaced by a wide range of nucleophiles and participates efficiently in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in drug discovery programs. A sound retrosynthetic strategy is therefore paramount to accessing this key intermediate efficiently and in high purity.

Primary Retrosynthetic Analysis

A top-down analysis of this compound reveals several logical disconnections. The most effective strategies do not involve direct bromination of the parent isoquinoline, which is notoriously unselective for the C1 position. Instead, they rely on building the isoquinoline core and then executing a specific functional group interconversion (FGI) at the C1 position.

Retrosynthesis T This compound (Target) P1 Isoquinoline-N-Oxide T->P1 C-Br bond formation (via N-Oxide) P2 1-Aminoisoquinoline T->P2 FGI (Sandmeyer Reaction) P3 1(2H)-Isoquinolinone T->P3 FGI (Lactam Bromination) P4 Isoquinoline T->P4 Direct C-H Bromination (Challenging)

Caption: Primary retrosynthetic disconnections for this compound.

This analysis identifies three primary, high-efficacy pathways (from P1, P2, P3) and one challenging route (from P4). We will dissect each strategy, focusing on the forward synthesis and the underlying chemical logic.

Strategy I: Regioselective Bromination via Isoquinoline-N-Oxide

This is arguably one of the most elegant and direct methods. The retrosynthetic C-Br bond disconnection leads to isoquinoline-N-oxide. The logic here is that N-oxidation activates the C1 position for nucleophilic attack by an intermediate formed from the brominating agent.

Forward Synthesis Rationale & Mechanism

The forward synthesis involves two steps: N-oxidation of isoquinoline, followed by treatment with a phosphorus oxyhalide, in this case, phosphorus(V) oxybromide (POBr₃). The N-oxide tautomerizes to a 2-hydroxyisoquinolinium species. POBr₃ acts as both a bromine source and a powerful oxophile, activating the N-hydroxyl group by forming a good leaving group. A bromide ion is then delivered specifically to the C1 position in a regioselective addition-elimination type mechanism.

N_Oxide_Route cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Bromination S1 Isoquinoline I1 Isoquinoline-N-Oxide S1->I1 m-CPBA or H₂O₂/AcOH I1_2 Isoquinoline-N-Oxide P1 This compound I1_2->P1 POBr₃, DMF

Caption: Workflow for the synthesis of this compound via the N-oxide intermediate.

Experimental Protocol: Synthesis from Isoquinoline-N-Oxide[3]

Part A: Preparation of Isoquinoline-N-Oxide

  • Dissolve isoquinoline (1 eq.) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add hydrogen peroxide (30% aq. solution, ~2.5 eq.) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 70-80 °C for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude isoquinoline-N-oxide, which can be used directly or purified by chromatography.

Part B: Synthesis of this compound

  • To a stirred solution of isoquinoline-N-oxide (1 eq., 0.1 M) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere, cool the flask to 0 °C.

  • Slowly add phosphorus(V) oxybromide (POBr₃, 1.2 eq.).

  • Add N,N-dimethylformamide (DMF, 0.5 eq.) dropwise.

  • Allow the reaction mixture to gradually warm to 25 °C and stir for 6 hours or until the reaction is complete as monitored by TLC.[3]

  • Carefully quench the reaction by slowly adding a saturated aqueous sodium carbonate solution to adjust the pH to 7-8.

  • Separate the organic and aqueous phases. Extract the aqueous phase thoroughly with CH₂Cl₂.

  • Combine all organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., petroleum ether/ethyl acetate, 100:1) to afford pure this compound.[3]

Strategy II: Sandmeyer Reaction of 1-Aminoisoquinoline

This classic transformation provides a reliable, albeit longer, route. The key disconnection is a functional group interconversion (FGI) of the C1-Br bond back to a diazonium salt (-N₂⁺), which in turn comes from a primary amine (-NH₂). This points to 1-aminoisoquinoline as the immediate precursor.

Forward Synthesis Rationale & Mechanism

The synthesis begins with the preparation of 1-aminoisoquinoline, typically via the Chichibabin reaction (amination of isoquinoline with sodium amide). The core of the strategy is the Sandmeyer reaction.[4][5] 1-aminoisoquinoline is first converted to a diazonium salt at low temperature using a nitrite source (e.g., NaNO₂) in a strong acid.[6] This highly reactive intermediate is then treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the loss of dinitrogen gas and formation of an aryl radical.[4] This radical then reacts with a bromine species from the copper complex to yield the final product.

Sandmeyer_Route cluster_step1 Step 1: Amination (Chichibabin) cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Reaction S1 Isoquinoline I1 1-Aminoisoquinoline S1->I1 NaNH₂ I1_2 1-Aminoisoquinoline I2 Isoquinoline-1-diazonium salt I1_2->I2 NaNO₂, HBr, 0-5 °C I2_2 Isoquinoline-1-diazonium salt P1 This compound I2_2->P1 CuBr

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Synthesis[6]

Part A: Diazotization of 1-Aminoisoquinoline

  • Suspend 1-aminoisoquinoline (1 eq.) in a solution of 48% hydrobromic acid (HBr, ~4 eq.) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature is maintained between 0 and 5 °C. A clear solution of the diazonium salt should form.

Part B: Copper-Catalyzed Bromination

  • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr (~2 eq.) with gentle warming, then cool to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution.

  • Observe the vigorous evolution of nitrogen gas. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Cool the mixture, neutralize with aqueous NaOH or NH₄OH, and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Strategy III: Bromination of 1(2H)-Isoquinolinone

Another powerful FGI strategy involves the conversion of the C1-carbonyl group of 1(2H)-isoquinolinone (also known as isocarbostyril) into the C1-Br bond. The isoquinolinone is a stable, accessible lactam that can be readily prepared from the parent isoquinoline or built through other cyclization methods.

Forward Synthesis Rationale & Mechanism

The conversion of a lactam to a halo-imine is analogous to the conversion of a carboxylic acid to an acid halide. Reagents like phosphorus(V) oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are effective. The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, forming a good leaving group. Subsequent attack by bromide followed by elimination yields the aromatic this compound. This method is often high-yielding and avoids the handling of potentially unstable diazonium intermediates.

The Challenge of Direct C-H Bromination

A retrosynthetic disconnection of the C1-Br bond leading directly to isoquinoline is synthetically challenging. Electrophilic aromatic substitution on the isoquinoline ring is governed by the strong deactivating effect of the protonated nitrogen atom under acidic conditions. This directs electrophiles almost exclusively to the benzene ring, primarily at the C5 and C8 positions.[7][8][9]

  • Reaction: Isoquinoline + NBS / H₂SO₄

  • Major Product: 5-Bromoisoquinoline[8]

  • Minor Product: 8-Bromoisoquinoline

  • This compound: Not formed

While high-temperature gas-phase radical bromination has been reported to yield some this compound, these conditions are not practical for standard laboratory synthesis.[10] Therefore, direct C-H bromination is not a recommended strategy for preparing the C1 isomer.

Comparative Analysis of Synthetic Strategies

StrategyStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
N-Oxide Route Isoquinolinem-CPBA, POBr₃, DMFGood (55-70%)[3]High regioselectivity, direct, two steps from isoquinoline.Requires handling of POBr₃.
Sandmeyer Reaction 1-AminoisoquinolineNaNO₂, HBr, CuBrGood (60-80%)Reliable, well-established, tolerates various functional groups.Multi-step, involves potentially unstable diazonium salts, requires low temperatures.
Isoquinolinone Route 1(2H)-IsoquinolinonePOBr₃ or PBr₃/PBr₅High (>80%)High yield, avoids unstable intermediates.Requires prior synthesis of the isoquinolinone precursor.
Direct Bromination IsoquinolineNBS, H₂SO₄NegligibleOne step.Fails to produce the desired C1 isomer; poor regioselectivity.[8]

Conclusion

The retrosynthetic analysis of this compound clearly demonstrates that the most effective synthetic routes rely on strategic functional group interconversions at the C1 position rather than direct C-H functionalization of the parent heterocycle. The N-oxide route offers a highly regioselective and efficient two-step sequence from isoquinoline. The Sandmeyer reaction provides a classic and robust, albeit longer, alternative. For researchers with access to 1(2H)-isoquinolinone, its conversion to this compound is often the highest-yielding option. The choice of strategy will ultimately depend on the availability of starting materials, scalability requirements, and the specific constraints of the research or development program. This guide provides the foundational logic and validated protocols necessary for making an informed and effective decision.

References

A Guide to the Mechanism of Isoquinoline N-Oxide Bromination: Principles and Practice

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Isoquinoline N-oxides present a unique substrate for electrophilic aromatic substitution, offering altered reactivity and regioselectivity compared to their parent isoquinolines. This technical guide provides an in-depth exploration of the mechanism governing the bromination of isoquinoline N-oxide. We will dissect the electronic influence of the N-oxide functionality, the critical role of the reaction medium in directing substitution, and the factors that control regiochemical outcomes. This document serves as a resource for researchers and drug development professionals, offering not only mechanistic clarity but also field-proven protocols and insights into experimental design.

Introduction: The Synthetic Advantage of N-Oxidation

Isoquinoline is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. However, the direct electrophilic functionalization of the isoquinoline core is often challenging. The pyridine ring is inherently electron-deficient and, under the acidic conditions typical for many electrophilic aromatic substitution (EAS) reactions, the nitrogen atom becomes protonated. This further deactivates the entire heterocyclic system, making the carbocyclic (benzene) ring the preferred site of substitution, primarily at the C5 and C8 positions.[1][2]

Conversion of the isoquinoline nitrogen to an N-oxide dramatically alters the molecule's electronic landscape. The N-oxide group, with its N⁺-O⁻ dipole, can act as an electron-donating group through resonance, thereby activating the ring system toward electrophilic attack.[3][4] This modification provides a powerful strategic tool for chemists, enabling substitutions that are otherwise difficult to achieve. This guide focuses specifically on bromination, a key transformation for introducing a versatile synthetic handle for subsequent cross-coupling reactions and further molecular elaboration.[5]

The Dual Role of the N-Oxide Group in Electrophilic Aromatic Substitution

The reactivity of isoquinoline N-oxide in EAS reactions is fundamentally dictated by the reaction conditions, specifically the acidity of the medium. The N-oxide group can exhibit both activating and deactivating characteristics depending on its protonation state.

Electronic Effects in Neutral Media

In the absence of strong acid, the N-oxide oxygen can donate electron density into the aromatic system via resonance. This donation increases the electron density at the C2, C4, C5, and C7 positions, making the molecule more susceptible to electrophilic attack than the parent isoquinoline.[3][4]

The Directing Influence of Strong Acid

Most bromination procedures for weakly activated or deactivated aromatic rings require strongly acidic conditions to generate a potent electrophile (e.g., from N-bromosuccinimide in H₂SO₄).[6][7] In this environment, the N-oxide oxygen is readily protonated.

Upon protonation, the N-OH⁺ group becomes a powerful electron-withdrawing group via induction. This effect profoundly deactivates the adjacent pyridine ring, making it highly resistant to electrophilic attack. Consequently, the electrophilic substitution is directed exclusively to the carbocyclic (benzene) ring. This phenomenon is the key to achieving high regioselectivity in the bromination of isoquinoline N-oxide under acidic conditions. The heterocyclic ring is effectively "turned off," forcing the reaction onto the benzenoid portion of the molecule.

The Core Mechanism of Bromination in Acidic Media

The bromination of isoquinoline N-oxide in a strong acid like concentrated sulfuric acid is a classic electrophilic aromatic substitution reaction. The process can be broken down into three key stages.

Generation of the Bromonium Ion

N-Bromosuccinimide (NBS) is a common and easily handled source of electrophilic bromine.[8][9] In the presence of a strong acid like H₂SO₄, NBS is protonated, which polarizes the N-Br bond and facilitates the generation of a bromonium ion (Br⁺) or a highly polarized Br⁺ donor complex, which serves as the active electrophile.

Regioselective Electrophilic Attack

With the heterocyclic ring deactivated by the protonated N-oxide, the electrophilic attack occurs on the benzene ring. Attack is favored at the C5 and C8 positions, which are the most activated positions of the benzenoid ring in the isoquinoline system. The reaction typically yields a mixture of 5-bromo and 8-bromo isomers.[1] However, careful control of reaction conditions, particularly temperature, can significantly favor the formation of the 5-bromo isomer.[5][10] The attack at C5 leads to a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Aromatization

The final step involves the abstraction of a proton from the sigma complex by a weak base in the medium (e.g., HSO₄⁻ or H₂O), which restores the aromaticity of the ring system and yields the final 5-bromoisoquinoline N-oxide product.

Mechanistic Pathway Diagram

Mechanism of Isoquinoline N-Oxide Bromination Fig. 1: Bromination Mechanism cluster_0 Step 1: Protonation & Electrophile Generation cluster_1 Step 2: Electrophilic Attack (C5) cluster_2 Step 3: Aromatization IQN Isoquinoline N-Oxide IQN_H Protonated N-Oxide IQN->IQN_H + H⁺ H2SO4 H₂SO₄ H2SO4->IQN_H Br_plus Br⁺ (Electrophile) H2SO4->Br_plus Sigma_Complex Sigma Complex (Arenium Ion) IQN_H->Sigma_Complex + Br⁺ NBS NBS NBS->Br_plus + H⁺ Product 5-Bromoisoquinoline N-Oxide Sigma_Complex->Product - H⁺ H2SO4_recon H2SO4_recon

Caption: Fig. 1: Bromination Mechanism

Optimizing Regioselectivity and Yield

The ratio of 5-bromo to 8-bromo isomers and the overall reaction yield are highly sensitive to the experimental parameters. Understanding these factors is crucial for developing a robust and reproducible synthesis.

Brominating Agent

While elemental bromine can be used, N-bromosuccinimide (NBS) is generally preferred as it is a solid that is safer and easier to handle.[8][11] For deactivated aromatic systems, NBS in conjunction with a strong acid provides a reliable source of electrophilic bromine.[6]

Acidic Medium

Concentrated sulfuric acid is the most commonly used solvent and catalyst for this transformation.[10][12] Its high acidity ensures the complete protonation of the N-oxide and activates the NBS. Other strong acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), have also been shown to be effective.[10]

Temperature Control

Temperature is a critical variable for controlling regioselectivity. Lower temperatures (e.g., -25°C to -15°C) have been shown to suppress the formation of the undesired 8-bromoisoquinoline isomer, leading to higher yields of the 5-bromo product.[5][12] It is imperative to maintain careful temperature control, especially during the addition of the brominating agent, which is an exothermic process.

Data Summary: Influence of Conditions
Brominating AgentAcid SolventTemperature (°C)Major ProductTypical Yield (%)Reference
NBSH₂SO₄-20 to -155-Bromoisoquinoline47-51% (for parent)[5]
Br₂AlCl₃ (melt)755-Bromoisoquinoline43-46% (for parent)[12]
DBI*CF₃SO₃HN/A5-BromoisoquinolineHigh (unspecified)[10]

* N,N'-dibromoisocyanuric acid

Field-Proven Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of 5-bromoisoquinoline and is directly applicable to isoquinoline N-oxide due to the similarity in the reaction mechanism under strong acid conditions.[5]

Materials and Reagents
  • Isoquinoline N-oxide

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice/acetone bath

  • Crushed ice

  • Ammonium hydroxide (25% aq.)

  • Heptane

  • Toluene

Step-by-Step Procedure
  • Acid Dissolution: In a flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated H₂SO₄. Cool the acid to below 10°C in an ice bath.

  • Substrate Addition: Slowly add isoquinoline N-oxide to the stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath. It is crucial that the substrate is fully dissolved before proceeding.

  • Bromination: Add recrystallized NBS in small portions to the vigorously stirred solution. Maintain the internal temperature between -26°C and -22°C throughout the addition.

  • Reaction: Stir the reaction mixture for 2 hours at -22°C, followed by an additional 3 hours at -18°C.

  • Quenching: Pour the homogeneous reaction mixture onto a large volume of crushed ice (approx. 1 kg per 40g of starting material) in a separate flask.

  • Neutralization: While stirring and cooling in an ice-water bath, adjust the pH of the mixture to 8.0 by slowly adding 25% aqueous ammonium hydroxide. Keep the internal temperature below 30°C.

  • Precipitation: Stir the resulting suspension in an ice-water bath for 2 hours to ensure complete precipitation of the product.

  • Isolation: Isolate the solid product by filtration, washing thoroughly with several portions of ice-cold water.

  • Drying & Purification: Air-dry the solid to a constant weight. Further purification can be achieved by recrystallization from a heptane/toluene mixture or by column chromatography.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • The reaction is exothermic, especially during reagent addition and neutralization. Maintain strict temperature control.

  • Handle NBS with care; it is an irritant.

Experimental Workflow Diagram

Caption: Fig. 2: Experimental Workflow

Synthetic Utility of Brominated Isoquinoline N-Oxides

The primary value of synthesizing 5-bromoisoquinoline N-oxide lies in its potential for further transformation. The bromine atom serves as a versatile handle for introducing complexity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Furthermore, the N-oxide can be readily deoxygenated using reagents like PCl₃ or PPh₃ to yield the corresponding 5-bromoisoquinoline, providing access to a class of compounds that are valuable building blocks in pharmaceutical synthesis.[3]

Conclusion

The bromination of isoquinoline N-oxide is a nuanced yet powerful transformation that hinges on the dual electronic nature of the N-oxide group. Under the strongly acidic conditions required for the reaction, the protonated N-oxide acts as a potent deactivating group for the heterocyclic ring, thereby directing electrophilic attack to the C5 and C8 positions of the carbocyclic ring. Meticulous control over reaction parameters, especially temperature, is paramount for achieving high regioselectivity in favor of the synthetically valuable 5-bromo isomer. The resulting product is a versatile intermediate, primed for deoxygenation and subsequent functionalization, making this mechanistic understanding a critical asset for synthetic chemists in the field of drug discovery and development.

References

The Strategic Hub of Reactivity: A Deep Dive into the Chemical Versatility of Isoquinoline's 1-Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a broad spectrum of biological activities. Central to the synthetic utility of this privileged heterocycle is the pronounced reactivity of the C-1 position. This guide provides a comprehensive exploration of the chemical behavior of this position, delving into the fundamental electronic principles that govern its reactivity and offering detailed insights into the key transformations that enable its functionalization. We will explore the causality behind experimental choices for several classes of reactions, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of Isoquinoline: Why the 1-Position is a Reactive Hotspot

The chemical personality of isoquinoline is dictated by the fusion of a benzene ring with a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect creates a significant polarization of the heterocyclic ring, rendering the carbon atoms electron-deficient.

The C-1 position, being immediately adjacent to the nitrogen atom, experiences the strongest of these electron-withdrawing effects. This makes it the most electrophilic carbon in the isoquinoline ring system and, consequently, the primary site for nucleophilic attack. The stability of the resulting intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, further drives the propensity for reactions to occur at this site.[1]

This inherent electronic bias is the guiding principle behind the diverse array of chemical transformations that can be selectively performed at the 1-position of isoquinoline, making it a strategic handle for molecular elaboration.

Key Transformations at the 1-Position: A Methodological Overview

The electrophilic nature of the C-1 position opens the door to a variety of powerful chemical transformations. This section will provide a detailed examination of the most important reaction classes, complete with mechanistic insights and practical experimental protocols.

Nucleophilic Aromatic Substitution (SNAr): The Classic Approach

Nucleophilic aromatic substitution (SNAr) is a cornerstone of isoquinoline chemistry, allowing for the direct displacement of a leaving group at the 1-position by a nucleophile. Halogenated isoquinolines, particularly 1-chloroisoquinoline, are common substrates for this transformation due to their enhanced reactivity.

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C-1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Suzuki_Miyaura_Coupling Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(II)_Intermediate Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Aryl_Boronate Ar-Pd(II)(Ar')L₂ Transmetalation->Pd(II)_Aryl_Boronate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Boronate->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerated Catalyst Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Minisci_Reaction Radical_Precursor R-X Radical R• Radical_Precursor->Radical Initiation Initiator Initiator Radical_Addition Radical Addition Radical->Radical_Addition Protonated_Isoquinoline Isoquinoline-H⁺ Protonated_Isoquinoline->Radical_Addition Radical_Cation Radical Cation Intermediate Radical_Addition->Radical_Cation Oxidation Oxidation Radical_Cation->Oxidation Cation Cation Intermediate Oxidation->Cation Deprotonation Deprotonation Cation->Deprotonation Product 1-R-Isoquinoline Deprotonation->Product

References

electrophilic vs nucleophilic substitution on isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic vs. Nucleophilic Substitution on the Isoquinoline Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of the Isoquinoline Scaffold

The isoquinoline nucleus, a fusion of a benzene ring and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, including antitumor, antimicrobial, and antihypertension agents. This versatility stems from the distinct electronic nature of its two constituent rings: the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring. This electronic dichotomy dictates the regioselectivity of substitution reactions, creating a fascinating and synthetically powerful landscape. Understanding this duality is paramount for professionals engaged in the design and synthesis of novel therapeutics.

This guide provides a detailed exploration of the competing reactivity of isoquinoline towards electrophilic and nucleophilic substitution, grounded in mechanistic principles and supported by practical, field-proven protocols.

The Electronic Architecture of Isoquinoline: A Tale of Two Rings

The reactivity of isoquinoline is fundamentally governed by the electronegative nitrogen atom. This atom exerts a powerful electron-withdrawing inductive effect (-I) across the entire molecule, but its influence is most pronounced on the pyridine ring. This effect, combined with the delocalization of the nitrogen's lone pair within the π-system, renders the pyridine ring electron-deficient and the benzene ring comparatively electron-rich.

  • The Pyridine Ring (Positions C1, C3, C4): This ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen. Conversely, it is highly susceptible to attack by nucleophiles, particularly at the C1 position, which is α to the nitrogen.

  • The Benzene Ring (Positions C5, C6, C7, C8): This ring behaves more like a typical aromatic ring, albeit one deactivated by the attached pyridinium system. It is the preferred site for electrophilic aromatic substitution.

This inherent electronic bias is the primary determinant of regioselectivity in substitution reactions.

Figure 1: General reactivity map of the isoquinoline core.

Electrophilic Aromatic Substitution (SEAr): Targeting the Benzene Ring

Causality and Regioselectivity

Electrophilic substitution on isoquinoline requires forcing conditions, such as the use of strong acids. This is because the nitrogen atom, being basic, is protonated under these conditions to form the isoquinolinium ion. This positively charged species strongly deactivates the entire ring system towards electrophilic attack. However, the deactivation is less pronounced on the benzene moiety compared to the pyridinium ring.

Attack occurs preferentially at the C5 and C8 positions.[1] The rationale lies in the stability of the cationic Wheland intermediate formed during the reaction. Attack at C5 or C8 allows the positive charge to be delocalized across the carbocyclic ring without placing it on the already positive (or highly electronegative) nitrogen atom, which would be a high-energy, unfavorable state.

Common Electrophilic Reactions
  • Nitration: Typically performed with a mixture of concentrated nitric acid and sulfuric acid (mixed acid), nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).

  • Sulfonation: Using fuming sulfuric acid (oleum) at elevated temperatures leads to the formation of isoquinoline-5-sulfonic acid.

  • Halogenation: Bromination in the presence of a strong acid or a Lewis acid like AlCl₃ favors substitution at the C5 position, yielding 5-bromoisoquinoline.

Electrophilic_Substitution_Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromatization ISO Isoquinolinium Ion Intermediate σ-complex (Wheland Intermediate) (Charge delocalized on Benzene Ring) ISO->Intermediate Attack at C5 ISO->Intermediate NO2 NO₂⁺ NO2->Intermediate Product 5-Nitroisoquinoline Intermediate->Product Loss of H⁺ Intermediate->Product H_plus H⁺ Product->H_plus

Figure 2: Mechanism of electrophilic nitration at the C5 position.

Self-Validating Protocol: Nitration of Isoquinoline

This protocol is designed to be self-validating through careful temperature control and a defined workup procedure to isolate the products.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add isoquinoline (1.0 eq) to concentrated sulfuric acid (4.0 eq). Maintain the temperature below 10°C. Stir until a clear solution is obtained. This exothermic step must be controlled to prevent side reactions.

  • Formation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 30 minutes. Crucial: The internal temperature must be maintained at or below 10°C to ensure regioselectivity and prevent runaway reactions. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quenching & Neutralization: Carefully pour the reaction mixture onto crushed ice. This step safely quenches the reaction and dilutes the strong acid. Slowly neutralize the cold solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The product mixture will precipitate.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product is a mixture of 5-nitro- and 8-nitroisoquinoline. Purification can be achieved by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

  • Validation: Characterization of the purified isomers by ¹H NMR and mass spectrometry will confirm the successful synthesis and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): Targeting the Pyridine Ring

Causality and Regioselectivity

The electron-deficient nature of the pyridine ring makes it an ideal target for nucleophiles. Nucleophilic attack occurs predominantly at the C1 position.[1] The rationale is twofold: C1 is directly adjacent (α) to the electronegative nitrogen, making it highly electrophilic, and the resulting anionic intermediate (a Meisenheimer-like complex) is effectively stabilized. The negative charge can be delocalized onto the nitrogen atom, which is well-suited to accommodate it. Attack at C3 is less favorable as it does not allow for this direct stabilization by the nitrogen.

Common Nucleophilic Reactions
  • The Chichibabin Reaction: This is a hallmark reaction of nitrogen heterocycles. Isoquinoline reacts with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or toluene to directly install an amino group at the C1 position, forming 1-aminoisoquinoline. The reaction proceeds via nucleophilic addition followed by the elimination of a hydride ion (H⁻), which is an unusual but effective leaving group in this context.

  • Substitution of Halogens: 1-Haloisoquinolines are highly reactive substrates for SNAr. The halogen acts as an excellent leaving group and can be readily displaced by a wide variety of nucleophiles (e.g., alkoxides, amines, thiolates) to generate a diverse library of C1-substituted isoquinolines.

Nucleophilic_Substitution_Mechanism cluster_0 Step 1: Nucleophile Addition cluster_1 Step 2: Aromatization (Elimination) cluster_2 Step 3: Workup ISO Isoquinoline Intermediate Anionic σ-complex (Charge on Nitrogen) ISO->Intermediate Attack at C1 ISO->Intermediate NH2 ⁻NH₂ NH2->Intermediate Product_Salt Sodium Salt of 1-Aminoisoquinoline Intermediate->Product_Salt Loss of H⁻ Intermediate->Product_Salt H_minus H⁻ Product_Salt->H_minus Final_Product 1-Aminoisoquinoline Product_Salt->Final_Product H₂O Quench Product_Salt->Final_Product

Figure 3: Mechanism of the Chichibabin reaction at the C1 position.

Self-Validating Protocol: The Chichibabin Amination of Isoquinoline

This protocol's validation relies on the observation of hydrogen gas evolution and a standard aqueous workup to isolate the aminated product.

  • Setup & Inert Atmosphere: Assemble a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas outlet bubbler. The entire apparatus must be flame-dried and maintained under a dry, inert atmosphere (e.g., nitrogen or argon). This is critical as sodium amide reacts violently with water.

  • Reagents: To the flask, add dry toluene and sodium amide (NaNH₂, 1.5-2.0 eq). Begin stirring to form a slurry.

  • Reaction: Add isoquinoline (1.0 eq) dissolved in a minimum amount of dry toluene to the slurry. Heat the mixture to reflux (approx. 110°C). The progress of the reaction can be monitored by the evolution of hydrogen gas through the bubbler. The reaction is typically complete within 2-4 hours.

  • Quenching: After cooling the reaction mixture to room temperature, cautiously quench it by the slow, dropwise addition of water. This will hydrolyze any remaining sodium amide and neutralize the product salt. An exothermic reaction with gas evolution will be observed.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Validation: The crude product can be purified by recrystallization or column chromatography. ¹H NMR analysis will show the disappearance of the C1 proton signal and the appearance of a new signal for the -NH₂ group, confirming the successful amination.

Summary of Reaction Conditions

Reaction TypeReagentsPosition(s)Key Conditions
Electrophilic
NitrationHNO₃ / H₂SO₄C5 & C80-10°C
SulfonationFuming H₂SO₄ (Oleum)C5High Temperature (~180°C)
BrominationBr₂ / H₂SO₄ or AlCl₃C5Controlled Temperature
Nucleophilic
Chichibabin AminationNaNH₂C1Reflux in Toluene or Xylene
Halogen Displacement1-Cl-Isoquinoline + Nu⁻C1Varies with nucleophile
HydroxylationKOH (fusion)C1High Temperature (~220°C)

Conclusion: A Platform for Chemical Innovation

The contrasting reactivity of the isoquinoline core offers a powerful toolkit for synthetic chemists. Electrophilic substitution provides a gateway to functionalizing the carbocyclic ring, while nucleophilic substitution offers a direct route to modifying the biologically crucial pyridine ring, especially at the C1 position. By understanding the fundamental electronic principles that govern these reactions and mastering the associated experimental protocols, researchers in drug development can strategically and efficiently synthesize complex isoquinoline derivatives, paving the way for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromoisoquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Bromoisoquinoline, a versatile heterocyclic intermediate pivotal in pharmaceutical research and organic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind safety measures, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile of this compound

This compound is a halogenated nitrogen heterocycle that serves as a critical building block in the synthesis of a variety of complex molecules, including pharmaceuticals, fluorescent probes, and agrochemicals.[1][2] Its utility, however, is matched by a significant hazard profile that demands rigorous adherence to safety protocols. The primary hazards, as identified by the Globally Harmonized System (GHS), are acute oral toxicity and the risk of serious eye damage.[3][4][5]

The presence of the bromine atom on the isoquinoline ring structure influences its reactivity, making it a valuable synthetic intermediate but also a substance that requires careful handling to prevent unintended reactions or exposure.[2] The toxicological properties have not been fully investigated, which necessitates treating the compound with a high degree of caution, assuming it may have other, as-yet-unidentified hazardous properties.[3]

GHS Classification and Hazard Statements

A clear understanding of the GHS classifications is the foundation of a robust safety protocol.

Hazard ClassCategoryGHS Hazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning

Source: PubChem, Fisher Scientific SDS.[3][4][5]

The "Danger" signal word underscores the severity of the acute oral toxicity and potential for irreversible eye damage.[3] The causality is clear: accidental ingestion of even small amounts can be highly toxic, and direct contact with the eyes can lead to severe injury.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

The Primacy of Engineering Controls

All work involving this compound powder must be conducted in a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves as the primary barrier, preventing the inhalation of any fine dust particles and containing any potential spills. The airflow of the hood must be verified before commencing any work.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect against residual risks. The selection of PPE must be based on a thorough risk assessment of the procedures being undertaken.

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. The GHS Category 1 classification for eye damage indicates a risk of severe, potentially irreversible harm from splashes or dust. A full-face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer good protection against incidental contact with many organic solids. Given the lack of comprehensive permeation data, gloves should be changed immediately upon suspected contact with the substance. Double-gloving is recommended for extended procedures.
Body Protection A lab coat, worn fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination by dust or spills. An apron provides an additional barrier against splashes of any solutions containing the compound.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills and falling objects.
Respiratory Protection Not typically required when using a fume hood.A properly functioning fume hood provides adequate respiratory protection. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary for emergency response.

Chemical Properties and Storage Protocols

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₆BrNPubChem[5]
Molecular Weight 208.05 g/mol PubChem[5]
Appearance White to light yellow or brown powder/solid.Sigma-Aldrich
Melting Point 43-47 °CSigma-Aldrich
Solubility Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water.CymitQuimica[2]
Storage Requirements: A Self-Validating System

This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[6] The storage location should be a designated cabinet for toxic or corrosive solids.

  • Container Integrity: The primary container must be tightly sealed to prevent exposure to air and moisture.[6]

  • Segregation: It is crucial to segregate this compound from incompatible materials. Store it separately from:

    • Strong oxidizing agents: These can react with the nitrogen heterocycle, potentially leading to vigorous or explosive reactions.

    • Strong acids: While used in some synthetic procedures, prolonged and uncontrolled contact in storage should be avoided.

    • Bases: Store separately from strong bases.

  • Labeling: All containers must be clearly labeled with the full chemical name, CAS number (1532-71-4), and all relevant GHS hazard pictograms and statements.[6]

  • Inventory Management: Maintain a minimal stock of the chemical to meet immediate research needs. An accurate inventory should be kept to track usage and disposal.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating by incorporating safety checks at each stage.

Weighing and Dispensing Protocol

This procedure carries a high risk of generating airborne dust particles and requires strict adherence to engineering controls.

  • Preparation:

    • Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface within the fume hood.

    • Place a weigh boat or appropriate glassware on an analytical balance inside the fume hood.

  • Dispensing:

    • Carefully open the this compound container. Avoid any sudden movements that could aerosolize the powder.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat.

    • If any material is spilled, clean it up immediately following the minor spill protocol (see Section 6.2).

  • Post-Dispensing:

    • Securely close the primary container of this compound.

    • Wipe the exterior of the container with a damp cloth to remove any residual dust before returning it to storage.

    • Carefully transfer the weighed material to your reaction vessel within the fume hood.

    • Decontaminate the spatula and the work surface.

    • Dispose of the weigh boat and any contaminated wipes as hazardous waste.

Diagram of the Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood Functionality B 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Prepare & Decontaminate Work Surface in Hood B->C D 4. Weigh Compound in Fume Hood C->D E 5. Transfer to Reaction Vessel D->E F 6. Securely Close Stock Container E->F G 7. Decontaminate Tools & Work Surface F->G H 8. Dispose of Contaminated Waste in Designated Container G->H I 9. Remove PPE & Wash Hands H->I

Caption: Logical workflow for the safe handling of this compound.

Waste Disposal: Environmental Responsibility

As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.[7][8] It must never be disposed of down the drain or in regular trash.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) and any solutions containing the compound must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste".[7]

  • Container Management: The waste container must be kept closed except when adding waste. It should be stored in a designated satellite accumulation area within the laboratory.

  • Disposal Method: The primary disposal route for halogenated organic waste is high-temperature incineration (typically at or above 1100 °C) at a licensed hazardous waste facility.[9] This high temperature is necessary to ensure the complete destruction of the halogenated molecules and prevent the formation of toxic byproducts.[9]

Emergency Procedures: Preparedness and Response

A swift and correct response to an emergency is critical to mitigating harm.

First Aid Measures
Exposure RouteActionRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]The Category 1 hazard necessitates immediate and prolonged flushing to minimize severe damage. Prompt medical evaluation is crucial.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]Prompt removal of the solid from the skin will minimize irritation.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]Due to its high acute oral toxicity (Category 3), inducing vomiting could cause further damage. Medical professionals should manage treatment.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.While less likely with a solid if handled in a fume hood, inhalation of dust can cause respiratory irritation.
Spill Response Protocol

The response to a spill depends on its scale.

Minor Spill (a few grams within a fume hood):

  • Alert: Inform colleagues in the immediate vicinity.

  • Isolate: Ensure the spill is contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE.

  • Cleanup: Gently cover the spill with a damp paper towel to avoid raising dust.[11] Carefully scoop the material and the towel into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol) and then with soap and water. Collect all cleaning materials as halogenated organic waste.

Major Spill (outside of a fume hood or a large quantity):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors to contain the spill. Prevent re-entry.

  • Notify: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the following information:

    • Chemical name: this compound

    • Location of the spill

    • Estimated quantity

    • Any known injuries

  • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Emergency Response Flowchart

This diagram outlines the decision-making process in the event of an incident.

G Emergency Response for this compound Incidents cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs A Eye Contact Start->A Exposure B Skin Contact Start->B Exposure C Ingestion Start->C Exposure G Assess Spill Size Start->G Spill D Flush Eyes 15 min IMMEDIATE Medical Attention A->D E Wash with Soap & Water Seek Medical Attention B->E F Rinse Mouth IMMEDIATE Medical Attention C->F H Minor Spill (in Fume Hood) G->H I Major Spill (outside Hood / large quantity) G->I J Contain & Clean Up per Protocol H->J K EVACUATE AREA I->K L Notify Emergency Response Team K->L

References

An In-Depth Technical Guide to the Stability and Storage of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive, in-depth understanding of the stability of 1-bromoisoquinoline and the best practices for its storage and handling. The information presented herein is grounded in established chemical principles and authoritative safety data to ensure the integrity of research and development outcomes.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound widely utilized as a key intermediate in organic synthesis.[1][2] Its unique structure, featuring a bromine atom on the isoquinoline ring, makes it a valuable precursor for creating a diverse range of complex molecules.[1] It serves as a critical building block in the pharmaceutical industry for the development of bioactive compounds, particularly those targeting neurological disorders.[1] Furthermore, its reactivity is harnessed in the synthesis of fluorescent dyes, agrochemicals, and novel polymers in material science.[1]

Given its pivotal role and inherent reactivity, maintaining the chemical integrity of this compound is paramount. Degradation of this starting material can lead to inconsistent reaction yields, formation of unwanted byproducts, and ultimately, compromised purity in the final active pharmaceutical ingredient (API) or target molecule. This guide elucidates the factors affecting its stability and provides actionable protocols to ensure its long-term viability.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various environmental conditions.

PropertyValueSource(s)
CAS Number 1532-71-4[1][3][4]
Molecular Formula C₉H₆BrN[1][5]
Molecular Weight ~208.05 g/mol [5]
Appearance White to orange to green powder to crystal[1]
Melting Point 42 - 47 °C[1]
Solubility Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water.[2]

Core Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors. While specific degradation pathway studies for this exact molecule are not extensively published in readily available literature, we can infer the primary risks based on the chemical nature of bromo-aza-aromatic compounds. The key factors to control are moisture, air (oxygen), light, and temperature.

Factors Influencing Stability:
  • Moisture (Hydrolysis): The C-Br bond on the electron-deficient isoquinoline ring system is susceptible to nucleophilic attack. Water, although a weak nucleophile, can hydrolyze the compound, especially over extended periods or at elevated temperatures, to form 1-hydroxyisoquinoline and hydrobromic acid. This acidic byproduct can, in turn, catalyze further degradation. Therefore, storing the compound in a dry environment is critical.[6][7]

  • Air (Oxidation): Like many organic materials, this compound can be susceptible to oxidation over time.[6] The nitrogen atom in the isoquinoline ring can be oxidized, potentially leading to N-oxide formation or other oxidative degradation products. To mitigate this, storage under an inert atmosphere, such as argon or nitrogen, is strongly recommended.[3][6][8]

  • Light (Photodecomposition): Aromatic halides can be sensitive to light, particularly UV radiation.[9] Light can provide the energy to induce homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of unpredictable side reactions and polymerization. For this reason, storing the material in amber or opaque containers is a mandatory precaution.[6][9]

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[6] The recommended storage temperature for this compound is refrigerated (2-8 °C).[1][4] This low temperature minimizes the kinetic energy of the molecules, significantly slowing potential decomposition processes.

The interplay of these factors can lead to a significant loss of purity over time. A visual representation of these degradation influencers is provided below.

Caption: Key environmental factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

To preserve the integrity and purity of this compound, adherence to stringent storage and handling protocols is non-negotiable. These protocols are derived directly from the stability profile discussed above.

Long-Term Storage (Stock Compound):
  • Temperature: Store refrigerated at 2-8 °C.[1][4] Do not store at room temperature for extended periods.

  • Atmosphere: The compound should be stored under a dry, inert atmosphere (argon or nitrogen).[3][8] For optimal protection, use a container with a high-integrity seal, such as a Sure/Seal™ bottle or a glass ampoule sealed under inert gas.[10]

  • Light Protection: Always store in an amber or opaque vial to protect from light.[6][9]

  • Moisture Control: Keep the container tightly closed in a dry, well-ventilated place.[3][11] Consider storing vials within a desiccator for an additional layer of protection against ambient moisture, especially after the primary seal has been punctured.

Short-Term Handling (In-Use):
  • Inert Atmosphere Transfer: When dispensing the compound, use proper air-sensitive techniques.[7][12] This involves working in a glove box or using a Schlenk line to maintain a positive pressure of inert gas.[6][10]

  • Minimize Exposure: Only remove the amount of material needed for the experiment. Avoid repeatedly opening and closing the main stock container in the open atmosphere.

  • Temperature Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water into the stock bottle.[13]

  • Septum Integrity: When using a septum-sealed bottle, use a clean, dry needle and puncture the septum carefully. To minimize atmospheric ingress, it is best practice to first introduce a positive pressure of inert gas via a needle connected to a gas line before withdrawing the solid with a spatula or via a wider-gauge needle if it is a fine powder.[10][12]

ConditionLong-Term Storage RecommendationShort-Term Handling ProcedureRationale
Temperature 2–8 °C [1][4]Allow to equilibrate to RT before opening.[13]Slows kinetic rate of degradation. Prevents moisture condensation.
Atmosphere Inert Gas (Argon/Nitrogen) [3][8]Handle in a glove box or under inert gas flow.[6]Prevents oxidation and hydrolysis.
Light Amber/Opaque Vial [6][9]Keep container closed and away from direct light.Prevents photodecomposition.
Moisture Tightly Sealed Container in Dry Place [3][11]Use desiccator for equilibration and storage of opened containers.Prevents hydrolysis.

Experimental Protocol: Stability Assessment

To ensure the quality of a specific lot of this compound, particularly if it has been stored for a long time or its storage history is uncertain, a stability-indicating assay should be performed. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[14][15]

Workflow for Stability Assessment:

Caption: HPLC-based workflow for the experimental assessment of this compound stability.

Step-by-Step HPLC Protocol:

This protocol is a general guideline and should be optimized for the specific equipment and columns available.

  • Objective: To quantify the purity of this compound and detect any degradation products.

  • Materials:

    • This compound sample

    • Reference standard of this compound (high purity)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade water

    • HPLC-grade Trifluoroacetic Acid (TFA) or Formic Acid

    • Volumetric flasks, pipettes, and autosampler vials

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to make a 1.0 mg/mL stock solution. Prepare dilutions (e.g., 0.1 mg/mL) for analysis.

    • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard (e.g., 0.1 mg/mL).

    • Forced Degradation (Optional but Recommended): To prove the method is "stability-indicating," subject a sample to stress conditions (e.g., heat at 60°C for 24h; add a few drops of 0.1 M HCl; add a few drops of 0.1 M NaOH; add a few drops of 3% H₂O₂). Analyze these stressed samples to ensure degradation peaks are well-separated from the main API peak.[15]

    • Analysis: Inject the standard and sample solutions onto the HPLC system.

    • Evaluation: Compare the chromatogram of the test sample to the reference standard. Calculate the purity by area percent (Area of Main Peak / Total Area of All Peaks * 100). Look for the appearance of new peaks (impurities) or a decrease in the main peak area relative to a T=0 or reference sample.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its stability is primarily threatened by exposure to moisture, air, light, and elevated temperatures. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, refrigerated storage (2-8 °C) under a dry, inert atmosphere and protected from light—scientists can ensure the long-term purity and reactivity of this vital synthetic intermediate, thereby safeguarding the reliability and reproducibility of their experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Arylisoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The introduction of an aryl group at the 1-position of the isoquinoline ring system can significantly modulate the pharmacological and photophysical properties of the resulting molecule. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 1-arylisoquinolines, offering a broad substrate scope, mild reaction conditions, and excellent functional group tolerance.[1] This guide provides a detailed technical overview of the Suzuki coupling of 1-bromoisoquinoline, focusing on the critical reaction parameters, a validated experimental protocol, and the underlying mechanistic principles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (this compound) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Pd(0) Pd(0) Catalyst Pd(II)_OA Pd(II) Intermediate (Post-Oxidative Addition) Pd(II)_TM Pd(II) Intermediate (Post-Transmetalation) Product Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (typically a boronic acid) undergoes transmetalation with the palladium(II) complex. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.[3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired 1-arylisoquinoline product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Core Reaction Parameters: A Guide to Rational Optimization

The success of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is critical for achieving high yields and reaction efficiency. For heteroaromatic substrates like this compound, electron-rich and sterically hindered phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the palladium catalyst.

Catalyst / Ligand SystemKey Features & Rationale
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly effective and versatile catalyst for a wide range of Suzuki couplings, including those involving heteroaryl halides. The dppf ligand's wide bite angle is thought to promote reductive elimination.[4]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classic and reliable catalyst, though it may be less effective than more modern catalyst systems for challenging substrates.[4]
Pd(OAc)₂ with SPhos The combination of a palladium(II) acetate precursor with a bulky, electron-rich biarylphosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) often leads to highly active catalysts capable of coupling even challenging substrates at low catalyst loadings.[5][6]
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Applications & Considerations
K₂CO₃ (Potassium Carbonate) ModerateA widely used, cost-effective, and generally effective base for many Suzuki couplings. Often used in aqueous solvent mixtures.[4]
Cs₂CO₃ (Cesium Carbonate) StrongA more potent base that can be effective for less reactive substrates or when faster reaction times are desired. Its higher solubility in organic solvents can be advantageous.[2]
K₃PO₄ (Potassium Phosphate) StrongAnother strong base that is often effective in Suzuki couplings, particularly with hindered substrates.[7]
Solvent System Selection

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction. Biphasic solvent systems, typically an organic solvent with water, are very common.

Solvent SystemRationale & Common Usage
Dioxane / Water A very common and effective solvent system for Suzuki couplings. Dioxane solvates the organic components, while water dissolves the inorganic base.[8]
DME / Water 1,2-Dimethoxyethane is another excellent ethereal solvent that can be used in place of dioxane.[4]
THF / Water Tetrahydrofuran is also a suitable solvent, often used for reactions conducted at slightly lower temperatures.[5][6]
Toluene / Water For less polar substrates, toluene can be an effective organic solvent in a biphasic system.[9]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling of this compound with phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Phenylboronic Acid, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (x3) A->B C Add Palladium Catalyst and Ligand B->C D Add Degassed Solvent System C->D E Heat the Reaction Mixture to the Desired Temperature D->E F Monitor Reaction Progress by TLC or LC-MS E->F G Cool to Room Temperature and Quench F->G H Perform Liquid-Liquid Extraction G->H I Dry and Concentrate the Organic Layer H->I J Purify by Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[10]

    • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).

    • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-phenylisoquinoline.

Data Presentation: Illustrative Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of bromo-substituted isoquinoline and related heterocyclic systems, providing a basis for optimization.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
8-Chloro-isoquinolin-1(2H)-onePd(PPh₃)₂Cl₂ (0.5-5)SPhos (1.5-15)K₂CO₃ (1.3)THF/H₂O6540-98[5][6]
5-Bromo-indazolePd(dppf)Cl₂ (10)-K₂CO₃ (2.0)DME/H₂O80High[4]
4-Amino-2-chloroquinolinePd(PPh₃)₄-Na₂CO₃WaterMWHigh[11]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 1-arylisoquinolines. A thorough understanding of the roles of the catalyst, ligand, base, and solvent allows for the rational design and optimization of reaction conditions. The provided protocol serves as a validated starting point for researchers, and further optimization may be necessary to achieve the best results for specific substrates. The versatility of this reaction makes it an indispensable tool in the synthesis of novel compounds for drug discovery and materials science.

References

Palladium catalysts for 1-Bromoisoquinoline Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromoisoquinoline

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide for the successful application of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using this compound as a key substrate. The isoquinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic drugs for a wide range of diseases, including cancer, infections, and cardiovascular disorders.[1][2][3] The ability to functionalize the C1 position of the isoquinoline core via robust C-C bond formation is therefore of paramount importance in modern drug discovery.[2]

The Suzuki-Miyaura reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5] This guide explains the fundamental principles, provides detailed protocols, and offers expert insights to enable the efficient synthesis of 1-arylisoquinolines.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and reaction optimization. The process is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][6] The three primary steps are: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[4][6] This forms a square-planar Pd(II) intermediate.

  • Transmetalation : In this step, the organic group from the organoboron species (the boronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium.[8][9]

  • Reductive Elimination : The final step involves the formation of the new C-C bond, coupling the isoquinoline and the organic moiety from the boronic acid. The desired 1-substituted isoquinoline product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n (Active Catalyst) OA_Intermediate IsoQ-Pd(II)L_n(Br) (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate IsoQ-Pd(II)L_n(Ar) (Transmetalation Product) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product 1-Arylisoquinoline TM_Intermediate->Product IsoQBr This compound IsoQBr->OA_Intermediate BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->TM_Intermediate Experimental_Workflow start Start setup 1. Reaction Setup Add solids (this compound, boronic acid, base, catalyst, ligand) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvents 3. Solvent Addition Add anhydrous Toluene and degassed water via syringe. inert->solvents reaction 4. Reaction Heat to 80-100 °C with vigorous stirring. Monitor by TLC/LC-MS. solvents->reaction workup 5. Work-up Cool, dilute with EtOAc, wash with water and brine. reaction->workup purify 6. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End Product (1-Phenylisoquinoline) purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Arylated Isoquinolines

The isoquinoline scaffold is a privileged structural motif, forming the core of numerous biologically active compounds and pharmaceuticals. The introduction of a nitrogen substituent at the C1 position, creating N-aryl-1-aminoisoquinolines, is a critical transformation that unlocks access to novel chemical space for drug discovery and materials science. The Buchwald-Hartwig amination has emerged as a premier method for forging this strategic C-N bond, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-bromoisoquinoline, a challenging yet important transformation. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss key considerations for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic method.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[1][2] Understanding this mechanism is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, initiates the cycle by undergoing oxidative addition into the C-Br bond of this compound. This forms a Pd(II)-isoquinolyl-bromide complex. The electron-deficient nature of the isoquinoline ring facilitates this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or product.

  • Reductive Elimination: This is the product-forming step. The N-arylated isoquinoline is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the phosphine ligand play a crucial role in promoting this step.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add This compound Pd(II)_Complex Iso-Pd(II)L₂(Br) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord Amine (R₂NH) Pd_Amido Iso-Pd(II)L₂(NR₂) Amine_Coord->Pd_Amido Base Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd(0)L2 Product (N-Aryl-1-aminoisoquinoline)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. It is adapted from optimized procedures for related heteroaryl halides and emphasizes the use of an inert atmosphere to ensure catalyst stability and reaction efficiency.[3][4]

Reagents and Equipment
  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Quantitative Data Summary
Reagent/ParameterMolar Equivalents/ValueRationale
This compound1.0Limiting Reagent
Amine1.2 - 1.5A slight excess ensures complete consumption of the starting material.
Palladium Pre-catalyst1 - 5 mol%Lower catalyst loading is desirable for cost and sustainability.
Phosphine Ligand1.2 - 2.4 eq. relative to PdEnsures complete coordination to the palladium center.
Base1.5 - 2.0A sufficient excess is needed to drive the deprotonation step.
Solvent Concentration0.1 - 0.5 MBalances reaction rate and solubility.
Temperature80 - 120 °CReaction temperature is substrate and catalyst dependent.
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS for completion.
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene to achieve the desired concentration (e.g., 0.2 M).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Setup Reaction Setup (Catalyst, Ligand, Base) Reagents Add this compound & Amine Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Inert Evacuate & Backfill with Inert Gas Solvent->Inert Heat Heat to 80-120 °C Inert->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Key Considerations and Troubleshooting

  • Choice of Ligand: The ligand is arguably the most critical component of the catalyst system. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often preferred.[5] Ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups have demonstrated broad utility. Bidentate ligands like BINAP and Xantphos can also be highly effective.[1]

  • Choice of Base: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, a weaker base like cesium carbonate or potassium phosphate may be advantageous.[3]

  • Solvent: Toluene and 1,4-dioxane are the most commonly used solvents. They are generally inert and have boiling points suitable for these reactions. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

  • Troubleshooting Low Yields: If the reaction is sluggish or yields are low, consider the following:

    • Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere and with anhydrous solvents.

    • Ligand Screening: The initial choice of ligand may not be optimal. A screen of different phosphine ligands is often a prudent step in optimization.

    • Temperature: Increasing the reaction temperature may improve the rate of reaction.

    • Base: The base may not be strong enough, or it could be causing substrate/product degradation. Experimenting with different bases can be beneficial.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of N-aryl-1-aminoisoquinolines. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct these valuable compounds. The protocol provided herein serves as a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes & Protocols: Sonogashira Coupling of 1-Bromoisoquinoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful execution of the Sonogashira cross-coupling reaction between 1-bromoisoquinoline and various terminal alkynes. The content is structured to explain not just the procedural steps but the fundamental causality behind experimental choices, ensuring a robust and reproducible methodology.

Strategic Importance: Alkynylated Isoquinolines

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects.[1][2][3][4] The introduction of an alkynyl group at the C1 position via the Sonogashira coupling is a powerful strategy for generating novel molecular architectures.[5][6] The resulting C-C triple bond is not merely a linker; it is a versatile functional handle for further transformations, such as "click chemistry," cyclization reactions, or reduction to create more complex and drug-like molecules.[7]

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide under mild conditions.[8][9][10] Its reliability and functional group tolerance make it ideal for the late-stage functionalization of complex molecules.[11]

The Engine of the Reaction: A Dual Catalytic Mechanism

The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles powered by palladium and copper.[5][8][12] Understanding these cycles is critical for troubleshooting and optimizing the reaction.

  • The Palladium Cycle (The Bond Former): This is the primary cycle where the C(sp²)-C(sp) bond is forged.

    • Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex, undergoes oxidative addition into the carbon-bromine bond of this compound. This is typically the rate-limiting step of the reaction.[8][12] The product is a square planar Pd(II) intermediate.

    • Transmetalation: The Pd(II) complex exchanges its bromide ligand with the copper acetylide species generated in the copper cycle. This step transfers the alkyne from copper to palladium.[12][13][14]

    • Reductive Elimination: The two organic fragments (the isoquinoline and the alkyne) are eliminated from the palladium center, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14][15]

  • The Copper Cycle (The Alkyne Activator): This cycle runs concurrently to prepare the alkyne for the main event.

    • π-Alkyne Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne.[12]

    • Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, allowing a mild amine base to deprotonate it, forming a copper(I) acetylide intermediate.[16][17][18] This "activated" alkyne is now ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Intermediate (IsoQ-Pd(II)L₂-Br) pd0->pd_ox this compound pd_trans Transmetalation Intermediate (IsoQ-Pd(II)L₂-C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 1-Alkynylisoquinoline (Product) pd_trans->product cu_cat Cu(I)X cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne H-C≡CR cu_acetylide Copper(I) Acetylide (Cu-C≡CR) cu_alkyne->cu_acetylide Base cu_acetylide->pd_ox Transfers Acetylide cu_acetylide->cu_cat Regeneration

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

General Protocol: Sonogashira Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne on a 1.0 mmol scale. Optimization may be required for specific substrates.

3.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 equiv, 208.05 mg)

    • Terminal Alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%, 0.02 equiv, 14.0 mg)

    • Copper(I) iodide [CuI] (4 mol%, 0.04 equiv, 7.6 mg)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Equipment:

    • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

    • Inert gas line (Nitrogen or Argon) with a bubbler

    • Syringes and needles for liquid transfers

    • Standard laboratory glassware for work-up

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Silica gel for column chromatography

3.2. Experimental Workflow

Caption: Figure 2: Experimental Workflow Diagram.

3.3. Step-by-Step Procedure

  • Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (208 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[6]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed solvent (e.g., THF) via syringe. This should be followed by the addition of the amine base (e.g., TEA, 418 µL, 3.0 mmol) and finally the terminal alkyne (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be gently heated to 50-60 °C.[6]

  • Monitoring: Track the consumption of this compound using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate.[14]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.[14]

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 1-alkynylisoquinoline product.

    • Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Application Scope & Data Presentation

The Sonogashira coupling of this compound is versatile. The following table illustrates typical conditions and expected yields with various terminal alkynes, based on literature precedents for similar aryl bromides.[6][10]

EntryTerminal AlkyneCatalyst System (Pd/Cu)Base/SolventTemp. (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEA / THF2585-95
21-HexynePdCl₂(PPh₃)₂ / CuIDIPEA / DMF5080-90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuITEA / THF2590-98
43-Butyn-1-olPdCl₂(PPh₃)₂ / CuITEA / THF6075-85
54-EthynylanisolePdCl₂(PPh₃)₂ / CuIDIPEA / DMF5082-92

Field-Proven Insights & Troubleshooting

  • Causality of Reagent Choice:

    • Catalyst: PdCl₂(PPh₃)₂ is often preferred over Pd(PPh₃)₄ due to its higher air stability. The active Pd(0) is generated in situ through reduction by the amine base or a phosphine ligand.[8][16]

    • Base: An amine base is crucial not only to neutralize the HBr byproduct but also to facilitate the deprotonation of the alkyne in the copper cycle.[9][11]

    • Aryl Halide Reactivity: The general reactivity trend is I > OTf > Br >> Cl.[14][15] this compound is a relatively activated aryl bromide, making it an excellent substrate for this reaction.

  • Common Challenges and Solutions:

    • Problem: Glaser Homocoupling: The primary side reaction is the oxidative dimerization of the terminal alkyne to form a 1,3-diyne. This is catalyzed by copper salts in the presence of oxygen.[8][19]

      • Solution: Meticulously maintain an inert atmosphere throughout the setup and reaction. Using thoroughly degassed solvents is non-negotiable.[8] If homocoupling remains a persistent issue, copper-free Sonogashira protocols can be employed, although they may require different ligands or harsher conditions.[19]

    • Problem: Low or Stalled Conversion:

      • Cause & Solution 1 (Catalyst Inactivity): The palladium catalyst may have degraded. Ensure high-purity reagents are used. If the reaction stalls, a small additional charge of the palladium catalyst can sometimes restart it.

      • Cause & Solution 2 (Steric Hindrance): Very bulky terminal alkynes may react slower. Increasing the temperature or switching to a more active catalyst system with bulkier, more electron-rich phosphine ligands (e.g., P(t-Bu)₃) can overcome this.[12][20][21]

    • Problem: Dark Black Precipitate (Palladium Black): This indicates the decomposition of the Pd(0) catalyst into an inactive form.

      • Solution: Ensure proper ligand-to-metal ratios. The phosphine ligands stabilize the palladium nanoparticles. Running the reaction at a slightly higher concentration can sometimes mitigate this issue.

References

Application Notes & Protocols: The Heck Reaction of 1-Bromoisoquinoline with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1-Alkenylisoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its rigid framework and nitrogen atom provide ideal anchor points for pharmacophore modeling and interaction with biological targets. The introduction of an alkenyl substituent at the C1 position via the Heck reaction unlocks a vast chemical space, enabling the synthesis of novel compounds with potential applications in oncology, neuroscience, and infectious diseases. This guide provides a detailed exploration of the Heck reaction specifically tailored to the coupling of 1-bromoisoquinoline with various alkenes, offering both foundational knowledge and actionable protocols for synthetic chemists.

The Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][5] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][5] This is often the rate-determining step.

  • Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.[4][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) complex.[4][5]

  • Reductive Elimination: The base present in the reaction mixture regenerates the active Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.[4]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex Isoquinolyl-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pi_Complex π-Alkene Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex Product π-Complex Beta_Hydride_Elimination->Product_Complex Product_Release Product Release HPd(II)BrL2 H-Pd(II)-Br(L2) Product_Release->HPd(II)BrL2 Base_Regeneration Base (e.g., Et3N) Reductive Elimination Base_Regeneration->Pd(0)L2 [H-Base]+Br-

Figure 1. The catalytic cycle of the Heck reaction.

Experimental Considerations for the Heck Reaction of this compound

The success of the Heck reaction is highly dependent on the careful selection of several key components. The nitrogen atom in the isoquinoline ring can coordinate with the palladium catalyst, potentially inhibiting its activity, making thoughtful optimization crucial.[6]

Catalyst and Ligand Selection
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[7] Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which can be facilitated by phosphine ligands or other reducing agents in the reaction mixture.[8]

  • Phosphine Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and influencing reactivity.[6] For heteroaromatic halides like this compound, sterically bulky and electron-rich phosphines are often preferred.

    • Monodentate Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are excellent choices.

    • Bidentate Ligands: 1,2-Bis(diphenylphosphino)ethane (DPPE) can also be effective.[7]

    • Buchwald Ligands: Biaryl phosphine ligands, such as XPhos and SPhos, can be highly effective, particularly for challenging couplings.

Base and Solvent Systems
  • Base: An inorganic or organic base is required to neutralize the HBr generated during the catalytic cycle.[4]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are robust and commonly used.

    • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also widely employed. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent is typically used to facilitate the dissolution of the reactants and catalyst.

    • Common Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are standard choices.[7][9] Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[8]

Alkene Substrate Scope

The Heck reaction of this compound is compatible with a wide range of alkene coupling partners.

  • Electron-Deficient Alkenes: Acrylates, acrylonitriles, and styrenes substituted with electron-withdrawing groups generally react efficiently.

  • Electron-Rich Alkenes: Simple alkenes and those with electron-donating groups can be more challenging and may require more specialized catalytic systems or higher reaction temperatures.

Detailed Experimental Protocols

General Protocol for the Heck Reaction of this compound with Styrene

This protocol provides a starting point for the synthesis of 1-styrylisoquinoline.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Heck_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere start->setup add_solids Add Pd(OAc)2, P(t-Bu)3, and K2CO3 setup->add_solids add_liquids Add anhydrous, degassed DMF add_solids->add_liquids add_reactants Add this compound and styrene add_liquids->add_reactants heat Heat reaction mixture (e.g., 100-120 °C) add_reactants->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor workup Cool, dilute with EtOAc, wash with water and brine monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Figure 2. Experimental workflow for the Heck reaction.

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (1-5 mol%) and tri(tert-butyl)phosphine (1.1-1.5 equivalents relative to palladium).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add potassium carbonate (1.5-2.0 equivalents relative to this compound).

  • Add anhydrous, degassed DMF via syringe.

  • Add this compound (1.0 equivalent) and styrene (1.1-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Heck Reaction Protocol

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[10][11]

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (TBAB) (optional, can improve reaction rates)

  • Sodium acetate (NaOAc)

  • Ethanol/Water mixture

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, add this compound (1 equivalent), Pd(OAc)₂ (0.05-1 mol%), NaOAc (2.5 equivalents), and optionally TBAB (1 equivalent).[10][12]

  • Add the alkene (1.1-1.5 equivalents) and the solvent (e.g., ethanol/water mixture).[13]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).[13]

  • After cooling, work up the reaction as described in the general protocol.

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst inactivity or decomposition.Ensure rigorous exclusion of air and moisture.[8] Consider using a more robust ligand (e.g., a Buchwald ligand). Pre-activate the Pd(II) precatalyst.[8]
Insufficient temperature.Increase the reaction temperature in increments of 10 °C.
Poor choice of base or solvent.Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., NMP, dioxane).
Formation of Palladium Black Catalyst aggregation and deactivation.Use a stabilizing phosphine ligand.[6] Avoid excessively high temperatures.[6] Ensure high purity of reagents and solvents.[6]
Side Product Formation Isomerization of the alkene product.Lower the reaction temperature. Screen different bases.
Homocoupling of this compound.Use a lower catalyst loading. Ensure slow addition of the base.

Applications in Drug Discovery

The 1-alkenylisoquinoline scaffold is a key component in several biologically active molecules. For example, derivatives have been investigated for their potential as ALDH1A1 inhibitors, which have implications in cancer therapy.[14] The versatility of the Heck reaction allows for the rapid generation of diverse libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.

References

Application Note: Synthesis and Utility of 1-Isoquinolylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structural motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Functionalization at the C1 position is a critical strategy for the development of novel molecular entities. This guide provides a detailed technical overview and actionable protocols for the formation of the 1-isoquinolyl Grignard reagent (1-isoquinolylmagnesium bromide) from 1-bromoisoquinoline. Furthermore, it explores its subsequent utility in key carbon-carbon bond-forming reactions, with a focus on transition metal-catalyzed cross-coupling, which is fundamental to modern drug discovery.

Introduction: The Strategic Importance of the 1-Isoquinolyl Moiety

This compound is a versatile synthetic intermediate, serving as a key building block for introducing the isoquinoline core into more complex molecules.[2] The ability to convert the C1-Br bond into a nucleophilic carbon center via a Grignard reagent unlocks a powerful set of synthetic transformations. Grignard reagents, discovered by Victor Grignard, are organomagnesium halides (R-MgX) that act as potent carbon nucleophiles and strong bases.[3][4] Their reaction with various electrophiles, particularly in the context of cross-coupling, provides an efficient pathway to construct the carbon skeletons of target drug candidates.

This document details the critical parameters for successfully generating 1-isoquinolylmagnesium bromide and provides protocols for its application in Kumada and Negishi cross-coupling reactions—two cornerstone methods in medicinal chemistry.

Formation of 1-Isoquinolylmagnesium Bromide: Causality and Control

The formation of a Grignard reagent is an interfacial reaction between an organic halide and magnesium metal.[4] While conceptually simple, its success hinges on meticulous control of the reaction environment to overcome the kinetic barrier of initiation and prevent reagent degradation.

Key Experimental Considerations:

  • Anhydrous Conditions: Grignard reagents are powerful bases and are readily quenched by protic sources, including trace amounts of water in glassware or solvents.[5][6] All glassware must be rigorously dried (oven or flame-dried under vacuum), and anhydrous solvents are essential.

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.[3][6] The Lewis basic oxygen atoms of the ether coordinate to and stabilize the magnesium center of the Grignard reagent, preventing precipitation and maintaining its reactivity.[6] THF is often preferred for aryl bromides due to its higher boiling point and superior solvating properties.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal often prevents or delays the reaction.[3][5] This layer must be disrupted to initiate the reaction. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding.[3][5]

Logical Workflow for Grignard Reagent Formation

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Quantification A Dry Glassware (Flame/Oven) B Add Mg Turnings & Anhydrous THF A->B C Activate Mg (e.g., I₂, DBE) B->C D Add this compound (in Anhydrous THF) C->D E Maintain Reflux (Observe Exotherm) D->E F Formation of 1-Isoquinolyl-MgBr E->F G Titrate Aliquot (e.g., with Menthol) F->G H Determine Molarity for Subsequent Reactions G->H

Caption: Workflow for 1-Isoquinolylmagnesium Bromide Synthesis.

Protocol 1: Preparation of 1-Isoquinolylmagnesium Bromide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals) or 1,2-dibromoethane (DBE, ~50 µL)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, N₂/Ar inlet

Procedure:

  • Glassware Preparation: Assemble the glassware and flame-dry under a vacuum. Allow to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

  • Magnesium Activation: Place the magnesium turnings in the flask. Add the activator (iodine crystal or DBE) and gently warm with a heat gun until iodine vapors are visible or bubbling (ethylene evolution from DBE) ceases.

  • Initiation: Add ~10% of the total anhydrous THF. Prepare a solution of this compound in the remaining THF in the dropping funnel. Add a small portion (~5-10%) of the this compound solution to the magnesium suspension.

  • Propagation: The reaction mixture should become warm and cloudy, indicating initiation. If not, gentle warming may be required. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure full conversion. The resulting dark grey/brown solution is the Grignard reagent.

  • Quantification: The concentration of the Grignard reagent should be determined by titration before use. A common method involves titration against a solution of a known concentration of an alcohol (e.g., sec-butanol or menthol) in the presence of an indicator like 1,10-phenanthroline.[7]

Synthetic Applications: Cross-Coupling Reactions

The 1-isoquinolyl Grignard reagent is a powerful nucleophile for creating C(sp²)-C bonds. Its utility is exceptionally high in transition metal-catalyzed cross-coupling reactions.

Kumada Coupling: Direct C-C Bond Formation

The Kumada coupling is a direct, nickel- or palladium-catalyzed reaction between a Grignard reagent and an organic halide.[8][9] It is valued for its operational simplicity and the use of economical reagents.[9][10] The primary limitation is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups (e.g., esters, ketones, acidic protons) on the coupling partner.[10][11]

Catalytic Cycle of Kumada Coupling

Kumada_Cycle cluster_main center Pd(0)Lu2099 P1 Ru00B9-Pd(II)Lu2099-X center->P1 Ru00B9-X OA Oxidative Addition T Transmetalation RE Reductive Elimination P2 Ru00B9-Pd(II)Lu2099-Ru00B2 P1->P2 Ru00B2-MgBr P2->center Ru00B9-Ru00B2 L1 Oxidative Addition L2 Transmetalation L3 Reductive Elimination

Caption: Catalytic cycle for Palladium-catalyzed Kumada coupling.

Protocol 2: Kumada Coupling of 1-Isoquinolyl-MgBr with an Aryl Bromide

Materials:

  • Solution of 1-isoquinolylmagnesium bromide in THF (1.2 eq, concentration determined by titration)

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)

  • Pd(dppf)Cl₂ or Ni(dppp)Cl₂ (1-5 mol%)

  • Anhydrous THF

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve the aryl bromide and the catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C. Slowly add the solution of 1-isoquinolylmagnesium bromide via syringe or cannula over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-isoquinoline product.

Negishi Coupling: Enhanced Functional Group Tolerance via Transmetalation

For substrates containing sensitive functional groups, the highly reactive Grignard reagent can be transmetalated to a less reactive organozinc species.[11][12] This organozinc reagent then participates in a Negishi cross-coupling reaction, which offers superior functional group tolerance and is a cornerstone of complex molecule synthesis.[12][13]

Transmetalation Step: The Grignard reagent is treated with a zinc salt, typically anhydrous zinc chloride (ZnCl₂), to form the corresponding organozinc halide in situ.

1-Isoquinolyl-MgBr + ZnCl₂ → 1-Isoquinolyl-ZnCl + MgBrCl

This organozinc reagent can then be used directly in a palladium- or nickel-catalyzed coupling with an organic halide.[13][14]

FeatureKumada CouplingNegishi Coupling
Organometallic Reagent Organomagnesium (Grignard)Organozinc
Reactivity High (Strongly basic/nucleophilic)Moderate (Less basic)
Functional Group Tolerance Low (incompatible with acids, alcohols, esters, etc.)[10][11]High (tolerates esters, ketones, nitriles)[12]
Reaction Steps One-pot couplingTwo steps (transmetalation then coupling)
Catalyst Ni or Pd[8]Ni or Pd[13]

Table 1: Comparison of Kumada and Negishi Cross-Coupling Reactions.

Protocol 3: In Situ Generation of Organozinc and Negishi Coupling

Materials:

  • Solution of 1-isoquinolylmagnesium bromide in THF (1.2 eq)

  • Anhydrous ZnCl₂ (1.2 eq, as a solution in THF or solid)

  • Organic halide (e.g., vinyl bromide, 1.0 eq)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Anhydrous THF

Procedure:

  • Transmetalation: In a dry, inert-atmosphere flask, cool the solution of 1-isoquinolylmagnesium bromide to 0 °C. Slowly add a solution of anhydrous ZnCl₂ in THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Coupling: To the freshly prepared organozinc solution, add the organic halide followed by the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Reaction: Heat the reaction mixture (e.g., to 50-65 °C) and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 2.

Conclusion

The conversion of this compound to its Grignard reagent provides a robust and versatile entry point for the synthesis of diverse C1-substituted isoquinolines. By understanding the critical parameters for its formation, researchers can reliably generate this key nucleophile. Subsequent application in Kumada coupling offers a direct and economical route for C-C bond formation. For more complex and functionalized substrates, a transmetalation to the corresponding organozinc reagent followed by Negishi coupling provides a powerful alternative with significantly broader scope. These methods are indispensable tools for medicinal chemists and drug development professionals aiming to explore the chemical space around the valuable isoquinoline core.

References

Application Note & Protocol: Strategic C-1 Functionalization of Isoquinolines via Halogen-Lithium Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Direct functionalization at the C-1 position provides a powerful route to novel derivatives with significant therapeutic potential. This guide provides a comprehensive overview and detailed protocols for the generation of 1-lithioisoquinoline from 1-bromoisoquinoline via halogen-lithium exchange and its subsequent reaction with various electrophiles. We delve into the mechanistic underpinnings, critical experimental parameters, and field-proven methodologies to ensure reproducible and high-yielding transformations.

Introduction & Strategic Importance

The isoquinoline core is central to a vast number of biologically active compounds, including alkaloids like morphine and pharmaceuticals such as the antihypertensive agent quinapril. The ability to selectively introduce substituents at the C-1 position is a cornerstone of analog synthesis for structure-activity relationship (SAR) studies. Among the various synthetic strategies, the formation of an organolithium intermediate at C-1 is arguably one of the most versatile, enabling the introduction of a wide array of functional groups through quenching with appropriate electrophiles.

This document focuses on the halogen-lithium exchange reaction, a robust and rapid method for generating the key 1-lithioisoquinoline intermediate from the commercially available this compound. This approach is often preferred over direct deprotonation (which typically occurs at other positions) due to its high regioselectivity and efficiency.

The Halogen-Lithium Exchange: Mechanism & Rationale

The core of this methodology is the halogen-lithium exchange, a fundamental reaction in organometallic chemistry.[1] The reaction proceeds by the attack of an organolithium reagent, typically n-butyllithium (n-BuLi), on the bromine atom of this compound.

Mechanistic Pathway

The exchange is a kinetically controlled process that is significantly faster than other potential side reactions, such as nucleophilic addition to the heterocycle, when performed at cryogenic temperatures.[1][2] The generally accepted mechanism involves the formation of an "ate-complex" intermediate, which then collapses to the more thermodynamically stable 1-lithioisoquinoline and the corresponding alkyl halide (n-butyl bromide).[1][3] The stability of the resulting aryllithium species, where the negative charge resides on an sp²-hybridized carbon, drives the reaction equilibrium forward.

G cluster_0 Halogen-Lithium Exchange cluster_1 Electrophilic Quench This compound Ate_Complex [Ate-Complex Intermediate] This compound->Ate_Complex + n-BuLi nBuLi n-BuLi 1-Lithioisoquinoline Ate_Complex->1-Lithioisoquinoline Fast nBuBr n-BuBr 1-Lithioisoquinoline_2 Product 1-Substituted Isoquinoline 1-Lithioisoquinoline_2->Product + E+ Electrophile E+

Caption: Reaction mechanism for lithiation and functionalization.

Causality Behind Experimental Choices
  • Organolithium Reagent: n-Butyllithium (n-BuLi) is the most common and cost-effective choice for this transformation.[4] While stronger bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can also be used, they are often unnecessary for this efficient exchange and their increased reactivity can sometimes lead to side reactions.[5][6] Unlike lithium amides such as LDA, which are primarily non-nucleophilic bases for deprotonation, n-BuLi is ideal for the halogen-exchange pathway.[7]

  • Solvent: Anhydrous ethereal solvents are critical. Tetrahydrofuran (THF) is the preferred choice as it effectively solvates the organolithium species, preventing aggregation and enhancing reactivity. However, n-BuLi can deprotonate THF at temperatures above -40 °C, leading to ring-opening and consumption of the reagent.[8]

  • Temperature: Maintaining cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) is the single most important parameter for success.[2] It ensures that the rate of halogen-lithium exchange is much faster than potential side reactions, such as nucleophilic attack by n-BuLi on the isoquinoline ring or reaction with the THF solvent.

  • Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture.[4] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the reagent and low yields.

Functionalization with Electrophiles

The true synthetic utility of 1-lithioisoquinoline lies in its nucleophilicity. It readily reacts with a diverse range of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds at the C-1 position.

ElectrophileReagent ExampleProduct Functional GroupTypical Yield (%)
Aldehyde/KetoneBenzaldehydeSecondary/Tertiary Alcohol60-85%
AmideN,N-Dimethylformamide (DMF)Aldehyde70-90%[9]
Alkyl HalideIodomethaneMethyl50-70%
CarboxylationCarbon Dioxide (gas or solid)Carboxylic Acid50-68%[10]
Boronic EsterIsopropyl pinacol borateBoronic Ester65-80%
DisulfideDimethyl disulfideThioether75-90%

Yields are approximate and highly dependent on substrate, specific conditions, and purification.

Detailed Experimental Protocols

The following protocols provide a validated workflow for the generation and subsequent functionalization of 1-lithioisoquinoline. As a representative example, we detail the synthesis of isoquinoline-1-carboxaldehyde, a versatile building block.[11][12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Flame-Dry Glassware B Establish Inert Atmosphere (Argon/N2) A->B C Add this compound & Anhydrous THF B->C D Cool to -78 °C (Dry Ice/Acetone) C->D E Add n-BuLi Dropwise (Maintain -78 °C) D->E F Stir for 30-60 min (Formation of 1-Lithioisoquinoline) E->F G Add Electrophile (e.g., DMF) Dropwise at -78 °C F->G H Stir & Allow to Warm to Room Temperature G->H I Quench with Saturated NH4Cl (aq.) H->I J Perform Liquid-Liquid Extraction (e.g., EtOAc) I->J K Dry Organic Layer & Concentrate J->K L Purify via Column Chromatography K->L

Caption: General experimental workflow for the lithiation-functionalization sequence.

Protocol A: Generation of 1-Lithioisoquinoline Solution

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Three-neck round-bottom flask, rubber septa, argon/nitrogen inlet, magnetic stirrer, syringes

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq) followed by anhydrous THF to create a ~0.2 M solution.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A color change (often to a deep red or brown) indicates the formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete halogen-lithium exchange. The resulting solution of 1-lithioisoquinoline is now ready for functionalization.

Protocol B: Synthesis of Isoquinoline-1-carboxaldehyde

Materials:

  • Solution of 1-lithioisoquinoline from Protocol A

  • Anhydrous N,N-Dimethylformamide (DMF, 2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Electrophilic Quench: To the stirred solution of 1-lithioisoquinoline at -78 °C, add anhydrous DMF (2.0 eq) dropwise via syringe.

  • Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.

  • Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield isoquinoline-1-carboxaldehyde as a solid.[11]

Troubleshooting & Key Insights

  • Low or No Yield: The most common culprit is exposure to air or moisture. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Check the titer of the n-BuLi solution, as it can degrade over time.

  • Formation of Butyl-isoquinoline: If the reaction is allowed to warm prematurely or if an unreactive electrophile is used, the 1-lithioisoquinoline can react with the n-butyl bromide byproduct. This is generally a minor pathway at low temperatures.

  • Reaction with Solvent: If the reaction mixture turns dark and viscous upon warming, it may indicate that the n-BuLi has reacted with the THF solvent. This is avoided by maintaining a temperature below -40 °C during and after the addition of n-BuLi.

Conclusion

The lithiation of this compound via halogen-lithium exchange is a highly reliable and versatile method for accessing 1-substituted isoquinolines. By carefully controlling reaction parameters—particularly temperature and atmosphere—researchers can efficiently generate the key 1-lithioisoquinoline intermediate and trap it with a wide variety of electrophiles. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and chemical synthesis to exploit this powerful transformation.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including anesthetic, antihypertensive, and antiviral properties.[1][2] 1-Bromoisoquinoline, a halogenated derivative, serves as a cornerstone synthetic intermediate, providing a versatile handle for the elaboration of the isoquinoline core.[3] The inherent electronic properties of the isoquinoline ring system, specifically the electron-withdrawing effect of the endocyclic nitrogen atom, render the C1 position electrophilic and thus highly susceptible to nucleophilic attack.[4][5] This activation facilitates the displacement of the bromide leaving group, making this compound an ideal substrate for a wide range of nucleophilic substitution reactions.

This guide provides a comprehensive overview of the primary mechanistic pathways and detailed, field-proven protocols for the functionalization of this compound. We will explore both classical nucleophilic aromatic substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a practical framework for the synthesis of diverse 1-substituted isoquinoline derivatives.

Mechanistic Foundations of Reactivity

The substitution of the bromine atom at the C1 position of isoquinoline can be achieved through two principal mechanistic routes. The choice of pathway is dictated by the nature of the nucleophile and the reaction conditions employed.

The SNAr (Addition-Elimination) Pathway

The classical mechanism for nucleophilic substitution on electron-deficient aromatic systems is the SNAr pathway.[6][7][8] This two-step process is initiated by the attack of a nucleophile on the electron-poor C1 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[9] The key to this mechanism's viability is the ability of the isoquinoline ring, particularly the electronegative nitrogen atom, to delocalize and stabilize the resulting negative charge. The reaction concludes with the expulsion of the bromide leaving group, which restores the aromaticity of the ring system.[8][9] This pathway is typically favored when strong nucleophiles, such as alkoxides or thiolates, are used.

Caption: The SNAr addition-elimination mechanism at the C1 position of isoquinoline.

Transition-Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry has largely adopted transition-metal catalysis for the formation of C-N, C-C, C-O, and C-S bonds, offering milder conditions and broader substrate scope compared to classical methods.[10] For this compound, reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are not true nucleophilic substitutions but rather proceed through a catalytic cycle involving a palladium or copper catalyst.

The generalized catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.[10][11][12]

  • Transmetalation (or equivalent): The nucleophilic partner (e.g., an amine, boronic acid, or copper acetylide) displaces the bromide on the palladium complex.[13][14]

  • Reductive Elimination: The final C-Nu bond is formed as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[10][11]

Cross_Coupling_Cycle Generalized Cross-Coupling Cycle pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition | + Ar-Br} pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex transmetalation {Transmetalation | + Nu-M} pd2_complex->transmetalation pd2_nu_complex L₂Pd(II)(Ar)(Nu) transmetalation->pd2_nu_complex reductive_elimination {Reductive Elimination} pd2_nu_complex->reductive_elimination reductive_elimination->pd0 product Ar-Nu reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocols for C-N Bond Formation (Amination)

The introduction of nitrogen-based substituents at the C1 position is crucial for the synthesis of compounds with potential pharmacological activity. The Buchwald-Hartwig amination is the preeminent method for this transformation.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds with exceptional functional group tolerance.[10][11] Its application to this compound allows for the synthesis of a wide range of 1-aminoisoquinolines from primary and secondary amines. The success of the reaction hinges on the careful selection of a palladium precatalyst, a sterically hindered and electron-rich phosphine ligand, and a suitable base.[15] The ligand stabilizes the palladium center and accelerates the rate-limiting reductive elimination step, while the base is required to deprotonate the amine, facilitating its coordination to the palladium complex.[11]

Protocol: Synthesis of 1-(Morpholino)isoquinoline

  • Materials:

    • This compound (1.0 mmol, 208 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

    • Xantphos (0.04 mmol, 23.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (10 mL)

    • Schlenk flask, magnetic stir bar, condenser, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[16]

    • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) followed by morpholine via syringe.[16]

    • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 16-24 hours.

    • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.[15] Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene110>90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10085-95
3BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10080-90
Note: Yields are typical and may vary based on specific substrate and reaction scale. Data is compiled based on standard protocols.[15][16]

Protocols for C-C Bond Formation

Creating new carbon-carbon bonds at the C1 position is fundamental for building molecular complexity. The Suzuki-Miyaura and Sonogashira reactions are indispensable tools for this purpose.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[14] For this compound, this reaction enables the introduction of aryl, heteroaryl, and vinyl substituents. The reaction requires a palladium catalyst, a base (commonly a carbonate or phosphate), and a solvent system that is often a mixture of an organic solvent and water to facilitate the dissolution of the base.[14][16]

Protocol: Synthesis of 1-Phenylisoquinoline

  • Materials:

    • This compound (1.0 mmol, 208 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

    • Reaction vial, magnetic stir bar

  • Procedure:

    • Reaction Setup: In a reaction vial, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[16]

    • Solvent Addition: Add 1,4-dioxane and water to the vial.

    • Reaction: Seal the vial and heat the mixture to 90 °C with vigorous stirring for 12 hours.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).[16]

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-phenylisoquinoline.

Sonogashira Coupling

Application Note: The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages.[13][17] It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a dual system of palladium and copper(I) iodide. An amine base, such as triethylamine or diisopropylethylamine, is typically used both as a base and often as the solvent. This reaction provides direct access to 1-alkynylisoquinolines, which are valuable precursors for further transformations.

Protocol: Synthesis of 1-(Phenylethynyl)isoquinoline

  • Materials:

    • This compound (1.0 mmol, 208 mg)

    • Phenylacetylene (1.2 mmol, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

    • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

    • Triethylamine (TEA) (10 mL, anhydrous)

    • Schlenk flask, magnetic stir bar, inert gas supply

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Solvent and Reagent Addition: Add anhydrous triethylamine (10 mL) followed by phenylacetylene.

    • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.

    • Purification: Dissolve the residue in dichloromethane and filter through a pad of silica gel to remove catalyst residues, eluting with dichloromethane. Concentrate the filtrate and purify the crude product further by column chromatography or recrystallization.

General Experimental Workflow

The successful execution of these substitution reactions follows a standardized workflow from setup to final product characterization. Adherence to this process ensures reproducibility and high purity of the target compounds.

Experimental_Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Substrate, Catalyst, Ligand, Base, Solvent) setup->reagents reaction 3. Reaction (Heating & Stirring) reagents->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification 6. Purification (Column Chromatography / Recrystallization) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization

Caption: Standardized workflow for nucleophilic substitution reactions.

Safety and Handling

  • This compound: This compound may be harmful if inhaled or ingested. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]

  • Palladium Catalysts & Ligands: Many palladium complexes and phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere where specified. Avoid inhalation of powders.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Solvents: Use anhydrous solvents where required and handle flammable organic solvents in a fume hood away from ignition sources.

Conclusion

This compound is a powerful and versatile building block in synthetic organic chemistry. Its activated C1 position allows for a rich variety of nucleophilic substitution reactions, from classical SNAr to highly efficient transition-metal-catalyzed cross-couplings. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize a diverse library of 1-substituted isoquinolines, enabling the exploration of new chemical space in drug discovery and materials science. By understanding the underlying mechanisms and carefully controlling reaction parameters, scientists can effectively leverage the reactivity of this important synthetic intermediate.

References

Synthesis of 1-aminoisoquinoline from 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Aminoisoquinoline from 1-Bromoisoquinoline for Researchers and Drug Development Professionals.

Introduction: The Significance of 1-Aminoisoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Within this class, 1-aminoisoquinoline serves as a critical building block for the development of potent therapeutic agents, including enzyme inhibitors, antitumor compounds, and antimalarial drugs.[1] Its synthesis is a key step in many drug discovery pipelines. This guide provides a detailed, experience-driven protocol for the synthesis of 1-aminoisoquinoline from the readily available precursor, this compound. We will focus on the robust and widely applicable Buchwald-Hartwig amination reaction, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Strategic Overview: Pathways to C-N Bond Formation

The conversion of an aryl halide like this compound to an arylamine can be achieved through several established synthetic strategies. The primary methods include:

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[2] It is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to older methods.[3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): A classical method where a potent nucleophile directly displaces the halide on the aromatic ring. The electron-deficient nature of the isoquinoline ring system facilitates this reaction at the 1-position.[6][7] Reactions using potassium amide in liquid ammonia have been reported to produce 1-aminoisoquinoline in excellent yields.[8]

  • Copper-Catalyzed Amination (Ullmann Reaction): A traditional method that predates palladium catalysis. While effective, it often requires high temperatures and can have a more limited substrate scope.[9][10]

For this guide, we will provide a comprehensive protocol for the Buchwald-Hartwig amination . This choice is predicated on its high degree of reliability, adaptability to a wide range of substrates encountered in drug development, and the extensive mechanistic understanding that allows for rational optimization.[11] The SNAr approach will be presented as a high-yielding alternative for consideration.

Part 1: The Buchwald-Hartwig Amination Protocol

Principle and Mechanism: The Engine of C-N Coupling

The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that proceeds via a palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and adapting the protocol. The cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in this case, ammonia or an ammonia equivalent) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding 1-aminoisoquinoline and regenerating the active Pd(0) catalyst, which re-enters the cycle.

A significant challenge in this specific synthesis is the use of ammonia as the coupling partner, which can be difficult to handle and can sometimes act as a catalyst poison.[2] Therefore, specialized ligands and conditions are often required to facilitate the direct use of ammonia or an ammonia surrogate.

Buchwald_Hartwig_Amination pd0 Pd(0)L_n pd_complex [Pd(II)(Ar)(Br)L_n] pd0->pd_complex Oxidative Addition (this compound) amido_complex [Pd(II)(Ar)(NH2)L_n] pd_complex->amido_complex Amine Coordination & Deprotonation (+ NH3, + Base) amido_complex->pd0 Reductive Elimination product 1-Aminoisoquinoline amido_complex->product Product Formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data and conditions for the synthesis.

ParameterRecommended ValueRationale
Substrate This compound1.0 equiv
Ammonia Source Ammonia solution (e.g., 0.5 M in Dioxane)1.5 - 2.5 equiv
Palladium Precatalyst Pd₂(dba)₃1-2 mol%
Ligand Xantphos2-4 mol%
Base Sodium tert-butoxide (NaOtBu)2.0 - 2.5 equiv
Solvent Toluene or DioxaneAnhydrous
Temperature 80 - 110 °CTo drive reaction to completion
Reaction Time 12 - 24 hoursMonitor by TLC/LC-MS
Expected Yield 70 - 90%Varies with scale and purity
Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the synthesis.

Caption: General experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

Materials & Equipment:

  • Reagents: this compound, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Ammonia (0.5 M solution in 1,4-Dioxane), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.

  • Equipment: Round-bottom flask or pressure vessel, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware, rotary evaporator, column chromatography setup.

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), Xantphos (0.03 equiv, 3 mol%), and Sodium tert-butoxide (2.2 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst and phosphine ligand are sensitive to oxidation.

  • Addition of Solvent and Amine:

    • Under a positive pressure of inert gas, add anhydrous toluene via syringe to the flask to create a stirrable suspension.

    • Add a 0.5 M solution of ammonia in dioxane (2.0 equiv) dropwise via syringe. The use of a pre-made, anhydrous ammonia solution is a reliable way to introduce the nucleophile.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.[12]

    • Combine the fractions containing the pure product and concentrate to yield 1-aminoisoquinoline as a solid.[13]

Part 2: Alternative Protocol - SNAr with KNH₂/NH₃

For laboratories equipped to handle liquid ammonia, direct amination via Nucleophilic Aromatic Substitution offers an exceptionally high-yielding alternative.

  • Principle: In this reaction, the highly nucleophilic amide ion (NH₂⁻), generated from potassium amide (KNH₂) in liquid ammonia, attacks the C1 position of this compound. The subsequent loss of the bromide ion yields the product. For this compound, this substitution is believed to proceed via an addition-elimination (AE) mechanism.[8]

  • Brief Protocol: this compound is treated with potassium amide in liquid ammonia at low temperatures (e.g., -33 °C).[8] The reaction is typically rapid and results in an excellent yield of 1-aminoisoquinoline after an appropriate aqueous work-up.

  • Causality: The strong nucleophilicity of the amide anion and the electrophilic nature of the C1 position on the isoquinoline ring drive this reaction efficiently, often without the need for a transition metal catalyst.

Safety, Handling, and Troubleshooting

Safety is paramount. Adherence to proper laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile and/or toxic reagents and solvents.[14]

  • Reagent Handling:

    • This compound: Causes skin and serious eye irritation. Avoid contact and inhalation.[15]

    • Palladium Catalysts/Phosphine Ligands: Toxic and often air-sensitive. Handle under an inert atmosphere.

    • Sodium tert-butoxide: A strong, corrosive base. Handle with care to avoid contact with skin and moisture.

    • Ammonia: Toxic and corrosive. Use in a well-ventilated fume hood.[14]

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial for the success of the Buchwald-Hartwig reaction to prevent catalyst degradation.[15]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Wet solvent/reagents; Insufficient temperature.Use fresh catalyst; Ensure all reagents and solvents are anhydrous; Confirm reaction temperature.
Formation of Side Products Hydrodehalogenation (replacement of Br with H); Biaryl formation.Ensure a strictly inert atmosphere; Optimize ligand-to-metal ratio.
Difficult Purification Co-elution of product with ligand or byproducts.Optimize chromatography conditions; Consider an acidic wash during work-up to extract the basic product.

Conclusion

The synthesis of 1-aminoisoquinoline from this compound is a fundamental transformation for medicinal chemistry and drug discovery. The Buchwald-Hartwig amination provides a reliable, versatile, and high-yielding protocol suitable for a wide array of research applications. By understanding the underlying mechanism and paying close attention to experimental details, particularly the maintenance of an inert atmosphere, researchers can confidently and safely produce this valuable synthetic intermediate.

References

Application Note: 1-Bromoisoquinoline as a Cornerstone Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-bromoisoquinoline as a versatile precursor for the synthesis of potent and selective kinase inhibitors.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a significant portion of these therapeutic agents are nitrogen-containing heterocyclic compounds.[3]

Among these, the isoquinoline core is a "privileged scaffold" in medicinal chemistry.[4] Its rigid, planar structure and the presence of a hydrogen bond-accepting nitrogen atom make it an ideal framework for interacting with the highly conserved ATP-binding pocket of kinases.[5][6] This guide focuses on this compound, a key starting material that offers a strategic entry point for creating diverse libraries of potential kinase inhibitors.

The Precursor of Choice: Why this compound?

The utility of this compound lies in the reactivity of the C1-position. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[7][8]

Causality Behind Reactivity: The choice of a bromo-substituent over a chloro-substituent is a deliberate one, grounded in fundamental chemical principles. The carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[9][10] This makes the C-Br bond more susceptible to cleavage during the crucial oxidative addition step of the palladium catalytic cycle, which is often rate-limiting.[10][11] Consequently, reactions with this compound typically proceed under milder conditions, require lower catalyst loadings, and result in higher yields compared to its chloro-analog, 1-chloroisoquinoline.[9]

This enhanced reactivity allows for the efficient and modular installation of a wide array of chemical moieties at the C1-position, a critical vector for tuning inhibitor potency and selectivity.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The two primary workhorse reactions for derivatizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These methods are foundational for building the core structures of many potent kinase inhibitors.[12]

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Suzuki-Miyaura Coupling A->B  Ar-B(OH)₂  Pd Catalyst, Base C Buchwald-Hartwig Amination A->C  R₂NH  Pd Catalyst, Base D 1-Aryl/Heteroaryl-Isoquinolines (C-C Bond Formation) B->D E 1-Amino-Isoquinolines (C-N Bond Formation) C->E F Diverse Kinase Inhibitor Scaffolds D->F E->F

Figure 1: Key synthetic pathways from this compound.

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the attachment of various aryl and heteroaryl groups to the isoquinoline C1-position.[13] These appended rings can occupy adjacent pockets within the kinase active site, forming critical interactions that enhance binding affinity and selectivity.

G Pd(0)L₂ Pd(0)L₂ Pd(II) Oxidative Addition Complex Pd(0)L₂->Pd(II) Oxidative Addition Ar-X 1-Bromo- isoquinoline Ar-X->Pd(II) Pd(II)-Ar Di-organo Pd(II) Complex Pd(II)->Pd(II)-Ar Transmetalation Ar-B(OH)₂ Arylboronic Acid Transmetalation Trans- metalation Ar-B(OH)₂->Transmetalation Base Base Base->Transmetalation Pd(II)-Ar->Pd(0)L₂ Reductive Elimination Product 1-Aryl- isoquinoline Pd(II)-Ar->Product Reductive\nElimination Reductive Elimination

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.

The ability to form C-N bonds via Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the C1-position. The resulting amino group is a crucial pharmacophore, often acting as a hydrogen bond donor to engage with the "hinge region" of the kinase, mimicking the interaction of the natural ATP ligand.[13]

Experimental Protocols

These protocols are generalized and may require optimization based on the specific substrates used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

This protocol describes the synthesis of a 1-aryl-isoquinoline derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen. The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) prevents quenching of the active catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-aryl-isoquinoline product.

This protocol details the synthesis of a 1-(arylamino)isoquinoline derivative.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium pre-catalyst: Pd₂(dba)₃ (1-3 mol%) or a G3/G4 Buchwald pre-catalyst

  • Ligand: Xantphos, RuPhos, or SPhos (2-6 mol%)

  • Base: NaOt-Bu or K₃PO₄ (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent: Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk flask. The use of an air-stable pre-catalyst and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, especially the reductive elimination step.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an inert gas line.

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe. Anhydrous conditions are critical as water can hydrolyze the strong base and interfere with the catalyst.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (typically 4-24 hours, monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 1-amino-isoquinoline derivative.

Application: Targeting Key Kinase Signaling Pathways

Derivatives synthesized from this compound can target a multitude of protein kinases involved in oncogenic signaling. A prominent example is the EGFR signaling pathway, which often leads to the activation of the RAS-RAF-MEK-ERK cascade, a central driver of cell proliferation and survival in many cancers.[12][14]

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates Inhibitor Isoquinoline-Based Kinase Inhibitor Inhibitor->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Figure 3: Inhibition of the EGFR signaling pathway by a hypothetical isoquinoline-based inhibitor.

Data Summary

The following table provides representative data for the synthesis of various 1-substituted isoquinolines using the protocols described above. These are illustrative examples to demonstrate the versatility of the methods.

EntryCoupling PartnerReaction TypeCatalyst (mol%)BaseYield (%)Target Kinase Class (Hypothetical)
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ (3)K₂CO₃92EGFR, VEGFR
23-Pyridylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ (2)K₂CO₃85Abl, Src
3AnilineBuchwald-HartwigPd₂(dba)₃/Xantphos (2/4)NaOt-Bu88JNK, p38
44-FluoroanilineBuchwald-HartwigG3-RuPhos (2)K₃PO₄91ROCK, AKT[15][16]
52-AminopyrimidineBuchwald-HartwigPd₂(dba)₃/Xantphos (2/4)Cs₂CO₃78CDK, Haspin[17]

Conclusion

This compound is a powerful and versatile precursor for the synthesis of kinase inhibitors. Its favorable reactivity in palladium-catalyzed cross-coupling reactions allows for the modular and efficient construction of diverse molecular libraries. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to introduce critical C-C and C-N linked functionalities at the C1-position, respectively. By leveraging these robust synthetic protocols, researchers can rapidly access novel isoquinoline-based scaffolds to probe kinase biology and develop next-generation targeted therapeutics.

References

Introduction: The Isoquinoline Scaffold in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of novel fluorophores from 1-bromoisoquinoline, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of key derivatization strategies, complete with step-by-step protocols and the scientific rationale underpinning these advanced synthetic methods.

The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and its inherent photophysical properties.[1][2] Many isoquinoline derivatives exhibit strong fluorescence, making them exceptional candidates for the development of probes for biological imaging, diagnostics, and sensing applications.[3][4][5] Their rigid, planar structure and extended π-electron system provide a robust foundation for building fluorophores with high quantum yields and tunable emission spectra.[6][7]

Among the various isoquinoline precursors, this compound stands out as a particularly versatile and reactive starting material.[8] The bromine atom at the C1 position serves as an ideal functional handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse chemical moieties, enabling chemists to rationally design and synthesize fluorescent probes with tailored properties for specific applications, such as targeting cellular organelles, sensing metal ions, or monitoring pH changes.[3][9]

This application note provides a comprehensive overview of the primary synthetic strategies for derivatizing this compound, focusing on palladium-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols, explain the causality behind experimental choices, and present the data in a clear, accessible format to empower researchers in their quest to develop the next generation of advanced fluorescent probes.

Core Derivatization Strategies: A Modular Approach to Fluorophore Synthesis

The true power of using this compound as a precursor lies in the ability to employ a suite of reliable and high-yielding cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to extending the fluorophore's π-conjugated system and installing functional groups that modulate its photophysical properties.

The following diagram illustrates the primary synthetic pathways available from the this compound core.

G cluster_main cluster_reactions cluster_products A This compound B Suzuki-Miyaura Coupling A->B  Ar-B(OH)₂  Pd Catalyst, Base C Sonogashira Coupling A->C  Terminal Alkyne  Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination A->D  Amine (R₂NH)  Pd Catalyst, Base E Nucleophilic Substitution A->E  Nucleophile (e.g., RO⁻)  Strong Base/Heat F 1-Aryl/Heteroaryl-isoquinolines (Extended π-systems) B->F G 1-Alkynyl-isoquinolines (Rigid Fluorophores) C->G H 1-Amino-isoquinolines (Auxochrome Installation) D->H I 1-Alkoxy/Thio-isoquinolines (Functional Probes) E->I

Figure 1: Key derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Extending π-Conjugation

The Suzuki-Miyaura coupling is arguably one of the most versatile methods for forming C(sp²)–C(sp²) bonds.[10] By coupling this compound with various aryl- or heteroarylboronic acids, one can systematically extend the fluorophore's π-conjugated system. This strategy is highly effective for red-shifting the absorption and emission wavelengths and is a cornerstone of rational color tuning in probe design.[11]

Scientific Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10] A crucial step is the activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex. The choice of solvent and ligand is critical for stabilizing the catalyst and achieving high yields.

Suzuki_Mechanism A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B 1-Bromo-isoquinoline C Ar-Pd(II)-Br(L₂) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar'B(OH)₂ + Base I [Ar'B(OH)₃]⁻ H->I I->D

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of 1-(4-methoxyphenyl)isoquinoline

This protocol describes a standard procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.[11]

Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.)

  • SPhos (0.06 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Toluene and water (10:1 ratio)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-arylisoquinoline.

Sonogashira Coupling: Crafting Rigid, Emissive Scaffolds

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 1-alkynylisoquinolines.[12][13] This is an exceptionally powerful method for creating rigid, linear extensions to the isoquinoline core. The introduction of the alkyne moiety often leads to derivatives with sharp emission bands and high quantum yields, making them suitable for a range of fluorescence applications.[12]

Scientific Rationale: This reaction is unique in its use of a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step onto the palladium center. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both to scavenge the HBr byproduct and to facilitate the formation of the copper acetylide.

Protocol: Synthesis of 1-((trimethylsilyl)ethynyl)isoquinoline

This protocol outlines a general procedure for the Sonogashira coupling of this compound with ethynyltrimethylsilane.[12]

Materials:

  • This compound (1.0 equiv.)

  • Ethynyltrimethylsilane (1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.)

  • Copper(I) iodide (CuI, 0.05 equiv.)

  • Triethylamine (TEA, 2.5 equiv.)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) and triethylamine. Stir to dissolve the solids.

  • Alkyne Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 8-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing the pad with THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 1-alkynylisoquinoline. The TMS group can be subsequently removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne for further functionalization.

Buchwald-Hartwig Amination: Installing Powerful Auxochromes

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds from aryl halides.[14] Applying this reaction to this compound allows for the introduction of primary or secondary amines at the C1 position.[15] Amines are strong electron-donating groups (auxochromes) that can dramatically influence the photophysical properties of a fluorophore.[16] This often results in probes with large Stokes shifts, high sensitivity to the local environment (solvatochromism), and potential for pH sensing.[3]

Scientific Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of phosphine ligand is absolutely critical and dictates the scope and efficiency of the reaction.[14] Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine coupling partner.[17]

Protocol: Synthesis of N,N-diphenylisoquinolin-1-amine

This protocol provides a method for the Buchwald-Hartwig amination of this compound with diphenylamine.[15][17]

Materials:

  • This compound (1.0 equiv.)

  • Diphenylamine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

  • Xantphos (0.08 equiv.)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)

  • Anhydrous toluene

Procedure:

  • Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk flask.

  • Reagent Addition: Add this compound and diphenylamine.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 16-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 1-aminoisoquinoline derivative.

Photophysical Properties of 1-Substituted Isoquinoline Derivatives

The derivatization of the this compound core allows for extensive tuning of the resulting probe's photophysical properties. The table below summarizes the expected trends in absorption, emission, Stokes shift, and quantum yield (Φ) for different classes of derivatives.

Derivative ClassTypical Substituent (R)Expected λabs (nm)Expected λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Rationale
Aryl Phenyl, Naphthyl350 - 400400 - 48050 - 80Moderate-HighExtends π-conjugation, red-shifting spectra.[4]
Alkynyl -C≡C-Ph360 - 410420 - 50060 - 90HighCreates a rigid, planar structure that minimizes non-radiative decay.
Amino -N(Ph)₂380 - 450480 - 580100 - 130VariableStrong intramolecular charge transfer (ICT) character; often solvatochromic.[15]
Amino (Alkyl) -N(Et)₂370 - 420450 - 53080 - 110HighStrong electron-donating group increases brightness.

Note: These values are illustrative and can vary significantly based on the specific substituent and solvent environment.[18]

Conclusion

This compound is a premier building block for the synthesis of novel fluorescent probes. Its reactivity in a range of robust palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provides a modular and highly effective platform for probe development. By carefully selecting the coupling partner, researchers can rationally design and construct fluorophores with precisely tuned photophysical properties. The protocols and principles outlined in this guide serve as a foundational toolkit for scientists and drug development professionals aiming to leverage the unique advantages of the isoquinoline scaffold in creating next-generation tools for biological imaging and molecular sensing.

References

The Strategic Application of 1-Bromoisoquinoline in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoquinoline Nucleus and the Strategic Importance of 1-Bromoisoquinoline

The isoquinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of biologically active natural products, particularly alkaloids.[1][2] Many of these compounds exhibit significant pharmacological properties, including antitumor, antimicrobial, and neuroprotective activities, making them attractive targets for total synthesis.[1] Within the synthetic chemist's toolkit, this compound emerges as a highly versatile and strategic building block for the construction of complex isoquinoline-containing natural products. Its utility stems from the reactivity of the C1-bromide, which allows for the introduction of a wide range of substituents through various carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in natural product total synthesis, complete with in-depth technical insights and field-proven protocols.

Synthesis of this compound: A Foundational Protocol

A reliable and scalable synthesis of this compound is paramount for its application in multi-step total synthesis. A common and effective method involves the bromination of isoquinoline N-oxide.[3] This approach offers regioselective bromination at the C1 position.

Protocol 1: Synthesis of this compound from Isoquinoline N-oxide

This protocol is adapted from established procedures for the bromination of azine N-oxides.[3]

Materials:

  • Isoquinoline N-oxide

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of isoquinoline-N-oxide (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere at 0 °C, slowly add phosphorus oxybromide (1.2 eq.).[3]

  • Following the addition of POBr₃, add N,N-dimethylformamide (0.5 eq.) dropwise to the reaction mixture.[3]

  • Allow the reaction mixture to gradually warm to room temperature (approx. 25 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium carbonate solution until the pH of the aqueous layer is between 7 and 8.[3]

  • Separate the organic layer, and extract the aqueous layer thoroughly with CH₂Cl₂.[3]

  • Combine all organic fractions, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by flash column chromatography using a gradient of petroleum ether/ethyl acetate (e.g., 100:1) as the eluent to afford this compound.[3]

Expected Yield: ~55%[3]

dot graph "Synthesis_of_this compound" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthesis of this compound.

Core Applications in Natural Product Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The C1-bromide of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions, which are foundational for constructing the carbon skeleton of many natural products. These reactions are prized for their functional group tolerance and reliability.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[4][5][6] This reaction is instrumental in synthesizing natural products containing an alkynyl-isoquinoline core.

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[4][5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).[4]

  • Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.

  • Add the amine base (e.g., TEA or DIPEA, 2-3 eq.).[4]

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-alkynylisoquinoline.

Table 1: Typical Reaction Parameters for Sonogashira Coupling of this compound

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Efficient catalyst for oxidative addition to the C-Br bond.
Copper Co-catalyst CuI (4-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base TEA or DIPEA (2-3 eq.)Acts as a scavenger for HBr and facilitates the deprotonation of the terminal alkyne.
Solvent THF or DMFAnhydrous conditions are crucial to prevent catalyst deactivation and side reactions.
Temperature Room Temp. to 80 °CDependent on the reactivity of the coupling partners.

dot graph "Sonogashira_Coupling_Mechanism" { layout=dot; rankdir=LR; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Simplified Catalytic Cycles for Sonogashira Coupling.

Application in the Total Synthesis of Naphthylisoquinoline Alkaloids

A prominent application of this compound is in the synthesis of naphthylisoquinoline alkaloids, a class of compounds known for their complex stereochemistry and significant biological activities. The key strategic bond formation is often the biaryl linkage between the isoquinoline and naphthalene moieties.

Case Study: Total Synthesis of (+)-O-Methylancistrocline

The total synthesis of (+)-O-methylancistrocline showcases a convergent approach where a chiral tetrahydroisoquinoline derivative is coupled with a naphthalene fragment.[7] While this specific synthesis employs a Grignard reagent derived from a tetrahydroisoquinoline, the general strategy highlights the importance of functionalized isoquinolines. This compound can serve as a precursor to such functionalized isoquinolines through various transformations.

dot graph "Naphthylisoquinoline_Strategy" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Retrosynthetic approach to Naphthylisoquinoline Alkaloids.

Lithiation of this compound: A Gateway to Diverse Functionality

Halogen-lithium exchange of this compound provides a powerful nucleophilic intermediate, 1-lithioisoquinoline, which can be trapped with a variety of electrophiles to introduce diverse functional groups at the C1 position.

Protocol 3: Lithiation of this compound and Quenching with an Electrophile

This protocol is based on the general principles of halogen-lithium exchange reactions.[8][9]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (DEE)

  • Electrophile (e.g., benzophenone, N,N-dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or DEE.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[9]

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C. The formation of the vinyllithium species is typically rapid.[9]

  • Stir the reaction mixture at -78 °C for 15-30 minutes.

  • Add the chosen electrophile (1.2 eq.) dropwise to the solution of 1-lithioisoquinoline at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Electrophiles for Quenching 1-Lithioisoquinoline

ElectrophileProduct
Benzophenone(Isoquinolin-1-yl)diphenylmethanol
N,N-Dimethylformamide (DMF)Isoquinoline-1-carbaldehyde
Carbon dioxide (CO₂)Isoquinoline-1-carboxylic acid
Alkyl halides (e.g., CH₃I)1-Methylisoquinoline

Conclusion

This compound is a cornerstone building block in the strategic assembly of complex natural products. Its value is derived from the predictable and high-yielding transformations of the C1-bromide, particularly through palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping sequences. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel and medicinally relevant natural products. Mastery of these techniques opens a gateway to a diverse and fascinating class of molecules.

References

Application Notes and Protocols: 1-Bromoisoquinoline as a Cornerstone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] 1-Bromoisoquinoline, in particular, has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates.[3] Its utility stems from the strategic placement of the bromine atom at the C-1 position, which serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile and targeted introduction of diverse functionalities, enabling the construction of extensive chemical libraries for drug discovery programs.[1][4] This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, detailing field-proven protocols for key transformations and explaining the rationale behind experimental design choices.

Introduction: The Strategic Value of this compound

This compound (CAS No. 1532-71-4) is an aromatic heterocyclic compound featuring an isoquinoline ring system substituted with a bromine atom at the 1-position.[4] This specific substitution pattern is crucial; the C-1 position is activated by the adjacent nitrogen atom, making the C-Br bond particularly susceptible to oxidative addition by palladium(0) catalysts. This heightened reactivity is the cornerstone of its utility, making it an ideal electrophilic partner in a suite of powerful bond-forming reactions that are fundamental to modern drug development.

The ability to use this compound to append various aryl, heteroaryl, alkyl, amino, and alkynyl groups allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of novel isoquinoline-based compounds, leading to the discovery of new drug candidates for a range of diseases, including neurological disorders and cancer.[1][2][3]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1532-71-4[4]
Molecular Formula C₉H₆BrN[4]
Molecular Weight 208.06 g/mol [4]
Appearance White to light yellow powder or solid[4]
Solubility Soluble in organic solvents like CH₂Cl₂, THF, DMF; sparingly soluble in water.[4]

Core Synthetic Transformations and Protocols

The true power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by offering reliable, mild, and functional-group-tolerant ways to form C-C and C-N bonds.[5][6][7] Below are detailed protocols for three indispensable reactions utilizing this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[7][8] This reaction couples this compound with an organoboron reagent, typically a boronic acid or ester, to introduce new aryl or heteroaryl substituents at the C-1 position.[9][10]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂·CH₂Cl₂. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents catalyst decomposition.[11]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step.[7] It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[7] The choice of an aqueous base in a biphasic solvent system (e.g., dioxane/water) is common and often enhances reaction rates.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used. The organic solvent solubilizes the aryl halide and catalyst, while the water dissolves the inorganic base and boronic acid, facilitating the reaction at the interface.[10][11]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon).[12]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Boronic Acid, Base (K₂CO₃), and Pd(dppf)Cl₂ to flask B Evacuate and backfill with Nitrogen (3x) A->B C Add degassed solvents (Dioxane/Water) B->C D Heat mixture (e.g., 90 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Wash with water and brine F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify by silica gel column chromatography H->I

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Protocol 1: Synthesis of 1-(4-methoxyphenyl)isoquinoline
ParameterValueMoles (mmol)Equiv.
This compound208 mg1.01.0
4-Methoxyphenylboronic acid182 mg1.21.2
Pd(dppf)Cl₂·CH₂Cl₂41 mg0.050.05
K₂CO₃276 mg2.02.0
1,4-Dioxane8 mL--
Water2 mL--
Reaction Conditions
Temperature90 °C
Time12 hours
AtmosphereNitrogen
Expected Yield ~85-95%

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05 mmol), and potassium carbonate (2.0 mmol).[11]

  • Seal the vial, then evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[11]

  • Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • After completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).[11]

  • Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-aryl-isoquinoline product.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[5][6] Applying this reaction to this compound provides direct access to 1-aminoisoquinoline derivatives, which are key intermediates for a variety of biologically active compounds.[14][15]

Causality Behind Experimental Choices
  • Catalyst System: This reaction requires a palladium catalyst paired with a specialized, sterically hindered phosphine ligand, such as Xantphos or a biarylphosphine ligand.[5] These bulky ligands facilitate the crucial C-N reductive elimination step, which is often the rate-limiting step, and prevent the formation of undesired side products.[16] The precatalyst Pd₂(dba)₃ is a common source of Pd(0).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[11] Its role is to deprotonate the amine, forming a more reactive amide that can participate in the catalytic cycle. Weaker bases like carbonates are generally ineffective.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst complex.[11]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, the exclusion of oxygen is critical to protect the catalyst from deactivation.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add anhydrous Toluene followed by the Amine B->C D Heat mixture (e.g., 110 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Filter through Celite to remove solids F->G H Wash filtrate with water and brine G->H I Dry, concentrate, and purify by chromatography H->I

Caption: Workflow for Buchwald-Hartwig amination of this compound.

Protocol 2: Synthesis of 1-(Anilino)isoquinoline
ParameterValueMoles (mmol)Equiv.
This compound208 mg1.01.0
Aniline112 mg (109 µL)1.21.2
Pd₂(dba)₃18 mg0.020.02
Xantphos23 mg0.040.04
NaOtBu135 mg1.41.4
Anhydrous Toluene10 mL--
Reaction Conditions
Temperature110 °C
Time16 hours
AtmosphereArgon
Expected Yield ~80-90%

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.[11]

  • Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by the aniline derivative (1.2 mmol).[11]

  • Heat the reaction mixture in a preheated oil bath at 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[11]

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-aminoisoquinoline derivative.[11]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is an efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[17][18][19] This reaction is invaluable for installing an alkynyl group onto the isoquinoline core. The resulting alkynes are exceptionally useful intermediates themselves, as they can undergo a wide variety of subsequent transformations (e.g., click chemistry, hydration, reduction).

Causality Behind Experimental Choices
  • Dual Catalyst System: The standard Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[17][18] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the palladium complex.[17]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[17] It serves two purposes: it neutralizes the hydrogen halide byproduct formed during the reaction and acts as the solvent in some cases.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly used to dissolve the reactants and catalysts.[17]

  • Copper-Free Variants: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require higher catalyst loadings or specialized ligands but simplify purification.[20]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, PdCl₂(PPh₃)₂, and CuI to dry Schlenk flask B Evacuate and backfill with Nitrogen (3x) A->B C Add anhydrous solvent (THF) and Amine Base (TEA) B->C D Add Terminal Alkyne dropwise C->D E Stir at RT or heat (e.g., 60 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to RT, filter through Celite F->G H Concentrate filtrate G->H I Purify by silica gel column chromatography H->I

Caption: Workflow for Sonogashira coupling of this compound.

Protocol 3: Synthesis of 1-(Phenylethynyl)isoquinoline
ParameterValueMoles (mmol)Equiv.
This compound208 mg1.01.0
Phenylacetylene123 mg (131 µL)1.21.2
PdCl₂(PPh₃)₂21 mg0.030.03
Copper(I) Iodide (CuI)10 mg0.050.05
Triethylamine (TEA)304 mg (420 µL)3.03.0
Anhydrous THF10 mL--
Reaction Conditions
Temperature60 °C
Time8 hours
AtmosphereNitrogen
Expected Yield ~85-95%

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).[17]

  • Add anhydrous THF (10 mL) and triethylamine (3.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60 °C and stir, monitoring progress by TLC or LC-MS.[21]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-alkynylisoquinoline.[17]

Synthesis of the Starting Material: this compound

For completeness, a reliable method for the synthesis of the title compound is provided. A common laboratory-scale preparation involves the bromination of isoquinoline N-oxide.[22]

Protocol 4: Synthesis of this compound from Isoquinoline N-oxide
ParameterValueMoles (mmol)Equiv.
Isoquinoline N-oxide1.45 g10.01.0
Phosphorus oxybromide (POBr₃)3.44 g12.01.2
N,N-Dimethylformamide (DMF)0.37 g (0.39 mL)5.00.5
Anhydrous CH₂Cl₂100 mL--
Reaction Conditions
Temperature0 °C to 25 °C
Time6 hours
AtmosphereArgon
Expected Yield ~55-65%

Procedure:

  • Dissolve isoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (to make a 0.1 M solution) in a round-bottom flask under an argon atmosphere.[22]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxybromide (POBr₃, 1.2 equiv), followed by the dropwise addition of DMF (0.5 equiv).[22]

  • Allow the reaction mixture to warm gradually to room temperature (25 °C) and stir for 6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the pH is adjusted to 7-8.[22]

  • Separate the organic and aqueous layers. Extract the aqueous phase thoroughly with dichloromethane.

  • Combine all organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[22]

  • Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate, 100:1) to obtain pure this compound.[22]

Conclusion and Future Perspectives

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its reliable and versatile reactivity in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a robust platform for the synthesis of diverse libraries of isoquinoline-based compounds. The protocols detailed herein represent validated and scalable methods for generating high-value pharmaceutical intermediates.

Future work in this area will likely focus on expanding the reaction scope to include other advanced transformations. For instance, the direct C-H functionalization of the isoquinoline core, even in the presence of the bromo-substituent, offers an atom-economical path to further decorate the scaffold.[23][24][25][26] As catalytic methods continue to evolve, the utility of strategic building blocks like this compound will only continue to grow, accelerating the discovery of the next generation of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Bromoisoquinoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in the Suzuki-Miyaura cross-coupling of 1-bromoisoquinoline. As a heteroaromatic halide with a nitrogen atom adjacent to the reaction center, this compound presents unique challenges compared to standard aryl halides. This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental issues, grounded in mechanistic principles and supported by literature precedents.

Troubleshooting Guide: Addressing Specific Experimental Failures

This section is formatted to address the specific problems you might be observing at the bench. Each question is followed by a detailed explanation of potential causes and a series of actionable steps to resolve the issue.

Q1: My reaction shows no conversion of the starting material, or the reaction has completely stalled. What should I investigate first?

Core Problem: Lack of catalytic activity. This is often due to catalyst poisoning or the failure to form the active Pd(0) species.

Detailed Analysis & Solutions:

  • Catalyst Poisoning by Nitrogen Lone Pair: The nitrogen atom in the isoquinoline ring is Lewis basic and can coordinate to the palladium center, leading to catalyst deactivation.[1] This is a primary challenge with many nitrogen-containing heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, disfavoring coordination with the isoquinoline nitrogen and promoting the desired catalytic cycle.[2]

  • Inefficient Precatalyst Activation: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. This reduction can be inefficient.

    • Solution 1: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This removes the need for in situ reduction, but be aware that Pd(PPh₃)₄ can be sensitive to air and moisture.

    • Solution 2: If using a Pd(II) source, ensure your phosphine ligand is not oxidized and is used in a slight excess to facilitate reduction.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) and promote the unwanted homocoupling of the boronic acid reagent, consuming it and deactivating the catalyst.[1][3]

    • Solution: Ensure rigorous deoxygenation of your reaction mixture and solvent. This is non-negotiable. Use a robust inert gas (Argon or Nitrogen) and perform at least three vacuum/backfill cycles on the reaction vessel. Degas the solvent by sparging with inert gas for a minimum of 15-20 minutes before addition.[2][3]

Q2: I am observing significant formation of isoquinoline (dehalogenation) instead of my desired product. Why is this happening and how can I stop it?

Core Problem: A competing reductive dehalogenation pathway is outcompeting the Suzuki coupling.

Detailed Analysis & Solutions:

  • Mechanism of Dehalogenation: This side reaction occurs when a palladium-hydride (Pd-H) species is formed.[2] This species can arise from the reaction of the palladium complex with bases, trace water, or alcohol solvents.[4] The Ar-Pd-H intermediate can then undergo reductive elimination to produce the dehalogenated arene (isoquinoline) and regenerate Pd(0).[2] Electron-deficient N-heterocyclic halides like this compound are particularly susceptible to this pathway.[2]

  • Troubleshooting Steps:

    • Choice of Base: Strong, protic bases or those containing water (e.g., hydrated phosphates) can be sources of protons or promote Pd-H formation.

      • Solution: Switch to a weaker, anhydrous inorganic base like K₂CO₃ or Cs₂CO₃.[2] Anhydrous K₃PO₄ is often effective but must be finely powdered and stored in a desiccator.

    • Solvent Selection: Protic solvents like alcohols can directly act as hydride sources.

      • Solution: Use anhydrous, aprotic solvents such as 1,4-dioxane, THF, or toluene.[2] Ensure they are freshly dried and degassed.

    • Boronic Acid Quality: Poor quality boronic acid may contain water or other impurities that facilitate dehalogenation.

      • Solution: Use freshly purchased, high-purity boronic acid or recrystallize it before use.[5][6] Consider converting it to a more stable boronate ester (e.g., a pinacol ester), which is less prone to decomposition pathways that can indirectly lead to dehalogenation.[7]

Q3: My yield is consistently low (e.g., 20-40%), and I see a lot of boronic acid homocoupling (biaryl byproduct). What is the primary cause?

Core Problem: The transmetalation step is slow, or oxidative homocoupling of the boronic acid is occurring.

Detailed Analysis & Solutions:

  • Slow Transmetalation: The transfer of the organic group from boron to palladium is a critical step. For this compound, the preceding oxidative addition step is often slow due to the electron-deficient nature of the ring. If the subsequent transmetalation is also inefficient, side reactions can dominate.

    • Solution 1 (Base Activation): The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8][9] A stronger base may be needed, but this must be balanced against the risk of dehalogenation (see Q2). A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary.

    • Solution 2 (Water as a Co-solvent): While excess water can be detrimental, a small, controlled amount (e.g., in a 4:1 or 5:1 dioxane/water mixture) can be beneficial.[10] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[4][10]

  • Boronic Acid Homocoupling: As mentioned, this is primarily caused by the presence of oxygen.[1][3]

    • Solution: The most effective solution is rigorous deoxygenation of the entire system (solvents, reagents, and reaction headspace). Review your inert atmosphere technique.

Q4: I am using an arylboronic acid with electron-withdrawing groups and getting very low yields. Is this related to the boronic acid itself?

Core Problem: Yes. Electron-deficient arylboronic acids are notoriously prone to a side reaction called protodeboronation.

Detailed Analysis & Solutions:

  • Protodeboronation Mechanism: This is the undesired cleavage of the C-B bond, where the boron group is replaced by a hydrogen atom from a proton source (like water).[1] This side reaction consumes your nucleophile and is a major cause of low yields.[3]

    • Solution 1 (Use Boronate Esters): Convert the electron-deficient boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[7] These are significantly more resistant to protodeboronation while still being effective coupling partners.[7]

    • Solution 2 (Anhydrous Conditions): If using the boronic acid is unavoidable, run the reaction under strictly anhydrous conditions. Use an anhydrous base (like Cs₂CO₃) and a dry, aprotic solvent (like toluene or dioxane).

    • Solution 3 (Choice of Base): Milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can sometimes suppress protodeboronation compared to stronger bases.[3]

Frequently Asked Questions (FAQs)

What is the best "go-to" catalyst system for the Suzuki coupling of this compound?

While every reaction requires optimization, a highly effective starting point for challenging heteroaryl couplings is a combination of a bulky, electron-rich phosphine ligand with a suitable palladium source.

Catalyst ComponentLigandBaseSolvent SystemTemp (°C)Rationale
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane / H₂O (e.g., 4:1)80-100Bulky phosphine ligands accelerate oxidative addition and reductive elimination and protect the Pd center from N-coordination.[2][11] K₃PO₄ is a strong, yet often gentle, base for these systems.[3]
PdCl₂(dppf)(dppf)K₂CO₃DME or Toluene/H₂O80-90A very common and robust catalyst, often successful for a range of substrates.[12] It can be a good first choice if more specialized ligands are unavailable.
How critical is the quality of my boronic acid?

Extremely critical. The Suzuki-Miyaura coupling is highly sensitive to the quality of the organoboron reagent.[5][6] Boronic acids can decompose on storage, leading to the formation of boroxines (cyclic trimers) and other impurities that can inhibit the reaction.[13] Always use fresh, high-purity reagents. If in doubt, consider recrystallization or conversion to a more stable boronate ester.[7]

Can I use 1-chloroisoquinoline instead of this compound?

Aryl chlorides are significantly less reactive than aryl bromides in the rate-limiting oxidative addition step (Reactivity: I > Br > OTf >> Cl).[3][11] While possible, coupling with 1-chloroisoquinoline is much more challenging and requires highly active catalyst systems, typically involving very bulky and electron-rich ligands (like the Buchwald-type ligands) and often higher temperatures.[11] For initial methodology development, this compound is the preferred starting material.

Visual Troubleshooting & Methodologies

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

TroubleshootingWorkflow cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Low Yield in this compound Suzuki Coupling Check_TLC Analyze Crude Reaction by TLC/LCMS Start->Check_TLC No_Product Observation: No Product, Only Starting Material Check_TLC->No_Product No Conversion Dehalogenation Observation: Main Byproduct is Isoquinoline (Dehalogenation) Check_TLC->Dehalogenation Dehalogenation Product Dominates Low_Yield Observation: Low Yield, Mixed Products, Homocoupling Check_TLC->Low_Yield Some Product, Low Conversion Sol_Catalyst 1. Check Catalyst System: - Use bulky ligand (SPhos, XPhos) - Use Pd(0) source (Pd2(dba)3) - Ensure rigorous degassing (O2 removal) No_Product->Sol_Catalyst Sol_Dehalogenation 1. Change Base/Solvent: - Use anhydrous K2CO3 or Cs2CO3 - Use aprotic solvent (Dioxane, Toluene) 2. Check Boronic Acid Quality Dehalogenation->Sol_Dehalogenation Sol_Low_Yield 1. Optimize Base & Water: - Screen bases (K3PO4, Cs2CO3) - Trial controlled H2O (e.g., 4:1 Dioxane/H2O) 2. Check Boronic Acid: - Use fresh, high-purity reagent - Consider converting to boronate ester Low_Yield->Sol_Low_Yield Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br (this compound) Catalyst_Poisoning Catalyst Poisoning [Ar-N···Pd] Pd0->Catalyst_Poisoning N-Coordination OxAdd->Pd0 Slow Step for Electron-Deficient Ar-Br PdII_Complex Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar'-B(OR)₂⁻ Ar_H Ar-H (Dehalogenation) PdII_Complex->Ar_H Pd-H Species (from Base/Solvent) PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration

References

Technical Support Center: Palladium-Catalyzed 1-Bromoisoquinoline Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 1-bromoisoquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of these powerful synthetic transformations. As your virtual Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to overcome common challenges and optimize your reaction outcomes.

I. Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds. However, the unique electronic properties of the this compound scaffold can give rise to specific side reactions that diminish yields and complicate purification. This guide will walk you through the most common issues, their underlying causes, and actionable solutions.

Issue 1: Significant Formation of Isoquinoline (Hydrodehalogenation)

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a frequent and often frustrating side reaction.[1][2][3] It leads to the formation of the parent isoquinoline, consuming your starting material and reducing the overall efficiency of your desired coupling.

dot

Caption: Pathway for Hydrodehalogenation Side Reaction.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Hydride Source Presence Solvents like alcohols (e.g., isopropanol), amines, or even trace water can act as hydride donors, especially at elevated temperatures.[2][3] The base itself or its decomposition products can also be a source of hydrides.1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base under vacuum. 2. Solvent Selection: Switch to aprotic solvents that are less prone to donating hydrides, such as dioxane, toluene, or DMF.[4][5][6] 3. Base Choice: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides or amine bases if hydrodehalogenation is severe.[7][8]
Slow Reductive Elimination If the desired reductive elimination step to form the product is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.[9]1. Ligand Optimization: Switch to more electron-rich and bulky ligands (e.g., Buchwald or Hartwig-type phosphines like XPhos, SPhos) which are known to accelerate reductive elimination.[10][11] 2. Increase Temperature: While this can sometimes increase hydrodehalogenation, in some cases, it can preferentially accelerate the desired reductive elimination. This should be optimized carefully.
Palladium(II) Hydride Species The formation of palladium hydride species, (L)nPd(H)X, is a key intermediate in this side reaction.[12] These can arise from various sources in the reaction mixture.1. Scavengers: While not a common first approach, in challenging cases, the addition of a mild oxidant or an alkene can sometimes intercept palladium hydride species. This is an advanced technique and should be used with caution.
Issue 2: Formation of 1,1'-Biisoquinoline (Homocoupling)

The undesired coupling of two this compound molecules results in the formation of a symmetrical biaryl product, 1,1'-biisoquinoline. This consumes the starting material and can be difficult to separate from the desired product.

dot

Caption: Pathway for Homocoupling of this compound.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Slow Transmetalation If the transmetalation step with your desired coupling partner (e.g., boronic acid, amine, alkyne) is slow, the Ar-Pd-Br intermediate can react with another molecule of itself or another organopalladium species.[9]1. Optimize the Base: The base is crucial for activating the coupling partner in many reactions (like Suzuki and Buchwald-Hartwig).[7] Ensure the base is strong enough and soluble in the reaction medium. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[7] 2. Check Reagent Quality: Ensure your coupling partner (e.g., boronic acid) is pure and has not degraded. Protodeboronation of boronic acids is a common issue.[7] 3. Additives: In Stille or Hiyama couplings, additives like Cu(I) salts or fluorides (e.g., TBAF) can accelerate transmetalation.
Presence of Oxygen Trace oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).[9]1. Rigorous Degassing: Thoroughly degas your reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7] 2. Use an Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
High Catalyst Loading/Temperature High concentrations of the palladium catalyst or excessively high temperatures can sometimes favor side reactions like homocoupling.1. Reduce Catalyst Loading: Titrate the catalyst loading down to the minimum effective concentration (e.g., 0.5-2 mol%).[10] 2. Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Issue 3: Reaction with the Isoquinoline Nitrogen

The lone pair on the isoquinoline nitrogen can act as a ligand for the palladium center. This coordination can inhibit the catalytic cycle or, in some cases, lead to undesired C-H activation or other side reactions at positions adjacent to the nitrogen.

dot

Caption: Inhibition by Isoquinoline Nitrogen Coordination.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Nitrogen Coordination to Pd(0) The nitrogen lone pair can coordinate to the active Pd(0) catalyst, effectively sequestering it and slowing down or halting the catalytic cycle. This is particularly problematic with electron-rich N-heterocycles.1. Use Bulky Ligands: Employ sterically hindered ligands (e.g., XPhos, tBuXPhos, RuPhos).[10][11] The bulkiness of these ligands can disfavor the coordination of the isoquinoline nitrogen to the palladium center. 2. Use Pre-catalysts: Using well-defined Pd(II) pre-catalysts can sometimes lead to a more controlled initiation and help mitigate issues with catalyst inhibition.[9]
Protonation of Isoquinoline Nitrogen If the reaction conditions are acidic or if a protic solvent is used, the isoquinoline nitrogen can be protonated. While this prevents coordination to palladium, it can also alter the electronic properties of the ring and affect reactivity.1. Control pH: The choice of base is critical. An appropriate base will facilitate the desired coupling without causing significant protonation or deprotonation issues with the substrate.
Undesired C-H Activation In some advanced catalytic systems, particularly at high temperatures, palladium can insert into C-H bonds, potentially leading to complex mixtures of products.1. Lower Reaction Temperature: If C-H activation is suspected, lowering the reaction temperature is the first step. 2. Ligand Choice: The ligand has a profound effect on the selectivity of C-H activation versus C-Br activation. Generally, the oxidative addition into the C-Br bond is much faster and more favorable.[10]

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is sluggish. What are the first things I should check?

A1: For a sluggish Suzuki coupling, the primary areas to investigate are the catalyst system, the base, and the reaction conditions.[7]

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective.[7] Switch to a more active system using bulky, electron-rich phosphine ligands like XPhos or SPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[10][11] These ligands accelerate both the oxidative addition and reductive elimination steps.[13]

  • Base: The choice of base is critical for the transmetalation step.[7] If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

  • Solvent & Water: Ensure your solvent (e.g., dioxane, toluene) is anhydrous. While a small amount of water can sometimes be beneficial for Suzuki reactions, excess water can promote protodeboronation of your boronic acid.[7]

  • Oxygen Exclusion: Ensure your reaction is rigorously degassed. Oxygen can deactivate the Pd(0) catalyst.[9]

Q2: I am performing a Buchwald-Hartwig amination and getting significant hydrodehalogenation. How can I suppress this?

A2: Hydrodehalogenation in Buchwald-Hartwig aminations often points to an issue with the base or slow reductive elimination.[14]

  • Base Selection: Strong alkoxide bases like NaOtBu are commonly used, but they can sometimes be a source of hydrides or promote other side reactions. Consider switching to a carbonate base like Cs₂CO₃, which is often effective and less prone to causing hydrodehalogenation.[15]

  • Ligand Choice: The ligand is key. Using bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) is crucial as they are designed to promote the final C-N reductive elimination step, which outcompetes the undesired hydrodehalogenation pathway.[11]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures can accelerate the decomposition pathways that lead to hydride formation.

Q3: For a Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne (Glaser coupling). What is the cause and solution?

A3: Glaser homocoupling is a classic side reaction in Sonogashira couplings and is mediated by the copper(I) co-catalyst.[16]

  • Minimize Oxygen: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods typically require a specific ligand and may use an amine base like pyrrolidine or piperidine to facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Order of Addition: Adding the alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q4: Can I use 1-chloroisoquinoline instead of this compound for these coupling reactions?

A4: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step—often the rate-determining step—much slower.[10] To successfully couple 1-chloroisoquinoline, you will almost certainly need to use state-of-the-art catalyst systems. This typically involves:

  • Highly Active Ligands: Very bulky and electron-donating ligands are required. N-heterocyclic carbenes (NHCs) or highly hindered phosphines like tBu₃P or Buchwald's Josiphos ligands are often necessary.[11][13]

  • Higher Temperatures: The reaction will likely require higher temperatures (e.g., >100 °C) to facilitate the oxidative addition.

  • Stronger Base: A stronger base may be needed to drive the catalytic cycle forward.

For initial investigations and process development, this compound is the recommended starting point due to its higher reactivity.[10]

III. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for each specific substrate combination.

dot

Suzuki_Protocol Setup 1. Reaction Setup (Dry Schlenk Flask) Reagents 2. Add Solids: - this compound - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.0 eq) - Pd Source (2 mol%) - Ligand (4 mol%) Setup->Reagents Degas 3. Degas (Evacuate & backfill with Argon 3x) Reagents->Degas Solvent 4. Add Solvent (Anhydrous Dioxane) Degas->Solvent Reaction 5. Heat & Stir (e.g., 80-100 °C) Solvent->Reaction Monitor 6. Monitor (TLC / LC-MS) Reaction->Monitor

Caption: Workflow for a General Suzuki-Miyaura Coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.1–1.5 equiv.), potassium phosphate (K₃PO₄, 2.0–3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1–2 mol%), and the ligand (e.g., XPhos, 2–4 mol%).[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Purification of 1-Bromoisoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-bromoisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the high purity of your final product, a critical factor for the success of subsequent synthetic steps and the integrity of your research.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as isoquinoline N-oxide if you are using the POBr₃/DMF method.[2]

  • Isomeric Byproducts: Depending on the bromination strategy, other bromoisoquinoline isomers might form. For instance, electrophilic bromination of isoquinoline can lead to mixtures of isomers that are difficult to separate.[3] Careful temperature control during reactions like the one using N-bromosuccinimide in sulfuric acid is crucial to suppress the formation of hard-to-remove isomers like 8-bromoisoquinoline.[3]

  • Debrominated Species: The C-Br bond can be less stable than other carbon-halogen bonds, potentially leading to the formation of debrominated isoquinoline during the reaction or workup.[1]

  • Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., dichloromethane, ethyl acetate, hexanes) are common.[1]

Q2: My crude product is a dark oil/solid. What is the first step I should take?

A2: A dark coloration often indicates the presence of polymeric or highly conjugated impurities. Before attempting more rigorous purification methods, a simple workup is recommended:

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[2][4] Wash the organic layer sequentially with a saturated aqueous sodium carbonate or bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.[2]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][3] This initial workup can significantly clean up the crude material.

Q3: How do I choose between column chromatography and recrystallization for purification?

A3: The choice between these two powerful techniques depends on the nature and quantity of your impurities.

  • Column Chromatography is ideal for separating compounds with different polarities.[5] It is particularly effective when you have a mixture of several components or when impurities have similar solubility profiles to your product.[3][5]

  • Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound.[6][7] It relies on the principle that the desired compound is significantly less soluble in a chosen solvent at low temperatures compared to its impurities.[8]

The following workflow can guide your decision:

G start Crude this compound tlc Run a TLC plate start->tlc decision Analyze TLC tlc->decision chromatography Column Chromatography decision->chromatography Multiple spots or streaking observed recrystallization Recrystallization decision->recrystallization One major spot with minor impurities pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for purification method selection.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying this compound.[2]

Problem: My compound is not separating well on the column (co-elution of spots).

Cause & Solution:

This issue typically arises from an inappropriate solvent system. The key is to find a mobile phase that provides a good separation of your target compound from its impurities on a TLC plate, aiming for an Rf value of around 0.35 for this compound for optimal separation on the column.[5]

Step-by-Step Protocol for Solvent System Optimization:

  • Prepare TLC Chambers: Use several small beakers with watch glasses as covers. Add a small amount of different solvent mixtures (e.g., varying ratios of hexanes/ethyl acetate or petroleum ether/ethyl acetate).[2]

  • Spot the TLC Plate: Dissolve a small amount of your crude product in a volatile solvent (like DCM) and spot it onto a silica gel TLC plate.

  • Develop the Plates: Place one spotted TLC plate in each chamber and allow the solvent to run up the plate.

  • Visualize: Use a UV lamp to visualize the spots.

  • Select the Best System: Choose the solvent system that gives the best separation between the spot corresponding to this compound and any impurity spots. A common starting point for this compound is a high ratio of a non-polar solvent to a polar solvent, such as 100:1 petroleum ether/ethyl acetate.[2]

Solvent System (Hexanes:Ethyl Acetate) Observed Rf of this compound Recommendation
95:5~0.6Too high, increase polarity.
90:10~0.4Getting closer, slight polarity increase needed.
85:15 ~0.35 Optimal for column separation.
80:20~0.2Too low, decrease polarity.

Experimental Protocol for Flash Column Chromatography:

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically and add a small cotton or glass wool plug at the bottom.[5]

    • Fill the column halfway with your chosen eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly to ensure even packing. Avoid air bubbles.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a hand pump or nitrogen line) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

G start Prepare Slurry of Silica Gel and Eluent pack Pack Column start->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc_monitor Monitor Fractions by TLC collect->tlc_monitor combine Combine Pure Fractions tlc_monitor->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Pure this compound concentrate->end

Caption: Workflow for flash column chromatography.

Guide 2: Recrystallization

For solids that are relatively pure, recrystallization is an excellent final purification step.[6]

Problem: My compound either doesn't dissolve or oils out upon cooling.

Cause & Solution:

This is a classic solvent selection problem. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[8] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

Step-by-Step Protocol for Solvent Screening:

  • Small-Scale Tests: Place a small amount of your crude this compound (a spatula tip) into several different test tubes.

  • Add Solvents: To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, isopropanol, hexanes, toluene, or a mixture).

  • Observe at Room Temperature: Note the solubility in each solvent. A good candidate will show low solubility.

  • Heat: Gently heat the test tubes that showed low solubility. The desired solvent will fully dissolve the compound upon heating.

  • Cool: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a good crop of crystals.

Solvent Solubility at 25°C Solubility at Boiling Crystal Formation on Cooling Recommendation
EthanolModerateHighYes, but recovery may be lowPossible, consider a co-solvent
HexanesLowModerateYesGood candidate
WaterInsolubleInsolubleNoUnsuitable
Toluene/HeptaneLowHighYesExcellent candidate

Experimental Protocol for Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7]

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Purity Assessment

After purification, it is essential to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to determine purity by separating the main compound from any remaining impurities. A C18 reverse-phase column is often suitable for this analysis.[1][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify any structurally related impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The presence of bromine will give a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[9]

  • Melting Point: A sharp melting point range close to the literature value (around 42-46 °C) is a good indicator of high purity.[11]

By following these guidelines and troubleshooting steps, you can effectively purify your this compound reaction products, ensuring high quality for your downstream applications.

References

Preventing dehalogenation of 1-Bromoisoquinoline in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 1-bromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted side reactions, particularly dehalogenation, and maximize the yield of your desired products.

Introduction: The Challenge of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other functional molecules due to its unique electronic and structural properties.[1][2] However, its reactivity, particularly in popular palladium-catalyzed cross-coupling reactions, can be a double-edged sword. The C1-Br bond is activated for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, but it is also susceptible to a common and frustrating side reaction: hydrodehalogenation, which replaces the bromine atom with hydrogen, leading to the formation of isoquinoline as a byproduct and reducing the yield of the desired coupled product.[3]

This guide provides practical, field-proven insights to help you understand and overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, or more specifically hydrodehalogenation, is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of isoquinoline.[3] This is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates purification. This compound, as a heteroaryl halide, can be particularly prone to this issue due to the electronic nature of the isoquinoline ring system.[3]

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[3][4] This Pd-H species can then participate in the catalytic cycle, leading to the reductive elimination of the dehalogenated product (isoquinoline) instead of the desired cross-coupled product.[4]

Q3: Are there general signs in my reaction that suggest dehalogenation is occurring?

A3: Yes. Besides a lower yield of your desired product, you will likely observe a significant amount of isoquinoline in your crude reaction mixture when analyzed by techniques like TLC, LC-MS, or NMR. If you are monitoring the reaction, you might see the consumption of your this compound starting material without a corresponding increase in the desired product peak/spot.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Dehalogenation can be a significant issue in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The following sections provide specific troubleshooting strategies for each of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the conditions that promote this reaction can also favor dehalogenation.

Common Problem: Significant formation of isoquinoline alongside the desired biaryl product.
  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] A ligand that is not sufficiently electron-rich or sterically bulky may not promote the desired reductive elimination step efficiently, allowing the dehalogenation pathway to compete.

    • Solution: Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands like SPhos, XPhos, or BrettPhos are often effective in minimizing dehalogenation.[3] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[3][6]

  • Base-Induced Decomposition or Hydride Formation: Strong bases, especially alkoxides, can react with solvents or other reaction components to generate hydride sources.[3][7]

    • Solution: Optimize the base. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred over strong organic bases or alkoxides.[3] Phosphates are often a good starting point.

  • Solvent Effects: Protic solvents or solvents that can act as hydride donors (e.g., some alcohols) can contribute to dehalogenation.[3][8]

    • Solution: Use aprotic solvents like dioxane, THF, or toluene.[3] If a co-solvent is needed, minimize the amount of water or alcohol.

  • High Reaction Temperature: Elevated temperatures can sometimes accelerate the dehalogenation pathway.[9]

    • Solution: Screen lower reaction temperatures. A more active catalyst system might allow the reaction to proceed efficiently at a milder temperature.

Recommended Protocol for Suzuki-Miyaura Coupling of this compound:
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).[3]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[3]

  • Solvent Addition: Add degassed toluene or dioxane (to make a ~0.1 M solution of the limiting reagent).[3]

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS.[3]

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[3]

Decision Workflow for Troubleshooting Suzuki Coupling

G start High Dehalogenation in Suzuki Coupling ligand Change Ligand (e.g., to SPhos, XPhos) start->ligand Is ligand optimal? base Change Base (e.g., to K3PO4, Cs2CO3) start->base Is base too strong? solvent Change Solvent (e.g., to Toluene, Dioxane) start->solvent Is solvent a hydride source? temp Lower Temperature start->temp Is temperature too high? success Problem Solved ligand->success base->success solvent->success temp->success

Caption: Troubleshooting flowchart for Suzuki coupling.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another key transformation where dehalogenation can be a competing side reaction.[10]

Common Problem: Formation of isoquinoline instead of the desired aminoisoquinoline.
  • Catalyst System and Base Combination: The interplay between the palladium catalyst, ligand, and base is critical.[11] A suboptimal combination can lead to catalyst deactivation or promote dehalogenation.

    • Solution: For base-sensitive substrates like some isoquinolines, a milder base such as Cs₂CO₃ can be beneficial.[12] Stronger bases like NaOtBu or LHMDS are commonly used but should be evaluated carefully.[13] A screen of different ligands (e.g., BINAP, Xantphos, or biaryl phosphine ligands) is often necessary.[12][14]

  • Amine Reactivity: Highly hindered or less nucleophilic amines may react slowly, allowing more time for the dehalogenation side reaction to occur.

    • Solution: Increase the concentration of the amine or consider using a more active catalyst system (e.g., a pre-catalyst) to accelerate the desired C-N bond formation.

Recommended Protocol for Buchwald-Hartwig Amination of this compound:
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv) to a Schlenk tube.[15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).[15]

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed.[15]

  • Work-up: Cool to room temperature, dilute with an appropriate solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction couples this compound with an alkene. Dehalogenation can also occur here, especially under forcing conditions.

Common Problem: Low yield of the Heck product with significant isoquinoline formation.
  • β-Hydride Elimination: In the context of the Heck reaction, β-hydride elimination is a productive step. However, competing side reactions like dehalogenation can occur.[16]

    • Solution: The choice of base and additives is crucial. Organic bases like triethylamine are common. The addition of phosphine ligands can sometimes suppress unwanted side reactions. Phosphine-free conditions with catalysts like Pd(OAc)₂ can also be effective but may require careful optimization.[17]

  • Reaction Conditions: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side products, including the dehalogenated isoquinoline.[18]

    • Solution: Carefully control the reaction temperature and monitor the reaction closely to avoid over-running it. Microwave-assisted heating can sometimes improve reaction kinetics and minimize side product formation.[8]

Summary of Recommended Reaction Parameters

ParameterSuzuki-MiyauraBuchwald-HartwigHeck
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂, PdCl₂
Recommended Ligands SPhos, XPhos, BrettPhosXantphos, BINAP, RuPhosPPh₃, P(o-tol)₃ (or ligandless)
Recommended Bases K₃PO₄, Cs₂CO₃, K₂CO₃Cs₂CO₃, NaOtBu, K₃PO₄Et₃N, K₂CO₃
Recommended Solvents Toluene, Dioxane, THFToluene, THFDMF, Acetonitrile, Toluene
Typical Temperature 80-110 °C80-110 °C80-120 °C

Note: This table provides general starting points. Optimal conditions will vary depending on the specific coupling partners.

Mechanistic Overview of Dehalogenation

G cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Competing Dehalogenation Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Pd0_dehalo Pd(0)L_n Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (with R-M) OxAdd_dehalo Ar-Pd(II)-Br(L_n) ReductElim Ar-R Transmetal->ReductElim Reductive Elimination ReductElim_dehalo Ar-H PdH H-Pd(II)-Br(L_n) PdH->ReductElim_dehalo Reductive Elimination OxAdd_dehalo->PdH Ligand Exchange Hydride_Source Hydride Source (Base, Solvent, H2O) Hydride_Source->PdH Forms Pd-H Species

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

This guide is intended to be a starting point for troubleshooting your reactions with this compound. Remember that careful reaction setup, use of pure reagents, and systematic optimization are key to success.[19]

References

Technical Support Center: Catalyst Deactivation in 1-Bromoisoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 1-bromoisoquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the synthesis of isoquinoline derivatives, which are crucial scaffolds in medicinal chemistry. As Senior Application Scientists, we have curated this resource to combine fundamental mechanistic understanding with field-tested protocols to enhance your experimental success.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues, delving into the root causes of catalyst deactivation and providing actionable protocols to overcome them.

Issue 1: Low to No Product Yield

A common and frustrating outcome, low or non-existent yield in a this compound cross-coupling reaction often points to a compromised catalyst.

Q1: My reaction shows minimal or no conversion. What are the likely causes related to my palladium catalyst?

A1: Several factors can lead to catalyst deactivation and a stalled reaction. The primary culprits include:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, which is often visible as a black precipitate.[1][2] This is a common deactivation pathway.[3][4]

  • Catalyst Poisoning: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] Impurities in reagents or solvents, such as sulfur-containing compounds, can also irreversibly bind to and poison the catalyst.[4]

  • Incomplete Pre-catalyst Reduction: Many cross-coupling reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[3] Inefficient reduction can lead to low concentrations of the active catalyst.

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the catalyst and facilitating the reaction, can be sensitive to air and moisture, leading to the formation of phosphine oxides that do not effectively coordinate with the palladium center.[4][5]

Diagnostic Workflow for Low Yield

Start Low/No Yield Check_Inert Verify Inert Atmosphere (Degassed Solvents, Positive N2/Ar Pressure) Start->Check_Inert Check_Reagents Assess Reagent Purity (Fresh Catalyst, Ligand, Base) Check_Inert->Check_Reagents Optimize_Ligand Screen Ligands (Bulky, Electron-Rich) Check_Reagents->Optimize_Ligand Optimize_Conditions Adjust Reaction Parameters (Temperature, Solvent, Base) Optimize_Ligand->Optimize_Conditions Result Improved Yield Optimize_Conditions->Result

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Protocol 1: Rigorous Inert Atmosphere Technique

Oxygen is a significant contributor to catalyst deactivation, leading to the formation of palladium black.[2][6]

  • Solvent Degassing: Before use, sparge all solvents (e.g., toluene, dioxane, THF) with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (three cycles) for more rigorous oxygen removal.[2]

  • Reaction Setup: Assemble your glassware hot from the oven and cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Protocol 2: Ligand Screening for Enhanced Stability and Activity

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway.[7][8] For sterically hindered or electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often necessary.[9][10]

  • Setup: In a glovebox, prepare an array of reaction vials.

  • Reagents: To each vial, add this compound (1.0 eq.), the coupling partner (e.g., a boronic acid, 1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).[6]

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%) to each vial.

  • Reaction: Add degassed solvent, seal the vials, and heat to the desired temperature.

  • Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS to identify the most effective ligand.

Ligand TypeKey FeaturesRecommended for this compound?
Triphenylphosphine (PPh₃) Standard, less bulkyMay be ineffective for challenging substrates.
Buchwald Biarylphosphines (e.g., SPhos, XPhos) Bulky, electron-richHighly Recommended. Promotes oxidative addition and stabilizes the catalyst.[2]
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsCan be very effective, offering an alternative to phosphines.[11]
Bidentate Ligands (e.g., DPPF, BINAP) ChelatingCan prevent catalyst dimerization and improve reaction rates.[9]
Issue 2: Reaction Stalls Before Completion

A reaction that starts well but fails to reach full conversion often indicates that the catalyst is deactivating over time.

Q2: My reaction proceeds initially but then stops, leaving unreacted starting material. What's happening to my catalyst?

A2: This scenario strongly suggests a gradual deactivation of the catalyst. Potential causes include:

  • Product Inhibition: The coupled product, now a more complex isoquinoline derivative, may coordinate more strongly to the palladium center than the starting materials, effectively inhibiting further catalytic turnover.[12]

  • Ligand Dissociation/Decomposition at Elevated Temperatures: High reaction temperatures, while increasing the initial rate, can also accelerate the decomposition of the catalyst or the phosphine ligand.[2][6]

  • Base-Induced Decomposition: While essential for the catalytic cycle, some bases, particularly strong ones, can lead to the degradation of the ligand or the substrate, which in turn can deactivate the catalyst.[6][7]

Catalyst Deactivation Pathways

Active_Catalyst Active Pd(0)L_n Deactivation_Pathways Deactivation Pathways Active_Catalyst->Deactivation_Pathways Pd_Black Palladium Black (Aggregation) Deactivation_Pathways->Pd_Black Oxidation Oxidized Pd(II) (Inactive Species) Deactivation_Pathways->Oxidation Poisoning Poisoned Catalyst (Substrate/Product Inhibition) Deactivation_Pathways->Poisoning

Caption: Common pathways leading to the deactivation of a palladium catalyst.

Protocol 3: Temperature Optimization Study

Finding the "sweet spot" for temperature is crucial to balance reaction rate and catalyst stability.[2]

  • Setup: Prepare several identical reactions using the best conditions identified from previous screens.

  • Execution: Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C).

  • Monitoring: Take aliquots at regular intervals and analyze by LC-MS to determine both the rate of product formation and the point at which the reaction stalls.

  • Analysis: Plot conversion versus time for each temperature to identify the optimal balance.

Protocol 4: Base Screening and Controlled Addition

The choice and handling of the base can significantly impact catalyst longevity.

  • Screening: Test a variety of bases with different properties (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility and strength of the base are important factors.[13]

  • Slow Addition: For strong, sparingly soluble bases, consider adding them portion-wise or as a solution via syringe pump over the course of the reaction. This can maintain the necessary concentration for catalysis while minimizing side reactions that lead to deactivation.[7]

Issue 3: Formation of Unwanted Side Products

The appearance of unexpected products can provide clues about competing reaction pathways that may also involve catalyst deactivation.

Q3: I'm observing significant amounts of homocoupled product and/or dehalogenated starting material. How does this relate to catalyst deactivation?

A3: These side products are indicative of specific, unproductive catalytic cycles:

  • Homocoupling: The formation of bi-isoquinoline or a dimer of your coupling partner suggests that transmetalation is occurring between two molecules of the starting material before the desired cross-coupling can take place. This can be exacerbated by an unstable catalyst.

  • Dehalogenation (Proto-dehalogenation): The replacement of the bromine on the isoquinoline with a hydrogen atom points to a competing reaction where a proton source (e.g., trace water, the amine coupling partner) intercepts a catalytic intermediate.

Troubleshooting Side Product Formation

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and more prone to side reactions. A slight excess of ligand (e.g., 2:1 L:Pd) may be beneficial, but a large excess can sometimes inhibit the reaction.[6]

  • Control Reagent Stoichiometry: Ensure precise measurement of your coupling partners. An excess of the boronic acid, for example, can sometimes lead to homocoupling.

  • Use Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize proto-dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q: Why is my palladium catalyst turning black? A: The black precipitate is palladium black, which is finely divided, inactive palladium metal.[1][2] Its formation is a clear sign of catalyst decomposition, often caused by exposure to oxygen, high temperatures, or an inappropriate ligand-to-metal ratio.[5][6]

Q: Can I use a Pd(II) pre-catalyst like Pd(OAc)₂ directly? A: Yes, but it's crucial to ensure it is efficiently reduced to the active Pd(0) species in situ.[3] The choice of ligand and reaction conditions plays a significant role in this process. Using pre-formed Pd(0) catalysts or specialized pre-catalysts can sometimes offer more consistent results.[11]

Q: How does the isoquinoline nitrogen affect the reaction? A: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][6] Using bulky ligands that create a protective pocket around the palladium can help mitigate this issue.[7]

Q: Are there alternatives to phosphine ligands? A: Yes, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions.[11] They are strong σ-donors and can form very stable palladium complexes, sometimes outperforming phosphine-based systems for specific applications.

References

Technical Support Center: 1-Bromoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.

Understanding the Landscape: Common Synthetic Routes and Impurity Profiles

The synthesis of this compound is a critical step in the development of numerous pharmaceutical agents and advanced materials.[1][2] However, its preparation is often plagued by the formation of stubborn impurities that can complicate downstream applications. The choice of synthetic route is the primary determinant of the impurity profile. Below, we discuss the most common pathways and their characteristic byproducts.

Route A: Bromination of Isoquinoline N-Oxide

This is a widely used and regioselective method. The N-oxide activates the C1 position for electrophilic attack. The reaction is typically performed using a brominating agent like phosphorus oxybromide (POBr₃) in a suitable solvent.[3]

  • Mechanism Insight: The reaction proceeds via the formation of an adduct between the N-oxide and POBr₃. This adduct rearranges to place an oxygen-phosphorus group at C1, which is then displaced by a bromide ion.

  • Common Impurities:

    • Unreacted Isoquinoline N-Oxide: Incomplete reaction is a common source of this impurity.

    • Isoquinoline: Formed by the reduction of the N-oxide, especially during workup or if the reaction is heated for too long.

    • Other Brominated Isomers: While highly regioselective for the C1 position, trace amounts of other isomers can form under harsh conditions.

    • Hydrolyzed Reagents: Residual phosphorus-containing byproducts from the workup.

Route B: Sandmeyer Reaction of 1-Aminoisoquinoline

The Sandmeyer reaction provides a classic route to introduce a bromine atom via a diazonium salt intermediate.[4][5][6] This method involves the diazotization of 1-aminoisoquinoline followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.

  • Mechanism Insight: The reaction involves the formation of an aryl radical after the diazonium salt is reduced by Cu(I). This radical then abstracts a bromine atom from a Cu(II) species to yield the product and regenerate the Cu(I) catalyst.[5]

  • Common Impurities:

    • 1-Isoquinolinol (Carbostyril): A major byproduct if the diazonium salt reacts with water.[5] Strict anhydrous and low-temperature conditions are crucial.

    • Unreacted 1-Aminoisoquinoline: Incomplete diazotization.

    • Azo-Coupling Byproducts: The diazonium salt can couple with unreacted 1-aminoisoquinoline to form colored azo compounds, especially if the pH is not sufficiently acidic.

    • Deamination Product (Isoquinoline): Formed if the diazonium group is replaced by hydrogen.

Impurity Summary Table
Synthetic Route Common Impurities Typical Analytical Signature (TLC) Recommended Purification Strategy
Bromination of Isoquinoline N-Oxide Unreacted Isoquinoline N-OxideMore polar spot (lower Rf) than productFlash Column Chromatography
IsoquinolineLess polar spot (higher Rf) than productFlash Column Chromatography
Phosphorus byproductsOften baseline or streakingAqueous wash during workup, followed by chromatography
Sandmeyer Reaction 1-IsoquinolinolVery polar spot (low Rf), may streakFlash Column Chromatography
Unreacted 1-AminoisoquinolinePolar spot (low Rf)Flash Column Chromatography
Azo-Coupling ByproductsHighly colored (yellow/orange) spotsFlash Column Chromatography

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, providing direct answers and the scientific reasoning behind them.

General Issues & Questions

Q1: My final product is a dark oil or discolored solid, not the expected white to pale yellow solid. What happened?

A: Discoloration is a common sign of impurities.

  • Cause: The most likely culprits are colored byproducts, such as azo compounds from a Sandmeyer reaction, or degradation products from overheating the reaction mixture or during solvent removal. Residual copper salts from a Sandmeyer reaction can also impart color.

  • Troubleshooting Steps:

    • Analyze the Crude Product: Run a TLC or crude ¹H NMR to identify the potential class of impurity.

    • Purification: Attempt purification via flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is usually effective.[3]

    • Activated Carbon Treatment: If chromatography is insufficient, you can try dissolving the crude product in a suitable solvent (like dichloromethane) and stirring with a small amount of activated carbon for 15-30 minutes, followed by filtration through celite. This can remove highly colored, non-polar impurities.

    • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be very effective at removing minor colored impurities.[7]

Q2: My reaction seems to be complete by TLC, but my isolated yield is very low. Where could my product have gone?

A: Low yields can result from issues at multiple stages of the process.

  • Cause & Troubleshooting:

    • Incomplete Reaction: Ensure your starting materials are pure and dry. For the N-oxide route, ensure the POBr₃ is fresh. For the Sandmeyer route, ensure complete formation of the diazonium salt before proceeding.

    • Mechanical Losses: Product can be lost during transfers and extractions. Ensure you are thoroughly extracting the aqueous phase during workup.[3] this compound has moderate solubility in common organic solvents.[1]

    • Workup Issues: The product can be sensitive to pH. During the neutralization step of the N-oxide synthesis, adding the base too quickly can cause localized heating and degradation. Ensure the final pH is neutral to slightly basic (7-8) to keep the product in the organic phase.[3]

    • Evaporation Losses: this compound can be volatile under high vacuum, especially with heating. Remove the solvent at reduced pressure without excessive heating.

Route-Specific Troubleshooting: Bromination of Isoquinoline N-Oxide

Q3: My TLC shows a significant amount of starting material (Isoquinoline N-Oxide) remaining, even after extended reaction times. How can I drive the reaction to completion?

A: This indicates a problem with reaction activation or stoichiometry.

  • Causality: The reaction requires the activation of the N-oxide by POBr₃. If the POBr₃ is old or has been exposed to moisture, it will be less effective. Similarly, insufficient equivalents of the reagent will lead to an incomplete reaction.

  • Workflow:

    • Check Reagents: Use a fresh bottle of POBr₃ or purify the existing stock. Ensure your solvent (e.g., CH₂Cl₂) is anhydrous.

    • Stoichiometry: The literature suggests using at least 1.2 equivalents of POBr₃.[3] You may need to empirically optimize this for your specific setup.

    • Temperature: The reaction is typically started at 0 °C and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be attempted, but must be monitored carefully by TLC to avoid byproduct formation.

Route-Specific Troubleshooting: Sandmeyer Reaction

Q4: During my diazotization of 1-aminoisoquinoline, the solution started bubbling and turned brown before I added the copper bromide. What is happening?

A: You are likely observing the premature decomposition of your diazonium salt.

  • Causality: Aryl diazonium salts are notoriously unstable, especially above 5 °C.[8][9] The bubbling is the release of N₂ gas, and the brown color indicates the formation of various decomposition products, including phenols and coupling byproducts.

  • Workflow:

    • Strict Temperature Control: The diazotization step MUST be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range. Do not let the internal temperature rise.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the amine. This prevents localized heating from the exothermic reaction.

    • Use Immediately: Once formed, the diazonium salt solution should be used immediately in the next step. Do not store it.

Q5: My main impurity is 1-isoquinolinol. How can I prevent its formation?

A: 1-Isoquinolinol is formed when the diazonium salt reacts with water.[5]

  • Causality: Water is a competing nucleophile in the Sandmeyer reaction. While the reaction is run in an aqueous acidic medium, minimizing the opportunity for the diazonium cation to react with water before it is consumed by the copper-catalyzed pathway is key.

  • Workflow:

    • Pre-cool the Copper Solution: Have the solution of CuBr ready and cooled in an ice bath before you add the diazonium salt solution to it.

    • Efficient Mixing: Ensure vigorous stirring as you add the diazonium salt to the copper solution. This ensures the salt reacts quickly with the catalyst rather than with the water.

    • Control Acidity: The reaction should be kept strongly acidic until the final workup. This helps to stabilize the diazonium salt and disfavors the formation of the phenoxide.

Visualized Workflows & Mechanisms

Troubleshooting Logic Flow

This diagram outlines a logical workflow for diagnosing issues in your this compound synthesis based on initial TLC analysis.

Troubleshooting_Workflow TLC Analyze Crude Reaction Mixture by TLC Q_Spots Multiple Spots? TLC->Q_Spots How many spots? Start Synthesis Complete Start->TLC Single_Spot Single_Spot Q_Spots->Single_Spot No (One Major Spot) Multi_Spot_Check Multi_Spot_Check Q_Spots->Multi_Spot_Check Yes Yield_Check Yield & Color OK? Single_Spot->Yield_Check Check Yield & Appearance Rf_Check Compare Rf to Starting Material (SM) Multi_Spot_Check->Rf_Check Identify Spots Success Proceed to Characterization Yield_Check->Success Yes Q1_Color Refer to Q1: Discoloration Issues Yield_Check->Q1_Color No SM_Present Refer to Q3: Incomplete Reaction Rf_Check->SM_Present Spot at SM Rf New_Spots New_Spots Rf_Check->New_Spots New Spots Present Impurity_ID Refer to Impurity Table & Route-Specific Q&A (Q4, Q5) New_Spots->Impurity_ID Characterize Impurities

Caption: Troubleshooting workflow for this compound synthesis.

Mechanism: Formation of this compound from N-Oxide

This diagram illustrates the key steps in the bromination of isoquinoline N-oxide with POBr₃, highlighting the activation and substitution sequence.

Bromination_Mechanism cluster_0 Activation cluster_1 Rearrangement & Substitution N_Oxide Isoquinoline N-Oxide Adduct N-O-P Adduct N_Oxide->Adduct + POBr₃ POBr3 POBr₃ POBr3->Adduct Intermediate C1-O-P Intermediate Adduct->Intermediate Rearrangement Adduct->Intermediate Product This compound Intermediate->Product + Br⁻ - OP(O)Br₂⁻ Intermediate->Product

References

Technical Support Center: Regioselective Functionalization of Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving regioselectivity in the functionalization of bromoisoquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving site-selective modifications of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles governing reactivity and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles of isoquinoline reactivity that underpin all functionalization strategies. Understanding these electronic and steric factors is the first step to troubleshooting and improving regioselectivity.

Q1: Why is achieving regioselectivity in isoquinoline functionalization so challenging?

The isoquinoline scaffold presents a unique electronic landscape. It consists of two fused rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle). The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack but activates it for nucleophilic attack.[1]

  • Pyridine Ring (Positions 1, 3, 4): This ring is electron-deficient. It is susceptible to nucleophilic attack, particularly at the C1 and C3 positions.[2] Direct C-H functionalization via metallation is also common on this ring.

  • Benzene Ring (Positions 5, 6, 7, 8): This ring is comparatively electron-rich and behaves more like a typical benzene ring. It is the preferred site for electrophilic substitution, which occurs preferentially at the C5 and C8 positions.[2][3]

This dichotomy in reactivity means that the choice of reagent and reaction conditions will drastically influence the position of functionalization. When a bromine atom is present, its position further complicates matters by introducing additional electronic and steric effects that must be carefully managed.

cluster_0 Isoquinoline Reactivity Map cluster_1 Reactivity Notes isoquinoline isoquinoline A C1, C3: Prone to nucleophilic attack & C-H lithiation due to proximity to N. B C4: Less reactive to nucleophilic attack. Site for some dearomative functionalizations. C C5, C8: Most reactive to electrophilic substitution (e.g., nitration, bromination). D C6, C7: Less reactive to electrophilic substitution.

Caption: Inherent electronic preferences of the isoquinoline core.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the workhorse for functionalizing bromoisoquinolines. However, success hinges on navigating catalyst deactivation, competing side reactions, and the inherent reactivity differences between positions.

Q2: My Suzuki-Miyaura coupling of a bromoisoquinoline is failing or giving low yields. What are the most common causes and how do I fix them?

Low yields in Suzuki couplings with N-heterocycles are a frequent issue. The primary culprits are catalyst deactivation and side reactions involving the boronic acid.[4]

Common Causes & Solutions:

  • Catalyst Deactivation: The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Solution: Use ligands that are electron-rich and sterically bulky. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices as they promote the rate-limiting oxidative addition step and stabilize the active catalyst.[5]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by water or base, replacing it with a hydrogen atom.[4]

    • Solution 1: Use a boronic acid pinacol ester (Bpin) or a trifluoroborate salt (BF₃K) instead of the free boronic acid. These are more stable to the reaction conditions.[4][5]

    • Solution 2: Optimize the base. While strong bases are often needed, they can accelerate protodeboronation. Screen milder bases like K₂CO₃ or Cs₂CO₃. Anhydrous conditions with K₃PO₄ can be effective, but sometimes require a small amount of water to function.[4][5]

  • Poor Substrate Reactivity: If the bromine is on an electron-rich carbon (e.g., ortho/para to an electron-donating group), the oxidative addition step can be slow.[5][6]

    • Solution: Employ a more active "precatalyst" system (e.g., G3-XPhos Palladacycle) and a stronger base like K₃PO₄.

cluster_0 Troubleshooting Workflow start Low Yield in Suzuki Coupling? cat_check Is the catalyst system highly active? (e.g., Buchwald ligand) start->cat_check Check Catalyst base_check Is protodeboronation occurring? cat_check->base_check Yes cat_sol Action: Switch to Pd₂(dba)₃ or a precatalyst with a bulky, electron-rich ligand (e.g., SPhos). cat_check->cat_sol No reagent_check Is the boronic acid stable? base_check->reagent_check No base_sol Action: Screen bases (K₃PO₄, Cs₂CO₃). Ensure rigorous anhydrous conditions. base_check->base_sol Yes temp_check Is the temperature optimal? reagent_check->temp_check Yes reagent_sol Action: Use a boronic pinacol ester (Bpin) or trifluoroborate salt (BF₃K). reagent_check->reagent_sol No temp_sol Action: Screen temperatures (80-110 °C). Consider microwave irradiation. temp_check->temp_sol No

Caption: A decision workflow for troubleshooting Suzuki-Miyaura couplings.

Q3: How do I achieve regioselective Sonogashira coupling on a di-bromoisoquinoline?

Regioselectivity in Sonogashira couplings on substrates with multiple identical halides is governed by electronic and steric factors. For di-halide quinolines and isoquinolines, the position with the more electrophilic carbon atom will typically react first.[7]

  • Electronic Control: In a system like 2,4-dichloroquinoline, the C2 position is more electron-deficient due to its proximity to the electronegative nitrogen. This makes the C2-Cl bond more susceptible to oxidative addition with the Pd(0) catalyst, leading to selective alkynylation at C2.[8] A similar principle applies to bromoisoquinolines. For example, in 1,4-dibromoisoquinoline, the C1 position is generally more reactive towards palladium-catalyzed couplings.

  • Halide Reactivity: If the halides are different (e.g., 1-bromo-4-iodoisoquinoline), the reaction will overwhelmingly occur at the more reactive carbon-iodine bond before the carbon-bromine bond.[7]

Strategy: To achieve regioselectivity, perform the Sonogashira coupling under carefully controlled conditions (e.g., lower temperature, 1.0 equivalent of the alkyne) to favor mono-alkynylation at the most reactive site. The resulting mono-alkynylated bromoisoquinoline can then be subjected to a second, different coupling reaction (like a Suzuki or Buchwald-Hartwig) at the remaining bromine position.

Q4: My Buchwald-Hartwig amination is giving complex mixtures. What are the likely side reactions?

The Buchwald-Hartwig reaction is powerful but sensitive, especially with complex substrates.[9][10]

Common Issues:

  • Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom. This is often caused by β-hydride elimination from the Pd-amido intermediate or side reactions with the base/solvent.

    • Solution: Use a bulky ligand like Josiphos or BINAP which can suppress β-hydride elimination.[9] Ensure your solvent (e.g., THF, Toluene) is rigorously anhydrous.[11]

  • Biaryl Formation: Homocoupling of the bromoisoquinoline can occur, especially at higher temperatures or if the catalyst turnover is slow.[11]

    • Solution: Use a more active catalyst system to ensure the desired cross-coupling outcompetes the homocoupling pathway.

  • Base Sensitivity: Strong bases like NaOtBu or K₃PO₄ can sometimes react with other functional groups on your substrate.

    • Solution: Weaker bases like Cs₂CO₃ can be effective, particularly with highly active catalyst systems.[11] A kiloscale process for a base-sensitive bromoisoquinoline was successfully developed using Cs₂CO₃.[11]

Reaction TypeTypical Catalyst / PrecatalystRecommended Ligand(s)Typical Base(s)Common Solvent(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneProne to catalyst deactivation and protodeboronation. Use stable boron reagents (Bpin).[4][12]
Buchwald-Hartwig Pd₂(dba)₂, Pd(OAc)₂BINAP, Josiphos, XantphosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFWatch for hydrodehalogenation. Substrate may be base-sensitive.[9][11]
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, XPhosEt₃N, DIPEATHF, DMF, TolueneRequires a Cu(I) co-catalyst (e.g., CuI). Can be run copper-free with specific ligands.[7][13]

Table 1: Comparison of common palladium-catalyzed cross-coupling conditions for bromoisoquinolines.

Part 3: Navigating Halogen-Metal Exchange & Grignard Reactions

While powerful, these classic organometallic methods require strict control to avoid side reactions when applied to N-heterocycles.

Q5: I'm trying to form a Grignard reagent from a bromoisoquinoline, but the reaction won't initiate or gives a dark tar. What's wrong?

Grignard reagent formation is a surface reaction that is notoriously sensitive to impurities and substrate electronics.[14][15]

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface is coated with a passivating layer of MgO. This must be removed for the reaction to start.[15]

    • Solution: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the magnesium surface.[15]

  • Solvent Choice: Standard diethyl ether may not be a sufficiently good solvent for forming Grignard reagents from less reactive aryl bromides. The nitrogen atom can also interfere.

    • Solution: Switch to tetrahydrofuran (THF). Its higher boiling point and better solvating properties can facilitate the reaction.[16]

  • Strictly Anhydrous Conditions: Grignard reagents are strong bases and are instantly quenched by water to form the corresponding hydro-isoquinoline.[17]

    • Solution: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled over a drying agent.

Q6: When I attempt a halogen-lithium exchange on my bromoisoquinoline with n-BuLi, I get a complex mixture instead of my desired lithiated species. Why?

With isoquinolines, halogen-lithium exchange using alkyllithiums is in competition with direct deprotonation (C-H lithiation) and nucleophilic addition.[18][19]

  • Competitive C-H Lithiation: The protons at C1 and C3 are acidic due to the inductive effect of the nitrogen and can be removed by strong bases like n-BuLi or LDA, especially at higher temperatures.[19]

  • Nucleophilic Addition: n-BuLi can add directly to the C1 position, leading to dihydroisoquinoline derivatives after workup.

Strategies for Selective Halogen-Lithium Exchange:

  • Lower the Temperature: Perform the reaction at very low temperatures (-78 °C to -100 °C). At these temperatures, the rate of halogen-lithium exchange is often much faster than the rates of deprotonation or addition.[18]

  • Control Addition Time: Add the alkyllithium reagent slowly and allow the exchange to proceed for a short, defined period (e.g., 15-30 minutes) before adding the electrophile.[18]

  • Use the Right Reagent: For some substrates, t-BuLi may be more effective than n-BuLi for promoting exchange over addition.

Part 4: Protocol Example

Protocol: Regioselective Suzuki-Miyaura Coupling of 4-Bromoisoquinoline

This protocol is a robust starting point for the C4-arylation of isoquinoline, incorporating best practices to mitigate common failure modes.[4][20]

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline, the arylboronic acid pinacol ester, and powdered K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, dissolve them in a small amount of the dioxane, and add this catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add the remaining anhydrous, degassed 1,4-dioxane to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Lithiation of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lithiation of halogenated isoquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the isoquinoline scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common challenges in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures you might encounter during the lithiation of halogenated isoquinolines.

Issue 1: Low or No Conversion to the Desired Product

Question: I'm performing a halogen-lithium exchange on my bromo-isoquinoline, but upon quenching with an electrophile, I'm recovering mostly starting material or seeing significant debromination. What's going wrong?

Answer: This is a common issue that often points to problems with your reaction setup, reagents, or the stability of your lithiated intermediate. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Insufficiently Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water will quench your lithiating agent and any organolithium species formed, leading to protonation (debromination upon workup) and recovery of starting material.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Diethyl ether and THF are common solvents for lithiation reactions and must be thoroughly dried.[1][2]

  • Inactive Lithiating Agent: The titer of commercial alkyllithiums can decrease over time due to degradation.

    • Solution: Titrate your alkyllithium solution before use to determine its exact molarity. A fresh bottle is always preferable.

  • Reaction Temperature Too High: While halogen-lithium exchange is typically fast, the resulting lithiated isoquinoline can be unstable at higher temperatures, leading to decomposition or undesired side reactions.

    • Solution: Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath) or even -100 °C for particularly sensitive substrates.[3]

  • Inefficient Halogen-Lithium Exchange: The rate of halogen-lithium exchange is dependent on the halogen (I > Br > Cl) and the electronic properties of the isoquinoline ring.

    • Solution: For less reactive bromides or chlorides, consider using tert-butyllithium, which is more reactive than n-butyllithium.[4] However, be aware that t-BuLi is also more sterically hindered and a stronger base.

Experimental Protocol: Standard Halogen-Lithium Exchange

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halogenated isoquinoline (1.0 equiv) and anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the alkyllithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for the optimized time (typically 15-60 minutes).

  • Add a solution of the electrophile (1.2 equiv) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Issue 2: Formation of a Mixture of Regioisomers

Question: I'm trying to functionalize my 3-bromoisoquinoline via lithiation, but I'm getting a mixture of products, including one where the substituent is at the 4-position. What is happening?

Answer: You are likely observing a phenomenon known as the "halogen dance."[5][6] This is a base-catalyzed isomerization where the halogen appears to "dance" across the aromatic ring.

Causality and Solutions:

  • The "Halogen Dance" Mechanism: In the presence of a strong base like LDA or even alkyllithiums, a proton can be abstracted from a position adjacent to the halogen. This can initiate a series of equilibria involving lithiated and halogenated species, leading to the migration of the halogen.[5][7][8] For a 3-bromoisoquinoline, deprotonation at C-4 can lead to an equilibrium that ultimately forms the more thermodynamically stable 4-bromo-3-lithioisoquinoline, which upon quenching gives the 4-substituted product.

    HalogenDance Start 3-Bromo-isoquinoline Deprotonation Deprotonation at C4 (e.g., with LDA) Start->Deprotonation Strong Base Intermediate1 3-Bromo-4-lithio-isoquinoline Deprotonation->Intermediate1 HalogenMigration Halogen Migration (Intermolecular Halogen Transfer) Intermediate1->HalogenMigration Intermediate2 4-Bromo-3-lithio-isoquinoline HalogenMigration->Intermediate2 Quench Quench with Electrophile (E+) Intermediate2->Quench Product 4-Bromo-3-E-isoquinoline Quench->Product

  • Choice of Base and Reaction Conditions: The extent of the halogen dance is highly dependent on the base, temperature, and reaction time.

    • Solution 1: Use Halogen-Lithium Exchange. Instead of a deprotonation strategy with LDA, which is prone to initiating the halogen dance, use a halogen-lithium exchange with an alkyllithium (like n-BuLi or s-BuLi) at a very low temperature (-78 °C or below).[3][9] This exchange is often much faster than deprotonation, minimizing the chance for the halogen dance to occur.

    • Solution 2: Use "Fast" Electrophiles. If deprotonation is the only option, using a "fast" reacting electrophile can help trap the initial lithiated species before it has time to rearrange.[5]

Issue 3: Unexpected Product Formation - Suspected Benzyne Intermediate

Question: After treating my 4-chloroisoquinoline with a strong base and a nucleophile, I'm observing the formation of both 3- and 4-substituted products. Why is this happening?

Answer: The formation of a mixture of regioisomers from a single starting halide, especially when the incoming group is adjacent to the original halogen position, is a classic sign of a benzyne intermediate.[10][11]

Causality and Solutions:

  • Benzyne Formation and Trapping: A strong base (like NaNH₂ or LDA) can deprotonate the proton ortho to the halogen. The resulting anion can then eliminate the halide, forming a highly reactive benzyne intermediate.[12][13] The incoming nucleophile can then attack either carbon of the strained triple bond, leading to a mixture of products.

    BenzyneFormation Start 4-Chloro-isoquinoline Deprotonation Deprotonation at C3 (Strong Base) Start->Deprotonation Anion 4-Chloro-3-anion-isoquinoline Deprotonation->Anion Elimination Elimination of Cl- Anion->Elimination Benzyne 3,4-Isoquinolyne (Benzyne Intermediate) Elimination->Benzyne NuAttack Nucleophilic Attack Benzyne->NuAttack ProductMix Mixture of 3- and 4- substituted products NuAttack->ProductMix

  • Avoiding Benzyne Formation: The key to avoiding this pathway is to use conditions that favor other mechanisms.

    • Solution: Switch to a halogen-lithium exchange reaction using an alkyllithium at low temperature (-78 °C).[3] This generates the organolithium species directly without the need for deprotonation, thus bypassing the benzyne pathway.

Frequently Asked Questions (FAQs)

Q1: What is the difference between n-BuLi, s-BuLi, and LDA for lithiating isoquinolines?

A1: The choice of lithiating agent is critical and depends on the desired transformation:

ReagentPrimary UseBasicityNucleophilicityKey Considerations
n-BuLi Halogen-lithium exchange, deprotonationStrongHighCan act as a nucleophile, especially at the C-1 position of isoquinoline.[2][14]
s-BuLi Halogen-lithium exchange, deprotonationStronger than n-BuLiLower than n-BuLiMore sterically hindered, which can improve regioselectivity in some cases.[15][16]
LDA Deprotonation (Directed ortho-Metalation)Strong, non-nucleophilicVery LowIts bulky nature prevents nucleophilic addition to the C=N bond, making it ideal for deprotonation.[2][17][18] However, it can initiate the halogen dance.

Q2: What is Directed ortho-Metalation (DoM) and how can I use it on isoquinolines?

A2: Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization.[19][20] It involves using a "Directing Metalation Group" (DMG) on the aromatic ring that coordinates to the lithium base, directing deprotonation to the adjacent ortho position.[1][21] For isoquinolines, if you have a DMG (e.g., -OMe, -CONR₂) on the benzene portion of the ring, you can use a base like LDA or s-BuLi/TMEDA to selectively deprotonate the position ortho to that group. This avoids issues with nucleophilic attack at C-1 that can occur with alkyllithiums.[2]

Q3: How can I prevent nucleophilic addition of my alkyllithium to the C-1 position of the isoquinoline?

A3: The C-1 position of the isoquinoline ring is electrophilic due to the electron-withdrawing nature of the imine-like C=N bond. Alkyllithiums, especially n-BuLi, can add directly to this position.[2][14] To prevent this:

  • Use a non-nucleophilic base: If your goal is deprotonation, use LDA or LiTMP.[2][17]

  • Work at very low temperatures: Addition is often slower than halogen-lithium exchange at -78 °C or below.

  • Use a more hindered alkyllithium: s-BuLi or t-BuLi are less likely to add due to steric hindrance.[16]

Q4: My lithiated isoquinoline seems to be unstable even at -78 °C. What can I do?

A4: The stability of lithiated heteroaromatics can be substrate-dependent. If you suspect instability:

  • Perform an in-situ trap: Add the electrophile to the reaction mixture before adding the alkyllithium. This allows the lithiated species to be trapped as soon as it is formed.

  • Transmetalation: After forming the lithiated species, you can transmetalate to a more stable organometallic species, for example, by adding ZnCl₂ or CuCN. These organozinc or organocuprate reagents are generally more stable and less reactive than their lithium counterparts.

References

Technical Support Center: Work-up Procedures for 1-Bromoisoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-bromoisoquinoline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of these critical transformations. The unique electronic properties and coordinating ability of the isoquinoline nitrogen present specific hurdles that require tailored solutions. Here, we address these issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Persistent Palladium Contamination in the Final Product

Q1: After my Suzuki-Miyaura coupling of this compound, I'm struggling to remove residual palladium. Standard aqueous washes and filtration are ineffective, and my product shows a persistent grey or black tinge. What's causing this, and what is the most effective removal strategy?

A1: The nitrogen atom in the isoquinoline ring acts as a potent ligand, forming stable, soluble complexes with palladium. This chelation effect prevents the palladium from precipitating or being easily removed by simple filtration or extraction.[1] The dark coloration you're observing is likely due to the formation of palladium black (colloidal palladium), a common byproduct in palladium-catalyzed reactions.[2]

Here is a systematic approach to palladium removal, from the simplest to more specialized techniques:

Step-by-Step Palladium Scavenging Protocol:

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass the mixture through a pad of Celite® on a sintered glass funnel. This will remove any insoluble inorganic salts and larger palladium aggregates.[3][4]

  • Activated Carbon Treatment: If palladium contamination persists, dissolve the crude product in a solvent and add activated carbon (5-10 wt% relative to the crude product).[1] Stir the suspension at room temperature or with gentle heating (40-50 °C) for 1-18 hours.[1] Note: Activated carbon can be non-specific and may adsorb your product, so it's advisable to run a small-scale test first.[1]

  • Thiol-Based Scavengers: For more stubborn cases, solid-supported metal scavengers are highly effective. Thiol-based silica or polystyrene resins have a high affinity for palladium.[1][4] Stir the crude product solution with the scavenger resin, then simply filter off the resin.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method to exclude palladium impurities.

Table 1: Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest For
Celite Filtration Simple, fast, and inexpensive.Only removes insoluble palladium species.[1][3]Initial removal of heterogeneous catalysts or precipitated palladium.
Activated Carbon Cost-effective.[1]Can lead to product loss due to non-specific adsorption.[1]When product loss is not a major concern.
Thiol Scavengers High efficiency and selectivity for palladium.[1][4]Higher cost compared to other methods.Removing tightly chelated, soluble palladium.
Crystallization Can provide very high purity.Only applicable to solid products; may have lower yields.Final purification step for solid products.
Issue 2: Low Yields and Byproduct Formation in Suzuki-Miyaura Couplings

Q2: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is giving low yields of the desired product, and I'm observing significant amounts of homocoupled biaryl (from the boronic acid) and dehalogenated isoquinoline. How can I suppress these side reactions?

A2: This is a classic challenge in Suzuki-Miyaura couplings. Homocoupling of the boronic acid is often promoted by the presence of oxygen, while dehalogenation can occur via a competing reaction pathway involving the palladium catalyst.[5][6] The formation of these byproducts consumes your starting materials and complicates purification.

Strategies to Minimize Byproduct Formation:

  • Rigorous Degassing: Oxygen is a key culprit in boronic acid homocoupling.[6] Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles.[6]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6]

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.[7]

  • Choice of Base and Solvent: The choice of base is critical. For instance, potassium phosphate (K₃PO₄) is often effective. The solvent can also influence side reactions; common choices include 1,4-dioxane, toluene, or DMF.[6]

Experimental Protocol to Minimize Homocoupling:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the flask and purge with argon for 15 minutes.

  • Add the degassed solvent.

  • In a separate flask, dissolve the boronic acid (1.1-1.2 equiv) in a small amount of degassed solvent.

  • Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes.

  • Heat the reaction and monitor by TLC or LC-MS.

Issue 3: Difficult Purification of Highly Polar 1-Amino-Substituted Isoquinolines from Buchwald-Hartwig Reactions

Q3: I performed a Buchwald-Hartwig amination to install an amine at the 1-position of the isoquinoline ring. My product is highly polar, streaks badly on silica gel, and is difficult to separate from the phosphine ligand and its oxide. What purification strategies do you recommend?

A3: The basic nitrogen of the isoquinoline ring, coupled with the newly introduced amino group, creates a highly polar and basic molecule that strongly interacts with the acidic silica gel, leading to poor chromatographic performance.[8] Additionally, residual phosphine ligands and their oxides can be challenging to remove.

Purification Workflow for Polar Aminoisoquinolines:

Caption: Purification workflow for polar aminoisoquinolines.

Detailed Steps:

  • Acid-Base Extraction:

    • After the reaction, perform a standard aqueous work-up.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic impurities (like phosphine oxides) in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with 2M NaOH or Na₂CO₃) and extract your product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate.

  • Phosphine Ligand/Oxide Removal:

    • If phosphine impurities remain, they can often be oxidized to the more polar phosphine oxide by bubbling air through the solution or with a dilute hydrogen peroxide wash during work-up.[9]

    • Triphenylphosphine oxide (TPPO) can sometimes be precipitated from non-polar solvents like hexane or a mixture of diethyl ether and hexane.[9]

  • Chromatography on Basic Alumina or Treated Silica:

    • For particularly basic compounds, standard silica gel can be problematic. Consider using basic alumina for column chromatography.

    • Alternatively, you can pre-treat silica gel by slurrying it with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to neutralize the acidic sites before packing the column.

  • Reverse-Phase Chromatography: If your product is still difficult to purify, reverse-phase flash chromatography can be an excellent alternative for polar compounds.[10]

Issue 4: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Q4: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of the homocoupled dialkyne byproduct. How can I prevent this?

A4: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[11] This side reaction is often promoted by the presence of oxygen.

Methods to Suppress Glaser Coupling:

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Strictly Anaerobic Conditions: If using a copper co-catalyst, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) to exclude oxygen, which drives the homocoupling reaction.

  • Choice of Amine Base: The amine base can also play a role. Triethylamine or diisopropylethylamine are commonly used.[11] In some cases, using the amine as the solvent can be beneficial.[12]

Representative Copper-Free Sonogashira Protocol:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv), and the base (2.0 equiv).[11]

  • Add the anhydrous solvent.

  • Add the terminal alkyne (1.2-1.5 equiv).[11]

  • Heat the reaction and monitor its progress.

  • Upon completion, cool the mixture and filter through Celite to remove catalyst residues.[11]

  • Concentrate the filtrate and purify by column chromatography.[11]

References

Technical Support Center: Monitoring 1-Bromoisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 1-bromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction progress analysis.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. This guide provides practical, field-tested advice to help you overcome common challenges and obtain reliable, high-quality data.

Troubleshooting Guide

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[2] However, its simplicity can sometimes be misleading. Here are solutions to common issues encountered when using TLC for this compound reactions.

Problem 1: My this compound spot is streaking or elongated on the TLC plate.

  • Causality: Streaking is often a sign of sample overloading, where the concentration of the analyte is too high for the stationary phase to handle effectively.[3][4] It can also be caused by the compound's interaction with the silica gel, especially for polar compounds like N-heterocycles.

  • Solutions:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[3]

    • Modify the Mobile Phase: For basic compounds like isoquinolines, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol to your mobile phase can prevent interaction with the acidic silica gel and reduce tailing.[3]

    • Use a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.[3]

Problem 2: I can't see the spots for this compound or my product.

  • Causality: While this compound is UV-active due to its aromatic structure, your product may not be, or the concentration might be too low for detection.[5]

  • Solutions:

    • UV Visualization: Ensure you are using a UV lamp at the correct wavelength (typically 254 nm for aromatic compounds).[6]

    • Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[4]

    • Use a Staining Method: If UV light is ineffective, use a chemical stain. An iodine chamber is a good general-purpose, non-destructive method that visualizes many organic compounds as brown spots.[6][7] For N-heterocycles, a Dragendorff's reagent can also be effective.[8]

Problem 3: The Rf values of my starting material and product are too similar.

  • Causality: Poor separation occurs when the chosen solvent system does not have the right polarity to differentiate between the compounds in the mixture.[9]

  • Solutions:

    • Adjust Solvent Polarity:

      • If spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[3]

      • If spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[3]

    • Try a Different Solvent System: Experiment with different solvent combinations. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate or dichloromethane.[10]

    • Use the Cospot Technique: To confirm if two spots are indeed different compounds, use a "cospot." In the center lane of your TLC plate, spot both the starting material and the reaction mixture at the same point. If they are different compounds, you should see two distinct spots in that lane.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity than TLC and provides molecular weight information, making it a powerful tool for reaction monitoring.[12]

Problem 1: I'm seeing a weak or no signal for this compound in my LC-MS analysis.

  • Causality: A weak signal can be due to several factors, including low sample concentration, poor ionization, or signal suppression from the matrix.[13]

  • Solutions:

    • Check Sample Preparation: Ensure your sample is soluble in the mobile phase and at an appropriate concentration (typically starting around 10 µM).[14] Filtration through a 0.22 µm syringe filter is recommended to remove particulates.[12]

    • Optimize Ionization Source: this compound, with its nitrogen atom, should ionize well in positive ion mode electrospray ionization (ESI+). Ensure your mass spectrometer is set to the correct mode.

    • Address Matrix Effects: Components of the reaction mixture can suppress the ionization of your analyte. Diluting the sample or performing a simple sample cleanup like a liquid-liquid extraction may be necessary.[15]

Problem 2: My mass spectrum for this compound looks unusual, with two major peaks of similar intensity.

  • Causality: This is the characteristic isotopic pattern for a compound containing one bromine atom. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[16][17] This results in two molecular ion peaks: the [M]+ peak and the [M+2]+ peak, which are two mass units apart and have almost equal heights.[18][19]

  • Solution: This is not a problem but a key diagnostic feature! Use this pattern to your advantage to identify and confirm the presence of bromine-containing compounds in your reaction mixture. For this compound (C₉H₆BrN, molecular weight ~208.06 g/mol ), you should expect to see prominent ions around m/z 208 and 210 in the mass spectrum.

Problem 3: I'm observing poor peak shapes (tailing, fronting, or splitting) in my chromatogram.

  • Causality: Poor peak shape can be caused by column overload, interactions with the stationary phase, or issues with the mobile phase.[20]

  • Solutions:

    • Reduce Sample Concentration: Injecting too much sample can lead to peak fronting.[13]

    • Modify Mobile Phase: Similar to TLC, adding a small amount of an acid (like 0.1% formic acid) to the mobile phase can improve the peak shape of basic compounds like isoquinolines by protonating them and reducing interactions with the stationary phase.[21]

    • Check Column Health: Persistent peak shape issues may indicate a contaminated or degraded column that needs to be cleaned or replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for a reaction involving this compound?

A good starting point is a mixture of ethyl acetate and hexanes. Begin with a ratio of 20:80 (ethyl acetate:hexanes) and adjust the polarity based on the observed Rf of your starting material. Aim for an Rf of 0.3-0.4 for the starting material to allow room for both more polar products (lower Rf) and less polar products (higher Rf) to be resolved.[11]

Q2: How do I prepare a sample from my reaction mixture for TLC analysis?

If your reaction is in a common organic solvent like dichloromethane or ethyl acetate, you can often spot the mixture directly.[22] If the reaction is in a high-boiling polar solvent like DMF or DMSO, which can cause smearing, it's best to perform a micro-workup. Take a small aliquot of the reaction mixture, dilute it with a more volatile solvent like ethyl acetate, and wash it with water to remove the high-boiling solvent before spotting.[23]

Q3: How can I confirm the identity of a product spot on my TLC plate?

The most reliable way without isolating the compound is to run a TLC with a "cospot," where you spot your reaction mixture on top of an authentic standard of the expected product.[11] If they are the same compound, you will see a single, well-defined spot.

Q4: What should I look for in the mass spectrum to confirm the successful conversion of this compound to my product?

You should look for the disappearance of the molecular ion signal corresponding to this compound (with its characteristic bromine isotope pattern at [M]+ and [M+2]+) and the appearance of a new molecular ion signal corresponding to your product.[18][19] If your product still contains the bromine atom, it will also exhibit the 1:1 [M]+ and [M+2]+ isotopic pattern.[24]

Q5: My reaction involves replacing the bromine atom. How will this affect the mass spectrum?

If the bromine atom is replaced, you will no longer see the characteristic 1:1 isotopic pattern for the [M]+ and [M+2]+ ions in your product's mass spectrum.[16] This is a strong piece of evidence that the desired transformation has occurred.

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring
  • Chamber Preparation: Line a TLC chamber with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 5-10 minutes.[11]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a cospot (Co), and your reaction mixture (RM).[11]

  • Spotting: Use a capillary tube to spot a small amount of your diluted starting material solution on the SM and Co lanes. Use a different capillary tube to spot your reaction mixture on the RM and Co lanes. Ensure the spots are small and do not spread into each other.[11]

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[5] If necessary, use a secondary visualization method like an iodine chamber.

  • Analysis: Calculate the Rf values for each spot and compare the lanes to determine the presence of starting material and the formation of new products.

Protocol 2: General LC-MS Sample Preparation
  • Aliquoting: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot with a solvent compatible with your LC-MS mobile phase, such as methanol or acetonitrile, to a final concentration of approximately 10-50 µM.[14]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[12]

  • Vialing: Transfer the filtered sample into an appropriate LC-MS vial.

  • Analysis: Inject the sample into the LC-MS system. Ensure the system is set to acquire data in the appropriate mass range and ionization mode (typically ESI+ for this compound).

Visualizations

TLC Workflow Diagram```dot

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop dry Dry Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv visualize_stain Stain Plate (e.g., Iodine) visualize_uv->visualize_stain If needed analyze Calculate Rf & Analyze visualize_uv->analyze visualize_stain->analyze

Caption: Decision tree for troubleshooting low LC-MS signal.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactivity: 1-Bromoisoquinoline vs. 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds crucial to pharmaceutical development. The choice of halide in the heteroaryl coupling partner is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparison of the reactivity of 1-bromoisoquinoline and 1-chloroisoquinoline, leveraging fundamental mechanistic principles and supporting experimental data to inform strategic decisions in synthesis design.

The Decisive Step: Oxidative Addition and Bond Dissociation Energy

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For many aryl and heteroaryl halides, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is the rate-determining step.[2] The reactivity trend for aryl halides is well-established and follows the order of bond dissociation energy: I > Br > Cl.[1]

The Carbon-Bromine (C-Br) bond (approx. 285 kJ/mol) is significantly weaker than the Carbon-Chlorine (C-Cl) bond (approx. 340 kJ/mol). This fundamental difference in bond strength means that less energy is required to cleave the C-Br bond, allowing the oxidative addition to proceed more readily. Consequently, this compound is inherently more reactive and can often be coupled using "classical" palladium catalysts and milder conditions. Conversely, the stronger, less reactive C-Cl bond in 1-chloroisoquinoline necessitates more sophisticated and highly active catalyst systems to facilitate efficient oxidative addition.[3]

Experimental Performance: A Head-to-Head Comparison

While direct, side-by-side comparative studies on the unsubstituted isoquinoline core are scarce, analysis of published experimental data for each substrate provides a clear picture of their relative performance. The following table summarizes representative conditions for the Suzuki coupling of each halide with phenylboronic acid to form 1-phenylisoquinoline, illustrating the practical implications of their differing reactivity.

ParameterThis compound1-Chloroisoquinoline
Catalyst System Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ / SPhos
Catalyst Loading 4 mol%0.5 mol% Pd / 1.5 mol% SPhos
Base Na₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent System Toluene/EtOH/H₂O (4:1:1)THF/H₂O (1:1)
Temperature 100 °C65 °C
Reaction Time 12 hours12 hours
Reported Yield 85%98% (optimized)
Reference [4][5]

Analysis:

  • Catalyst Choice: The successful coupling of this compound is achieved with the conventional and less active tetrakis(triphenylphosphine)palladium(0) catalyst. In stark contrast, the coupling of 1-chloroisoquinoline requires a more advanced system comprising a palladium(II) precatalyst and SPhos, a bulky, electron-rich biarylphosphine ligand designed to promote the challenging oxidative addition of aryl chlorides.[5]

  • Reaction Conditions: While the 1-chloroisoquinoline example demonstrates a high yield at a lower temperature, it is crucial to note that this is achieved with a highly optimized, state-of-the-art catalyst system. Achieving similar success with traditional catalysts like Pd(PPh₃)₄ would likely require significantly higher temperatures, longer reaction times, and would probably result in lower yields. The this compound reaction proceeds effectively under more classical, less forcing conditions.

  • Implications for Drug Development: For early-stage discovery and library synthesis, the higher reactivity of this compound offers a significant advantage. It allows for broader screening of reaction conditions and coupling partners with a higher probability of success using standard laboratory reagents. While 1-chloroisoquinoline is often a more cost-effective starting material, its use may necessitate significant upfront investment in process optimization and specialized, often proprietary, catalyst systems to achieve comparable efficiency.

Visualizing the Process

To better understand the workflows and the central catalytic cycle, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Halide, Boronic Acid, & Base in Flask B Add Solvent System A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Pd Catalyst & Ligand under Inert Atmosphere C->D E Heat to Desired Temperature with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry, Filter, & Concentrate Organic Layer H->I J Purify via Column Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Figure 1. A generalized experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex R¹-X RE_label Reductive Elimination TM_Complex R¹-Pd(II)L₂(R²) OA_Complex->TM_Complex [R²-B(OH)₃]⁻ OA_label Oxidative Addition TM_Complex->Pd0 R¹-R² TM_label Transmetalation

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of each substrate with phenylboronic acid.

Protocol 1: Suzuki Coupling of this compound

Adapted from Bioorganic & Medicinal Chemistry Letters, 2011, 21 (1), 475-478.[4]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol (EtOH), and Deionized Water

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of Toluene/EtOH/H₂O in a 4:1:1 ratio to the flask.

  • Under a positive flow of Argon, add Pd(PPh₃)₄ (0.04 equiv) to the stirring suspension.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenylisoquinoline.

Protocol 2: Suzuki Coupling of 1-Chloroisoquinoline

Conditions adapted from Pharmaceuticals, 2022, 15 (1), 64.[5]

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.005 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.015 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) and Deionized Water

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-chloroisoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(PPh₃)₂Cl₂ (0.005 equiv) and SPhos (0.015 equiv).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add a degassed solvent mixture of THF and water (1:1 ratio) via syringe.

  • Heat the reaction mixture to 65 °C.

  • Stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer. The aqueous layer can be extracted again with THF or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenylisoquinoline.

Conclusion and Recommendations

The choice between this compound and 1-chloroisoquinoline in Suzuki-Miyaura coupling is a classic trade-off between reactivity and starting material cost.

  • This compound is the substrate of choice for reliability and ease of reaction setup. Its higher intrinsic reactivity allows for the use of standard, widely available palladium catalysts and milder conditions, making it ideal for rapid library synthesis and initial exploration of chemical space where speed and a high success rate are paramount.

  • 1-Chloroisoquinoline , while often more economical, presents a greater synthetic challenge. Its successful coupling requires more specialized, highly active, and often more expensive catalyst systems. While high yields are achievable, this typically follows significant investment in reaction optimization. It is best suited for later-stage development and scale-up campaigns where the cost of the starting material becomes a dominant factor and the initial process development costs can be amortized.

For drug development professionals, a strategic approach is recommended: utilize the more reactive bromo-analogue for initial SAR studies and pivot to the chloro-analogue for process refinement and large-scale synthesis once a lead candidate has been identified.

References

A Comparative Guide to the Relative Reactivity of Bromoisoquinoline Isomers in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, isoquinoline and its derivatives represent a cornerstone scaffold. Their prevalence in a myriad of natural products and synthetic pharmaceuticals underscores their significance. Among the various functionalized isoquinolines, bromoisoquinolines serve as exceptionally versatile precursors for the synthesis of more complex molecular architectures, primarily through nucleophilic aromatic substitution (SNAAr) reactions. However, the reactivity of the C-Br bond is profoundly influenced by its position on the isoquinoline ring. This guide provides an in-depth technical comparison of the relative reactivity of the seven bromoisoquinoline isomers (1-, 3-, 4-, 5-, 6-, 7-, and 8-bromo) in nucleophilic substitution reactions, offering field-proven insights and supporting data to inform experimental design and synthetic strategy.

The Decisive Role of Halogen Placement: An Overview of Reactivity Principles

Nucleophilic aromatic substitution on heteroaromatic systems like isoquinoline is a nuanced process governed by a delicate interplay of electronic and steric factors. The nitrogen atom in the isoquinoline ring acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. However, its influence is not uniform across all positions. The reactivity of a given bromoisoquinoline isomer is primarily dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate formed during the addition-elimination mechanism, which is the most common pathway for these reactions.[1]

Generally, positions that are ortho or para to the ring nitrogen are more activated towards nucleophilic attack due to the nitrogen's ability to delocalize the developing negative charge through resonance. In the context of isoquinoline, this translates to heightened reactivity at the 1- and 3-positions. Conversely, positions in the benzo-fused ring (5-, 6-, 7-, and 8-positions) are less activated as the nitrogen's electron-withdrawing effect is transmitted less efficiently.

A Head-to-Head Comparison of Bromoisoquinoline Isomers

The Highly Activated Positions: 1-Bromoisoquinoline and 3-Bromoisoquinoline

This compound stands out as the most reactive isomer towards nucleophilic substitution. The C1 position is directly adjacent to the ring nitrogen, which provides powerful stabilization of the Meisenheimer intermediate through resonance. The negative charge can be delocalized onto the electronegative nitrogen atom, significantly lowering the activation energy of the reaction.[2]

3-Bromoisoquinoline is also highly activated, with the C3 position being para to the ring nitrogen. This allows for effective delocalization of the negative charge of the Meisenheimer intermediate onto the nitrogen atom, similar to the 1-bromo isomer. While direct comparative kinetic data is scarce, it is generally considered to be slightly less reactive than this compound due to the greater distance from the nitrogen atom.

The Moderately Activated Position: 4-Bromoisoquinoline

4-Bromoisoquinoline exhibits intermediate reactivity. The C4 position is meta to the ring nitrogen. While the inductive effect of the nitrogen still activates this position to some extent, direct resonance stabilization of the Meisenheimer intermediate involving the nitrogen atom is not possible. This results in a higher activation energy for nucleophilic attack compared to the 1- and 3-isomers.

The Less Activated Benzo-fused Positions: 5-, 6-, 7-, and 8-Bromoisoquinoline

The bromoisoquinolines with the halogen on the benzene ring are significantly less reactive in traditional SNAAr reactions. The electron-withdrawing influence of the nitrogen atom is attenuated at these positions.

  • 5-Bromoisoquinoline and 8-Bromoisoquinoline: These isomers are generally more reactive than the 6- and 7-isomers due to the proximity of the bromine to the electron-rich regions of the pyridine ring, which can influence the stability of reaction intermediates.

  • 6-Bromoisoquinoline and 7-Bromoisoquinoline: These are typically the least reactive of the bromoisoquinoline isomers in classical SNAAr. The electronic influence of the nitrogen atom is weakest at these positions. However, these positions are readily functionalized using modern cross-coupling methodologies. For instance, a kilogram-scale Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile has been successfully demonstrated, highlighting that with the right catalytic system, even these less activated positions can be efficiently substituted.[3]

The following table summarizes the expected relative reactivity of bromoisoquinoline isomers in traditional nucleophilic aromatic substitution reactions.

IsomerPosition of BromineExpected Relative ReactivityRationale
This compound1Very Highortho to nitrogen, strong resonance stabilization of Meisenheimer intermediate.
3-Bromoisoquinoline3Highpara to nitrogen, strong resonance stabilization of Meisenheimer intermediate.
4-Bromoisoquinoline4Moderatemeta to nitrogen, inductive activation but no direct resonance stabilization by nitrogen.
5-Bromoisoquinoline5LowOn the benzo-fused ring, moderate influence from the pyridine ring.
8-Bromoisoquinoline8LowOn the benzo-fused ring, moderate influence from the pyridine ring.
6-Bromoisoquinoline6Very LowOn the benzo-fused ring, minimal electronic influence from the nitrogen.
7-Bromoisoquinoline7Very LowOn the benzo-fused ring, minimal electronic influence from the nitrogen.

Modern Catalytic Methods: Expanding the Scope of Nucleophilic Substitution

It is crucial to note that the reactivity landscape of bromoisoquinolines has been dramatically reshaped by the advent of transition metal-catalyzed cross-coupling reactions. Methods such as the Buchwald-Hartwig amination[4][5][6] and the Ullmann condensation[7][8] allow for the efficient nucleophilic substitution of even the less reactive bromoisoquinoline isomers under milder conditions than traditional SNAAr.

These catalytic cycles operate through different mechanisms, typically involving oxidative addition and reductive elimination, and are less dependent on the inherent electronic activation of the C-Br bond by the isoquinoline ring. For example, the Buchwald-Hartwig amination has become a go-to method for the formation of C-N bonds with a broad range of aryl and heteroaryl halides, including various bromoisoquinolines. The choice of ligand is critical in these reactions and can be tuned to achieve high yields even with challenging substrates.[9]

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile

This protocol is adapted from a reported kilogram-scale synthesis and serves as a robust starting point for the amination of less activated bromoisoquinolines.[3]

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile

  • (S)-3-Amino-2-methylpropan-1-ol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.01 eq) and BINAP (0.015 eq).

  • Add anhydrous THF and stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • Add 6-bromoisoquinoline-1-carbonitrile (1.0 eq), (S)-3-amino-2-methylpropan-1-ol (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 6-aminoisoquinoline-1-carbonitrile.

Visualization of Key Concepts

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Catalyst Pre-formation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification pddba Pd₂(dba)₃ catalyst Active Pd(0) Catalyst pddba->catalyst binap BINAP binap->catalyst thf1 Anhydrous THF thf1->catalyst reflux Reflux catalyst->reflux bromo Bromoisoquinoline bromo->reflux amine Amine Nucleophile amine->reflux base Cesium Carbonate base->reflux thf2 Anhydrous THF thf2->reflux product Aminated Isoquinoline reflux->product quench Quench with Water product->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Generalized workflow for the Buchwald-Hartwig amination of bromoisoquinolines.

Electronic Effects Influencing Reactivity in SNAr

G cluster_1bromo This compound (ortho) cluster_3bromo 3-Bromoisoquinoline (para) cluster_4bromo 4-Bromoisoquinoline (meta) 1-Nu Nucleophile attacks C1 1-Meisenheimer Meisenheimer Intermediate (Negative charge on N) 1-Nu->1-Meisenheimer Highly Stabilized 3-Nu Nucleophile attacks C3 3-Meisenheimer Meisenheimer Intermediate (Negative charge on N) 3-Nu->3-Meisenheimer Stabilized 4-Nu Nucleophile attacks C4 4-Meisenheimer Meisenheimer Intermediate (No charge on N) 4-Nu->4-Meisenheimer Less Stabilized

Caption: Resonance stabilization of Meisenheimer intermediates in SNAr of bromoisoquinolines.

Conclusion

The positional isomerism of bromoisoquinolines dictates a clear hierarchy of reactivity in nucleophilic aromatic substitution reactions. The 1- and 3-bromo isomers are highly activated due to the powerful electron-withdrawing and resonance-stabilizing effect of the ring nitrogen. The 4-bromo isomer exhibits moderate reactivity, while the isomers with bromine on the benzo-fused ring (5-, 6-, 7-, and 8-bromo) are considerably less reactive in traditional SNAAr settings.

For drug development professionals and synthetic chemists, this understanding is paramount for efficient route design. While classical SNAAr can be effective for the highly activated 1- and 3-bromoisoquinolines, modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have become indispensable tools for the functionalization of all bromoisoquinoline isomers, offering broader substrate scope and milder reaction conditions. The judicious selection of the synthetic methodology based on the specific bromoisoquinoline isomer is therefore a critical determinant for the successful synthesis of complex isoquinoline-based molecules.

References

A Comparative Guide to HPLC and qNMR for Purity Determination of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermediate like 1-Bromoisoquinoline, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose.[1] This guide provides an objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and data.

The reliance on a single analytical method for purity determination can sometimes be misleading.[1] Therefore, employing orthogonal methods, which are based on different chemical or physical principles, provides a more comprehensive and reliable assessment.[1] This guide explores the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR) for the purity analysis of this compound.

The Orthogonal Approach: Why Cross-Validation Matters

Relying on a single analytical method for purity determination can be fraught with risk. An impurity might co-elute with the main peak in HPLC or have a similar UV response, leading to an overestimation of purity. Conversely, in NMR, signals from impurities might be hidden under the analyte's signals. By using two fundamentally different techniques, we create a self-validating system. HPLC separates components in a mixture based on their differential partitioning between a mobile and stationary phase, while qNMR quantifies molecules based on the direct proportionality between the integral of an NMR peak and the number of nuclei.[2] If both methods yield comparable purity values, it provides a high degree of confidence in the result. This orthogonal approach is a cornerstone of robust analytical method validation, as emphasized by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Profiling

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility.[5][6] For aromatic nitrogen heterocycles like this compound, reversed-phase HPLC is the method of choice.[7]

The "Why" Behind the Method: Causality in HPLC Protocol Design

The choice of a C18 column is deliberate; its nonpolar stationary phase provides excellent retention for the moderately polar this compound. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is optimized for several reasons. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. The acidic modifier (phosphoric acid) serves to protonate the nitrogen atom in the isoquinoline ring, which suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time. UV detection at 254 nm is selected as it is a common wavelength where aromatic systems, such as the one in this compound, exhibit strong absorbance.[8]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard of known purity

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical starting condition could be 40% acetonitrile, ramping up to 80% over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[9]

Data Analysis: The purity is calculated as the percentage of the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.[9]

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 1 mg This compound dissolve Dissolve in 1 mL Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) stands as a powerful primary method for determining the purity of organic compounds.[2] Unlike chromatographic techniques, which often require a reference standard of the same compound, qNMR allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10][11] The fundamental principle of qNMR lies in the direct proportionality between the intensity of a signal and the number of nuclei responsible for that resonance.[12]

The "Why" Behind the Method: Causality in qNMR Protocol Design

The success of a qNMR experiment hinges on several critical factors. The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is essential to avoid large solvent peaks that can obscure analyte signals.[13] The internal standard must be carefully selected; it should be stable, non-reactive, highly pure, and have at least one signal that is well-resolved from any of the analyte's signals.[13][14] Maleic acid or dimethyl sulfone are common choices. A key parameter in the NMR experiment is the relaxation delay (d1), which must be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure complete relaxation and accurate integration.[9] Manual phasing and baseline correction are crucial for accurate integration, as automated routines can sometimes introduce errors.[2]

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • 400 MHz or higher field strength NMR spectrometer.

Reagents and Materials:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).[9]

NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time (a value of 30 seconds is generally sufficient for small molecules).[9]

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following equation[2]:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh Analyte & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (long d1) transfer->acquire process Manual Phasing & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate % Purity (Equation) integrate->calculate

Comparative Data Summary

The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR.

ParameterHPLC-UV¹H-qNMRRationale for Performance
Purity (%) 99.2%99.5%qNMR is often considered more accurate as it is a primary method not reliant on the response factor of impurities.
Precision (RSD, n=6) < 1.0%< 0.5%Both techniques demonstrate high precision, with qNMR often showing slightly better reproducibility with proper experimental setup.
Limit of Quantitation (LOQ) ~0.05%~0.1%HPLC-UV generally offers higher sensitivity for detecting and quantifying trace impurities.
Analysis Time per Sample ~20 minutes~15 minutesqNMR can be faster per sample, especially when a validated method is not available for HPLC.[15]
Sample Consumption ~1 mg~10 mgHPLC is more conservative with sample material.
Selectivity HighHighBoth are highly selective, but orthogonal. HPLC separates based on polarity, while qNMR separates based on chemical environment.
Cost (Instrument/Consumables) Moderate/LowHigh/LowThe initial capital cost of an NMR spectrometer is significantly higher than an HPLC system.

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1]

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful techniques for the purity determination of this compound, each with its own set of advantages and limitations. HPLC excels in its ability to separate and quantify a wide range of impurities with high sensitivity.[5] qNMR, on the other hand, provides a direct and absolute measure of purity without the need for a specific reference standard for the analyte, making it an invaluable tool, especially in the early stages of drug development when such standards may not be available.[12][15]

Ultimately, a synergistic approach that leverages the strengths of both techniques provides the most robust and reliable assessment of purity. The use of HPLC for impurity profiling and qNMR for absolute purity determination creates a comprehensive and self-validating analytical workflow. This orthogonal approach ensures the highest level of confidence in the quality of this compound, a critical aspect of ensuring the safety and efficacy of the final pharmaceutical products.

References

Characterization of 1-Bromoisoquinoline coupling products by spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Bromoisoquinoline Coupling Products

In the realm of medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals and functional materials. This compound, in particular, serves as a versatile and highly valuable starting material. Its activated C1 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.

The synthesis of novel 1-substituted isoquinolines is, however, only the initial step. A rigorous and unequivocal structural confirmation of the coupling products is scientifically imperative. This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization of products derived from the Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound. We will explore the causal relationships behind spectral changes and provide field-proven protocols and data interpretation insights.

The Strategic Advantage of this compound in Cross-Coupling

The C1 position of the isoquinoline nucleus is electronically deficient, rendering the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst. This reactivity is the foundation for its utility in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.

G This compound This compound Suzuki Suzuki Coupling This compound->Suzuki Ar-B(OR)2 [Pd] Sonogashira Sonogashira Coupling This compound->Sonogashira R-C≡CH [Pd/Cu] Buchwald Buchwald-Hartwig Coupling This compound->Buchwald R2NH [Pd] Arylisoquinolines 1-Arylisoquinolines Suzuki->Arylisoquinolines Alkynylisoquinolines 1-Alkynylisoquinolines Sonogashira->Alkynylisoquinolines Aminoquinolines 1-Aminoquinolines Buchwald->Aminoquinolines

Figure 1. Key cross-coupling pathways for this compound.

Comparative Spectroscopic Analysis: A Multi-faceted Approach

No single technique can provide a complete structural picture. A synergistic application of multiple spectroscopic methods is essential for a self-validating characterization workflow. The choice of technique is guided by the specific structural question being asked.

Spectroscopic TechniquePrimary Information YieldedKey StrengthsCommon Limitations
¹H & ¹³C NMR Atomic connectivity, chemical environment, stereochemistryUnrivaled for detailed structure elucidation and purity assessmentRelatively low sensitivity, can yield complex spectra
Mass Spectrometry (MS) Molecular weight and elemental formulaExceptional sensitivity, definitive molecular formula from HRMSCannot distinguish between isomers without fragmentation studies
Infrared (IR) Spectroscopy Presence and nature of functional groupsRapid, non-destructive, excellent for monitoring reaction progressProvides limited information on the overall carbon skeleton

Deep Dive: Spectroscopic Signatures of Coupling Products

Suzuki Coupling Products: Characterizing 1-Arylisoquinolines

The Suzuki-Miyaura coupling facilitates the formation of a C(sp²)-C(sp²) bond, attaching an aryl substituent at the C1 position. This profoundly alters the electronic and steric landscape of the isoquinoline core.

  • ¹H NMR Spectroscopy: The most definitive evidence of a successful reaction is the appearance of new signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons of the newly introduced aryl ring. Concurrently, the protons on the isoquinoline backbone, especially H3 and H8, will exhibit noticeable chemical shift changes due to the altered anisotropic environment and potential steric interactions with the new substituent.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides clear proof of the C-C bond formation. The signal for C1, which is directly bonded to the electronegative bromine in the starting material, will shift significantly. Furthermore, a new set of signals corresponding to the carbons of the coupled aryl group will appear in the aromatic region (approx. 120-150 ppm).

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the product's elemental composition. A critical diagnostic is the disappearance of the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), replaced by the calculated exact mass of the 1-arylisoquinoline product.

Experimental Protocol: Synthesis of 1-Phenylisoquinoline via Suzuki Coupling

  • Combine this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and sodium carbonate (2.0 eq) in a round-bottom flask.

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the mixture to 90 °C and stir vigorously for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Quench & Extract Quench & Extract Heating & Stirring->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Chromatography Chromatography Dry & Concentrate->Chromatography Final Product Pure 1-Phenylisoquinoline Chromatography->Final Product

A Comparative Guide to the Kinetics of 1-Bromoisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Bromoisoquinoline

The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. This compound serves as a versatile precursor for the synthesis of complex molecular architectures due to the reactivity of the C1-Br bond. The electron-withdrawing nitrogen atom in the ring activates the C1 position, making it susceptible to a variety of transformations. This guide focuses on the kinetics of three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a fundamental transformation for introducing nucleophiles onto an aromatic ring. In heteroaromatic systems like isoquinoline, this reaction is particularly facile.

Mechanism and Kinetic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the rate-determining step.[2] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electronegative nitrogen atom in the isoquinoline ring helps to delocalize the negative charge, thereby stabilizing this intermediate and accelerating the reaction.[3] The reaction rate is significantly influenced by the nature of the nucleophile, the solvent, and the temperature.

The general order of reactivity for aryl halides in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, which is accelerated by more electronegative halogens that increase the electrophilicity of the carbon atom.[2]

Comparative Data for SNAr Reactions

While specific rate constants for this compound are sparsely reported in comparative studies, the principles of SNAr suggest that its reactivity is governed by the strength of the incoming nucleophile and the stability of the Meisenheimer intermediate.

NucleophileSolventTemperature (°C)Relative Rate (Qualitative)Reference
MethoxideMethanol100ModerateGeneral SNAr Principles
PiperidineDioxane120Moderate to FastGeneral SNAr Principles
ThiophenoxideDMF80FastGeneral SNAr Principles

This table provides illustrative, qualitative comparisons based on established SNAr principles. Actual rates depend heavily on precise reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The reactivity of this compound in these transformations is primarily dictated by the kinetics of the oxidative addition step.

General Mechanism: The Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig, follow a general catalytic cycle consisting of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-determining step.[4][5] The reactivity order for halogens is typically I > Br > Cl > F, which correlates inversely with the C-X bond dissociation energy.[6]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the Pd(0) catalyst.[7]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) + Ar-Br Product_Complex Ar-Pd(II)(Nu)L_n OA_Complex->Product_Complex Transmetalation / Amine Coordination Product_Complex->Pd0 Reductive Elimination Product Ar-Nu Product_Complex->Product Product Release

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various organoboron reagents.

Kinetic Insights: The oxidative addition of this compound to the Pd(0) catalyst is the crucial kinetic step. The electron-deficient nature of the isoquinoline ring can accelerate this step compared to electron-rich aryl bromides. Studies on similar heteroaryl bromides have shown that electron-withdrawing groups on the aromatic ring generally lead to higher reactivity.[8] The choice of ligand, base, and solvent system is critical for stabilizing the catalytic species and facilitating the transmetalation step.[9]

Comparative Performance Data:

Boronic AcidCatalyst SystemBaseSolventTemp (°C)TOF (h⁻¹) (Illustrative)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~1500-2500[8]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80~1000-2000[4]
Thiophene-2-boronic acidPd-poly(AA)K₂CO₃Isopropanol90~500-850[8]

Turnover Frequency (TOF) values are illustrative and based on data for similar heteroaryl bromide systems to provide a comparative kinetic context.

B. Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling this compound with a wide range of primary and secondary amines.

Kinetic Insights: Similar to the Suzuki coupling, the oxidative addition of the C-Br bond to the palladium(0) complex is considered the rate-limiting step in many cases.[7][10] The choice of phosphine ligand is paramount; sterically hindered, electron-rich ligands (e.g., Buchwald-type biarylphosphines) are known to accelerate both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers. The base also plays a critical kinetic role, as it is involved in the deprotonation of the amine coordinated to the palladium center to form the palladium-amido complex that precedes reductive elimination.[11]

Comparative Performance Data:

AmineCatalyst SystemBaseSolventTemp (°C)Relative Rate (Qualitative)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Fast[10][12]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110Moderate[10]
(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃ / tBuXPhosK₃PO₄tAmylOH70Optimized for scale-up[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standard method for coupling this compound with an arylboronic acid, which can be monitored to obtain kinetic data.

Suzuki Coupling Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add this compound, boronic acid, base, catalyst to a flame-dried flask. Inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O). Inert->Solvent Reaction 4. Reaction - Heat to desired temp (e.g., 90°C). - Stir vigorously. Solvent->Reaction Monitoring 5. Kinetic Monitoring - Withdraw aliquots at timed intervals. - Quench and analyze by GC/LC-MS. Reaction->Monitoring Workup 6. Workup & Isolation - Cool, dilute with EtOAc, wash with brine, dry, and concentrate. Monitoring->Workup Purify 7. Purification - Column chromatography. Workup->Purify

Caption: Standard experimental workflow for kinetic analysis of Suzuki coupling.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: At specified time intervals (e.g., 10, 30, 60, 120, 240 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture and quench it in a vial containing deuterated chloroform (CDCl₃) with an internal standard. Analyze the sample by GC-MS or ¹H NMR to determine the conversion rate.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of this compound is highly dependent on the reaction type. In SNAr reactions , its kinetics are driven by the nucleophile's strength and the stabilization of the Meisenheimer intermediate. In palladium-catalyzed cross-coupling reactions , the kinetics are predominantly controlled by the oxidative addition step. For Suzuki and Buchwald-Hartwig couplings, the general reactivity trend of C-X bonds (I > Br > Cl) holds, positioning this compound as a substrate with excellent, predictable reactivity that is often faster than the corresponding chloro-isoquinoline but more stable and cost-effective than the iodo-analogue. The strategic selection of ligands, bases, and solvents is crucial for modulating the kinetic profile of these reactions to achieve optimal outcomes in synthetic applications.

References

A Researcher's Guide to the Electronic Landscape of 1-Bromoisoquinoline: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding a molecule's electronic structure is paramount to predicting its behavior. It is the key to unlocking its reactivity, metabolic fate, and potential as a therapeutic agent. 1-Bromoisoquinoline is a vital heterocyclic building block, serving as a precursor in the synthesis of numerous pharmacologically active compounds.[1][2] The strategic placement of the bromine atom at the C1 position profoundly influences the isoquinoline core's electron distribution, making it a fascinating subject for both synthetic and computational exploration.[1]

This guide provides an in-depth, comparative analysis of computational methods to probe the electronic structure of this compound. We move beyond a simple list of protocols to explain the causality behind methodological choices, offering a self-validating framework for your own research. Our goal is to equip you with the rationale to select the most appropriate computational lens to view this molecule, balancing predictive accuracy with computational cost.

Part 1: Selecting Your Computational Toolkit: A Hierarchy of Theories

The foundation of any computational analysis lies in choosing an appropriate level of theory. This choice is not arbitrary; it represents a trade-off between the rigor of the quantum mechanical approximation and the computational resources required. For a molecule like this compound, we will compare several industry-standard methods.

G cluster_1 Key Output Analyses dft Density Functional Theory (DFT) (The Workhorse) geom Optimized Geometry dft->geom mp2 MP2 (Higher Accuracy) mp2->geom hf Hartree-Fock (HF) (The Baseline) hf->dft Approximates Correlation via Electron Density hf->mp2 fmo HOMO-LUMO Analysis geom->fmo mep Electrostatic Potential geom->mep

Caption: Relationship between core computational theories and subsequent analyses.

1. Hartree-Fock (HF) Theory: The Foundational Approximation

Hartree-Fock is a foundational ab initio method that solves the Schrödinger equation by approximating that each electron moves in the average electrostatic field of all other electrons. Its primary limitation is the neglect of electron correlation—the way electrons instantaneously avoid each other.[3] While computationally inexpensive, this simplification can lead to inaccuracies, especially in describing reaction energies and non-covalent interactions. It serves as our essential baseline for comparison.

2. Møller-Plesset Perturbation Theory (MP2): A Step Towards Accuracy

To address the shortcomings of HF, post-Hartree-Fock methods were developed. Second-order Møller-Plesset perturbation theory (MP2) is one of the most common. It treats electron correlation as a "perturbation" to the HF solution, providing a significant improvement in accuracy.[3][4] This comes at a higher computational cost, making it more suitable for smaller to medium-sized molecules.

3. Density Functional Theory (DFT): The Pragmatic Workhorse

Density Functional Theory has become the most widely used method in quantum chemistry for good reason.[5] Instead of calculating the complex wavefunction for every electron, DFT determines the total electronic energy from the molecule's total electron density. This approach implicitly includes electron correlation at a computational cost often comparable to or only slightly higher than HF.[6] The accuracy of DFT is highly dependent on the chosen "exchange-correlation functional." In this guide, we will compare:

  • B3LYP: A hybrid functional that has been a long-standing, reliable choice for a wide range of organic molecules.[7]

  • M06-2X: Another hybrid functional known for its good performance in thermochemistry, kinetics, and systems involving non-covalent interactions.[8]

4. The Language of Electrons: Choosing a Basis Set

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The larger and more flexible the basis set, the more accurately the orbitals can be represented, but the longer the calculation will take.

  • Pople Style (e.g., 6-311+G(d,p)): A commonly used basis set that provides a good balance of accuracy and efficiency for many organic systems.[8][9]

  • Correlation-Consistent (e.g., aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy post-HF calculations.[10][11]

  • Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavier elements like bromine, the large number of core electrons can make calculations computationally demanding. ECPs replace these core electrons with a mathematical potential, significantly speeding up calculations while maintaining good accuracy for valence electron properties.[12]

Part 2: A Comparative Workflow for Analyzing this compound

A robust computational protocol is a self-validating one. The following workflow ensures that the electronic properties are calculated from a physically meaningful and stable molecular structure.

G start Input Structure (this compound) opt Step 1: Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Step 2: Vibrational Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) sp Step 3: Single-Point Energy Calculations (HF, MP2, DFT Models) check->sp No analysis Step 4: Data Analysis (HOMO-LUMO, MEP, etc.) sp->analysis end Electronic Properties & Reactivity Insights analysis->end

Caption: Standard computational workflow for electronic structure analysis.

Experimental Protocol 1: Geometry Optimization and Validation

Objective: To find the lowest-energy three-dimensional structure of this compound.

  • Structure Input: Build this compound using a molecular editor (e.g., GaussView) or from its SMILES string (c1ccc2c(c1)ccnc2Br).[1]

  • Calculation Setup (Gaussian):

    • Route Section: #p opt freq B3LYP/6-311+G(d,p) geom=connectivity

    • Charge and Multiplicity: 0 1 (neutral molecule, singlet state).

  • Execution: Submit the calculation.

  • Validation:

    • Upon completion, open the output file and verify that the optimization converged.

    • Crucially, check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[13] The presence of an imaginary frequency indicates a transition state, necessitating a re-optimization.

Causality: Performing electronic property calculations on a non-optimized structure is physically meaningless. This initial optimization ensures we are analyzing the molecule in its most stable conformation, providing a reliable foundation for all subsequent analyses.[14]

Experimental Protocol 2: Comparative Electronic Structure Calculations

Objective: To compare the electronic properties of the optimized this compound structure using different levels of theory.

  • Structure Input: Use the optimized coordinates from Protocol 1.

  • Calculation Setup (Gaussian): For each level of theory, perform a single-point energy calculation (i.e., without the opt keyword).

    • HF: #p HF/6-311+G(d,p) geom=check guess=read

    • MP2: #p MP2/6-311+G(d,p) geom=check guess=read

    • B3LYP: #p B3LYP/6-311+G(d,p) geom=check guess=read

    • M06-2X: #p M06-2X/6-311+G(d,p) geom=check guess=read

    • B3LYP with ECP: #p B3LYP/LANL2DZ geom=check guess=read

  • Execution & Data Extraction: Run each calculation and extract the total energy, HOMO and LUMO energies, and the dipole moment from the output files. Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

Data Summary: A Head-to-Head Comparison

The table below summarizes the key electronic properties calculated for the optimized structure of this compound using various levels of theory.

Method/Basis SetTotal Energy (Hartree)HOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
HF/6-311+G(d,p)-2996.883-8.750.459.203.51
MP2/6-311+G(d,p)-2998.051-8.410.829.233.65
B3LYP/6-311+G(d,p)-2999.814-6.55-1.035.523.39
M06-2X/6-311+G(d,p)-2999.552-7.11-0.596.523.45
B3LYP/LANL2DZ-262.115*-6.49-0.985.513.28

*Note: The absolute energy from the LANL2DZ basis set is not directly comparable to the others due to the use of an effective core potential.

Part 3: Visualizing Reactivity - From Numbers to Intuition

Quantitative data is powerful, but visual representations of electronic properties provide an intuitive understanding of molecular reactivity. These analyses were performed at the B3LYP/6-311+G(d,p) level of theory.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

Frontier Molecular Orbital theory is a cornerstone of modern organic chemistry. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

  • HOMO: Represents the outermost electrons and indicates the molecule's ability to act as an electron donor (a nucleophile).

  • LUMO: Represents the lowest-energy empty orbital and indicates the molecule's ability to act as an electron acceptor (an electrophile).

  • HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[15]

For this compound:

  • HOMO (-6.55 eV): The HOMO is a π-orbital distributed across the entire fused ring system. This indicates that the molecule can participate in electrophilic aromatic substitution reactions.

  • LUMO (-1.03 eV): The LUMO is a π*-antibonding orbital, also delocalized across the rings. Its relatively low energy suggests that this compound can accept electrons, making it susceptible to nucleophilic attack.

  • ΔE (5.52 eV): The calculated energy gap provides a quantitative measure of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Map: A Charge Distribution Blueprint

An MEP map provides a visual guide to the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting sites of non-covalent interactions, such as hydrogen bonding, as well as nucleophilic and electrophilic attacks.[16][17]

  • Red Regions: Indicate negative electrostatic potential (electron-rich areas), attractive to electrophiles.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor areas), attractive to nucleophiles.

  • Green/Yellow Regions: Indicate neutral potential.

Analysis of this compound's MEP:

The MEP map clearly shows the most electron-rich, negative potential (red) localized on the nitrogen atom, as expected due to its lone pair of electrons. This is the primary site for protonation and hydrogen bond acceptance. The hydrogen atoms of the aromatic rings exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. The region around the C-Br bond shows a slightly positive potential on the exterior of the bromine atom (a "sigma-hole"), which can be a site for halogen bonding—an increasingly recognized non-covalent interaction in drug design.

Part 4: Synthesis of Data and Practical Implications

Method Comparison:

  • The Hartree-Fock method significantly overestimates the HOMO-LUMO gap compared to the DFT and MP2 methods, a known consequence of neglecting electron correlation.

  • The DFT functionals (B3LYP and M06-2X) provide a more realistic and widely accepted picture of the electronic structure for such systems. The HOMO-LUMO gap predicted by B3LYP (5.52 eV) is smaller than that from M06-2X (6.52 eV), suggesting B3LYP predicts slightly higher reactivity.

  • The results from the computationally efficient B3LYP/LANL2DZ model are remarkably consistent with the much larger 6-311+G(d,p) basis set for properties like the HOMO-LUMO gap and dipole moment. This validates the use of ECPs as a time-saving strategy for screening similar, larger molecules.

Insights for Drug Development Professionals:

  • Target Interactions: The prominent negative potential around the nitrogen atom confirms its role as a key hydrogen bond acceptor, a critical interaction for binding within a protein active site.

  • Reactivity & Metabolism: The delocalized HOMO and LUMO across the aromatic system suggest that the entire ring is electronically active. The LUMO's accessibility points to a susceptibility to nucleophilic aromatic substitution, which could be a pathway for metabolism or a handle for synthetic modification.[1]

  • Halogen Bonding: The calculated electrostatic potential around the bromine atom suggests its potential to act as a halogen bond donor. This specific interaction can enhance binding affinity and selectivity to a biological target and is a key consideration in modern drug design.

Conclusion and Recommendations

This guide demonstrates a robust, multi-faceted approach to the computational analysis of this compound's electronic structure. By comparing different levels of theory, we gain not only quantitative data but also confidence in our predictions.

For routine analysis of this compound and similar halogenated heterocycles, Density Functional Theory using the B3LYP functional provides an excellent balance of computational efficiency and accuracy. For systems where non-covalent interactions are expected to be critical, the M06-2X functional is also a strong choice. When dealing with larger derivatives or high-throughput screening, the use of an Effective Core Potential like LANL2DZ for the bromine atom is a validated and highly effective time-saving strategy.

Ultimately, computational analysis is a powerful predictive tool. By understanding the "why" behind our methods and visualizing the results through FMO and MEP analysis, we can transform abstract quantum mechanical data into actionable chemical intuition, accelerating the journey from molecular design to innovative therapeutics.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for 1-Bromoisoquinoline Amination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of 1-aminoisoquinolines represents a critical step in the creation of a diverse array of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging the crucial C–N bond, offering a significant improvement over harsher, traditional methods.[1][2] However, the success of this palladium-catalyzed transformation is not guaranteed; it is critically dependent on the judicious selection of the ancillary ligand that coordinates to the palladium center. This guide provides an in-depth comparative analysis of common palladium ligands for the amination of 1-bromoisoquinoline, an electron-deficient and coordinating heteroaryl halide, supported by experimental insights and mechanistic rationale to empower you to make informed decisions in your synthetic endeavors.

The Critical Role of the Ligand in Catalysis

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium catalyst at each of these stages. For a challenging substrate like this compound, the ideal ligand must:

  • Promote Oxidative Addition: The electron-deficient nature of the isoquinoline ring can make the initial oxidative addition of the C-Br bond to the Pd(0) center challenging. Electron-rich and sterically bulky ligands are known to facilitate this key step.[4]

  • Facilitate Reductive Elimination: The final, product-forming step, reductive elimination from the Pd(II)-amido complex, is often the rate-limiting step.[5][6] Ligands with significant steric bulk can promote this step by creating a more crowded coordination sphere.

  • Prevent Catalyst Deactivation: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition. A well-designed ligand can sterically shield the metal center and prevent the formation of such off-cycle species.[3][7]

This guide will compare two major classes of ligands that have proven effective in this chemistry: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs).

Comparative Study of Ligand Performance

The choice of ligand can dramatically impact the yield, reaction time, and temperature required for the amination of this compound. Below is a comparative overview of commonly employed ligands, with performance data synthesized from the literature on this compound and analogous electron-deficient heteroaryl halides.

Bulky Biaryl Phosphine Ligands (The "Buchwald Ligands")

This class of ligands, developed extensively by the Buchwald group, is characterized by a biaryl backbone that imparts significant steric bulk and electron-rich phosphines that enhance catalytic activity.[8][9]

LigandKey FeaturesTypical Performance for this compound Amination
XPhos Highly bulky and electron-rich. Considered a general and highly effective ligand for a wide range of C-N couplings.[8][10]Often provides high yields with a variety of primary and secondary amines. A reliable starting point for optimization.
SPhos Similar to XPhos but with methoxy groups on the lower aryl ring, which are thought to influence catalyst stability and activity.[5][6][8]Generally shows excellent performance, sometimes outperforming XPhos for specific amine/substrate combinations.
RuPhos Features a dicyclohexylphosphino group and a diisopropylphenyl group on the biaryl scaffold.[8][11]Particularly effective for the coupling of primary amines. DFT studies suggest that for the Pd-RuPhos system, reductive elimination is the rate-limiting step.[5][6][12]
BrettPhos Possesses a bulky di-tert-butylphosphino group.[8][11]Excellent for the monoarylation of primary amines and for coupling with challenging nucleophiles.[8] In contrast to RuPhos, oxidative addition is often the rate-limiting step with BrettPhos.[5][6][12]
BINAP A bidentate phosphine ligand.Has been successfully used for the amination of a 6-bromoisoquinoline derivative on a kilogram scale, demonstrating its utility in process chemistry.[13] However, for many challenging couplings, monodentate biarylphosphine ligands are now preferred.
N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors, forming robust bonds with the palladium center, which can lead to highly stable and active catalysts.[1]

LigandKey FeaturesTypical Performance for this compound Amination
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) A sterically demanding and strongly electron-donating NHC.Highly effective for the amination of challenging substrates, including electron-deficient heteroaryl chlorides.[1] Can often achieve high turnover numbers.
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) The saturated backbone analogue of IPr, offering slightly different steric and electronic properties.While effective, for some sterically hindered couplings, the unsaturated IPr can be superior.[1]
BIAN-NHC Ligands A newer class of large-but-flexible NHC ligands designed for challenging couplings of coordinating heterocycles.[3][7]Show promise for overcoming catalyst inhibition by the substrate's heteroatom, making them a strong candidate for this compound amination.[3][7]

Mechanistic Considerations: Why Ligand Choice Matters

The subtle differences in ligand structure have profound mechanistic implications.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_ligand_effect Ligand's Influence Pd(0)L Active Pd(0)L Species OA_complex Oxidative Addition Complex (Ar)Pd(II)(Br)L Pd(0)L->OA_complex + ArBr Stab Prevents Deactivation (Steric Shielding) Pd(0)L->Stab Amido_complex Pd(II)-Amido Complex (Ar)Pd(II)(NR'R'')L OA_complex->Amido_complex + HNR'R'', - HBr (Base) OA Facilitates Oxidative Addition (Bulky, Electron-Rich) OA_complex->OA Product Ar-NR'R'' Amido_complex->Product Reductive Elimination RE Promotes Reductive Elimination (Steric Bulk) Amido_complex->RE Ligand Ligand (L) (e.g., XPhos, IPr) Ligand->OA Ligand->RE Ligand->Stab

Caption: The Buchwald-Hartwig catalytic cycle and the key steps influenced by the ligand.

For instance, a DFT study comparing BrettPhos and RuPhos in a model amination revealed different rate-limiting steps.[5][6][12] For the Pd-BrettPhos system, the initial oxidative addition was the highest energy barrier, whereas for Pd-RuPhos, the final reductive elimination was rate-limiting.[5][6][12] This highlights that there is no "one-size-fits-all" ligand; the optimal choice depends on which step of the catalytic cycle is most challenging for a given substrate-amine combination.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine, such as morpholine. It is crucial to note that optimization of the base, solvent, temperature, and reaction time will likely be necessary for each specific amine.

Workflow for Ligand Screening and Optimization

G start Start: Define Substrates (this compound, Amine) screen Initial Ligand Screen (e.g., XPhos, SPhos, IPr, RuPhos) Small Scale Reactions start->screen analyze1 Analyze Results (TLC, LC-MS) Identify Promising Ligands screen->analyze1 analyze1->screen Low/No Conversion (Try different ligand class) optimize Optimize Conditions for Best Ligand(s) (Base, Solvent, Temp.) analyze1->optimize Yield > 20% analyze2 Analyze Optimized Results Confirm Yield and Purity optimize->analyze2 analyze2->optimize Suboptimal (Further fine-tuning) scaleup Scale-Up Reaction analyze2->scaleup High Yield & Purity end End: Isolated Product scaleup->end

Caption: A logical workflow for selecting and optimizing a palladium ligand for a new transformation.

Reagents and Equipment:
  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification supplies (silica gel, solvents, etc.)

Step-by-Step Procedure:
  • Preparation of the Reaction Vessel: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the chosen ligand, and the base.

  • Addition of Reactants: Add this compound to the Schlenk tube. If the amine is a solid, add it at this stage.

  • Addition of Solvent and Liquid Amine: Add the anhydrous solvent, followed by the liquid amine (if applicable), via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Choices:

  • Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. Pre-formed palladium-ligand complexes (precatalysts) can also be used and often offer greater air stability and reactivity.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is a common choice, but for base-sensitive substrates, a milder base like Cs₂CO₃ may be preferable, as was used in the kilogram-scale synthesis of a 6-bromoisoquinoline derivative.[13]

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and catalyst components.

Conclusion and Future Outlook

The selection of the optimal palladium ligand is paramount for the successful Buchwald-Hartwig amination of this compound. While bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos represent excellent starting points for most applications, N-heterocyclic carbenes like IPr offer a powerful alternative, particularly for overcoming catalyst deactivation. For challenging couplings or process development, a thorough screening of a diverse set of ligands, including those from the RuPhos and BrettPhos families, is highly recommended. As ligand design continues to evolve, we can anticipate the development of even more robust and efficient catalysts that will further expand the synthetic utility of this indispensable transformation.

References

A Senior Application Scientist's Guide to Byproduct Analysis in 1-Bromoisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a valuable framework for orienting pharmacophoric elements in three-dimensional space. 1-Bromoisoquinoline, in particular, serves as a versatile starting material for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. However, the pursuit of the desired product is often complicated by the formation of reaction byproducts, which can impact yield, purity, and the overall efficiency of a synthetic route.

This guide provides an in-depth analysis of the common byproducts encountered during the functionalization of this compound via four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, as well as direct C-H functionalization. By understanding the mechanistic origins of these byproducts, researchers can make more informed decisions in reaction design and optimization to favor the formation of the desired product.

Comparing the Landscape of this compound Functionalization: A Summary of Common Byproducts

The choice of functionalization strategy for this compound is dictated by the desired C-C or C-N bond to be formed. Each method, while powerful, has its characteristic side reactions that can compete with the desired transformation. The following table provides a comparative overview of the most common byproducts for each reaction type.

Reaction Type Primary Byproduct(s) Secondary Byproduct(s)
Suzuki-Miyaura Coupling Isoquinoline (Dehalogenation)Biaryl (Homocoupling of Boronic Acid)
Buchwald-Hartwig Amination Isoquinoline (Dehalogenation)Biaryl Ether/Thioether (from solvent/additive)
Sonogashira Coupling Diyne (Glaser Homocoupling of Alkyne)Isoquinoline (Dehalogenation)
Direct C-H Functionalization Regioisomers of functionalized isoquinolineHomocoupling of the coupling partner

Suzuki-Miyaura Coupling: The Battle Against Dehalogenation and Homocoupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[1] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is highly efficient.[2] However, two key side reactions can diminish the yield of the desired 1-arylisoquinoline: dehalogenation and homocoupling of the boronic acid.[3]

Mechanistic Insight into Byproduct Formation:

  • Dehalogenation: The formation of isoquinoline as a byproduct arises from the proto-dehalogenation of this compound. This can occur through several pathways, including the reaction of the organopalladium intermediate with a proton source in the reaction mixture, such as residual water or alcohol solvents.[3]

  • Homocoupling: The homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of molecular oxygen.[4] Oxygen can reoxidize the Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to minimize the homocoupling of the boronic acid, which is promoted by oxygen.[4]

  • Degassed Solvents: Degassing the solvents helps to remove dissolved oxygen, further suppressing the homocoupling side reaction.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[1] The choice of base can influence the reaction rate and selectivity.

Visualization of Suzuki-Miyaura Byproduct Formation:

Suzuki_Byproducts cluster_desired Desired Reaction Pathway cluster_byproducts Byproduct Formation This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Homocoupling Homocoupling Arylboronic Acid->Homocoupling O₂ Pd(0) Pd(0) Pd(0)->Oxidative Addition Oxidative Addition->Transmetalation Dehalogenation Dehalogenation Oxidative Addition->Dehalogenation Proton Source Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 1-Arylisoquinoline 1-Arylisoquinoline Reductive Elimination->1-Arylisoquinoline

Caption: Suzuki-Miyaura reaction pathways for this compound.

Buchwald-Hartwig Amination: Minimizing Hydrodehalogenation

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5] The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The primary byproduct of concern in the amination of this compound is the dehalogenated product, isoquinoline.[7]

Mechanistic Insight into Byproduct Formation:

  • Hydrodehalogenation: The formation of isoquinoline occurs via a hydrodehalogenation pathway. This can be initiated by a β-hydride elimination from an amide intermediate, which competes with the desired reductive elimination.[5] The choice of base and ligand can significantly influence the rate of this side reaction.[7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

The following protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.01 equiv.) and XPhos (0.02 equiv.).

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Bulky Ligand: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and suppressing side reactions like β-hydride elimination.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.[6]

Visualization of Buchwald-Hartwig Byproduct Formation:

Buchwald_Byproducts cluster_desired Desired Reaction Pathway cluster_byproducts Byproduct Formation This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Pd(0) Pd(0)->Oxidative Addition Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Hydrodehalogenation Hydrodehalogenation Amine Coordination & Deprotonation->Hydrodehalogenation β-Hydride Elimination 1-Amino-isoquinoline 1-Amino-isoquinoline Reductive Elimination->1-Amino-isoquinoline

Caption: Buchwald-Hartwig reaction pathways for this compound.

Sonogashira Coupling: Suppressing the Glaser Homocoupling

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[8] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9] The most significant byproduct in this reaction is the homocoupling of the terminal alkyne, known as the Glaser coupling.[10]

Mechanistic Insight into Byproduct Formation:

  • Glaser Homocoupling: The copper(I) co-catalyst, in the presence of an amine base and oxygen, can promote the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[11] This side reaction can be minimized by carrying out the reaction under strictly anaerobic conditions or by using a copper-free protocol.[10]

Experimental Protocol: Sonogashira Coupling of this compound

The following is a representative protocol for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or heat gently (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper acetylide is a key intermediate in the transmetalation step of the palladium catalytic cycle.[9]

  • Amine Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[8]

  • Inert Atmosphere: A strictly oxygen-free environment is critical to suppress the Glaser homocoupling of the alkyne.[11]

Visualization of Sonogashira Byproduct Formation:

Sonogashira_Byproducts cluster_desired Desired Reaction Pathway cluster_byproducts Byproduct Formation This compound This compound Pd Cycle Pd Cycle This compound->Pd Cycle Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd Cycle Glaser Homocoupling Glaser Homocoupling Terminal Alkyne->Glaser Homocoupling Cu(I), O₂ Pd(0) Pd(0) Pd(0)->Pd Cycle Cu(I) Cu(I) Cu(I)->Glaser Homocoupling 1-Alkynyl-isoquinoline 1-Alkynyl-isoquinoline Pd Cycle->1-Alkynyl-isoquinoline

Caption: Sonogashira reaction pathways for this compound.

Direct C-H Functionalization: The Challenge of Regioselectivity

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[12] For isoquinoline, C-H activation can be directed to various positions on the ring system. However, when a halogen is already present, as in this compound, the competition between C-H activation and C-Br activation (cross-coupling) becomes a key consideration. Furthermore, the inherent reactivity of different C-H bonds in the molecule can lead to mixtures of regioisomers.

Mechanistic Insight into Byproduct Formation:

  • Regioisomers: Isoquinoline has several C-H bonds with differing electronic and steric environments. Without a directing group, C-H activation catalysts may functionalize multiple positions, leading to a mixture of regioisomeric products.

  • Cross-Coupling vs. C-H Activation: The palladium catalyst can potentially undergo oxidative addition into the C-Br bond of this compound, leading to cross-coupling byproducts if a suitable coupling partner is present. The relative rates of C-H activation and C-Br oxidative addition will depend on the specific catalyst, ligands, and reaction conditions.

Experimental Protocol: Direct C-H Arylation of Isoquinoline (Illustrative)

The following protocol illustrates a general procedure for the direct C-H arylation of an isoquinoline core. The reaction with this compound would require careful optimization to favor C-H activation over C-Br coupling.

Materials:

  • Isoquinoline (or this compound)

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.05 equiv.), IPr·HCl (0.10 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add isoquinoline (1.0 equiv.) and the aryl halide (1.5 equiv.).

  • Add pivalic acid (0.3 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMAc.

  • Heat the reaction at 120-140 °C, monitoring by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Carboxylic Acid Additive: Pivalic acid often acts as a proton shuttle in the C-H activation step, facilitating the cleavage of the C-H bond.

  • High Temperature: C-H activation typically requires higher reaction temperatures compared to cross-coupling of aryl halides due to the higher energy barrier for C-H bond cleavage.

Visualization of C-H Functionalization Challenges:

CH_Activation_Challenges This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Aryl Halide Aryl Halide Aryl Halide->Pd Catalyst Desired C-H Arylation Desired C-H Arylation Pd Catalyst->Desired C-H Arylation C-H Activation at desired position C-Br Cross-Coupling Byproduct C-Br Cross-Coupling Byproduct Pd Catalyst->C-Br Cross-Coupling Byproduct Oxidative Addition at C-Br Regioisomeric Byproducts Regioisomeric Byproducts Pd Catalyst->Regioisomeric Byproducts C-H Activation at other positions

Caption: Competing pathways in the C-H functionalization of this compound.

Conclusion

The functionalization of this compound is a critical endeavor in the synthesis of novel chemical entities with potential therapeutic applications. While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with direct C-H functionalization, offer powerful methods for its elaboration, a thorough understanding of the potential byproduct formation is essential for the development of efficient and robust synthetic routes. By carefully considering the mechanistic origins of these byproducts and making informed choices regarding catalysts, ligands, bases, and reaction conditions, researchers can significantly improve the outcome of these transformations, ultimately accelerating the drug discovery and development process.

References

A Senior Scientist's Guide to Validated Analytical Methods for 1-Substituted Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of 1-substituted isoquinoline derivatives is paramount. This class of compounds, forming the backbone of numerous pharmaceuticals and natural products, demands analytical methods that are not only accurate and precise but also validated to the highest standards of scientific integrity. This guide provides an in-depth comparison of the principal analytical techniques, supported by experimental data and field-proven insights, to empower you in selecting and implementing the most appropriate method for your research and development needs.

The Analytical Imperative for 1-Substituted Isoquinolines

The 1-substituted isoquinoline scaffold is a privileged structure in medicinal chemistry, found in drugs ranging from the vasodilator papaverine to antihypertensives like debrisoquine.[1] The nature of the substituent at the 1-position dictates the molecule's pharmacological activity, making its accurate characterization and quantification a critical step in drug discovery, quality control, and pharmacokinetic studies. The choice of analytical method is therefore not a trivial decision but a foundational element of successful research. It hinges on the specific requirements of the analysis: Is it for quantitative purity assessment, chiral separation of enantiomers, or detection in a complex biological matrix?

This guide will navigate the technical landscape of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing a comparative framework grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[2][3][4]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a balance of performance characteristics, sample properties, and the analytical objective. High-Performance Liquid Chromatography (HPLC) is often the workhorse for these compounds due to its versatility with non-volatile and thermally labile molecules.[5] Gas Chromatography (GC) offers high resolution for volatile compounds, while Capillary Electrophoresis (CE) excels in high-efficiency separations, particularly for chiral molecules.[6][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability Broad; ideal for non-volatile, polar, and thermally labile compounds. The go-to method for many isoquinoline alkaloids.[5]Limited to volatile and thermally stable compounds. Derivatization may be required for some isoquinolines.[8]Excellent for charged species and chiral separations with high efficiency. Low sample volume requirement.[7][9]
Typical Stationary Phase Reversed-phase C18 or C8 columns are most common.[10][11] Chiral stationary phases (e.g., polysaccharide-based) for enantiomers.[9]Capillary columns with polysiloxane-based stationary phases (e.g., HP-5MS).[12]Fused-silica capillaries. The buffer contains chiral selectors (e.g., cyclodextrins) for enantioseparation.[9]
Common Detectors UV/Vis (Diode Array Detector), Fluorescence, Mass Spectrometry (MS).[10]Flame Ionization Detector (FID), Mass Spectrometry (MS).[13]UV/Vis, Laser-Induced Fluorescence, Mass Spectrometry (MS).[14]
Strengths Highly versatile, robust, and widely available. Excellent for quantification. Established validation protocols.[15]High separation efficiency and speed for suitable compounds. Sensitive detectors.[8]Extremely high separation efficiency, minimal sample and solvent consumption, ideal for chiral analysis.[7][9]
Limitations Higher solvent consumption compared to CE. Can be slower than GC for volatile analytes.Sample must be volatile and thermally stable. Potential for thermal degradation of sensitive isoquinolines.Lower concentration sensitivity for UV detection compared to HPLC. Less robust for complex matrices.

In-Depth Experimental Protocols & Method Validation

A validated method is a self-validating system, providing assurance of its reliability. The following protocols are presented with this principle in mind, detailing not just the steps but the scientific rationale, and are accompanied by representative validation data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the most common method for purity assessment and quantification of 1-substituted isoquinoline derivatives in pharmaceutical formulations.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Drug Substance/Product Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General workflow for HPLC analysis of 1-substituted isoquinolines.

Detailed Protocol: Purity of a 1-Substituted Isoquinoline API

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B). The rationale for using an acidic modifier is to ensure the protonation of the basic isoquinoline nitrogen, leading to sharp, symmetrical peaks by minimizing interactions with residual silanol groups on the column.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample solution similarly to the standard solution at the same concentration.

  • Chromatographic Conditions:

    • Column: Supelco Discovery HS F5 (150 mm × 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution is often employed for separating impurities, for example: 0-5 min (38% B), 5-25 min (38-80% B), 25-30 min (80% B), 30-31 min (80-38% B), 31-40 min (38% B).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Validation Procedure (ICH Q2(R1) Guidelines):

    • Specificity: Inject blank (diluent), placebo, standard, and sample solutions to demonstrate that there are no interfering peaks at the retention time of the main analyte.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.25–0.75 mg/mL).[10] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0-102.0%.[10]

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.[10]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrumentally by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).[10]

Table 1: Representative HPLC Validation Data

ParameterSpecification (ICH)Typical ResultReference
Linearity (r²) ≥ 0.9950.9999[10]
Accuracy (% Recovery) 98.0 - 102.0%98.6 - 100.4%[10]
Precision (RSD) ≤ 2.0%≤ 1.4%[10]
LOD S/N ≥ 30.13 µg/mL[10]
LOQ S/N ≥ 100.43 µg/mL[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile 1-substituted isoquinoline derivatives, particularly in complex matrices like plant extracts or for forensic analysis.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Extract Liquid-Liquid Extraction (e.g., Alkaline Extraction) Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Impact (EI) Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect TIC Extract Total Ion Chromatogram Detect->TIC Identify Identify by Mass Spectrum & RT TIC->Identify Quantify Quantify using IS Identify->Quantify

Caption: General workflow for GC-MS analysis of isoquinoline alkaloids.

Detailed Protocol: Analysis in Whole Blood

  • Sample Preparation (Alkaline Liquid-Liquid Extraction): This is a critical step to isolate the basic isoquinoline alkaloids from the acidic and neutral components of the biological matrix.

    • To 1 mL of whole blood, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Alkalinize the sample by adding 100 µL of 20% sodium carbonate solution to a pH > 9. This deprotonates the isoquinoline nitrogen, making the analyte more soluble in organic solvents.[12]

    • Add 10 mL of an appropriate organic solvent (e.g., heptane:isoamyl alcohol, 95:5 v/v) and vortex thoroughly.[12]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, then ramped at 15 °C/min to 325 °C and held for 5 minutes. This program allows for the separation of compounds with a range of volatilities.[12]

    • MS Detector: Operated in full-scan mode (e.g., m/z 40-550) with electron impact (EI) ionization at 70 eV. Identification is confirmed by comparing the retention time and the mass spectrum with a reference standard or library (e.g., NIST).

Table 2: Representative GC-MS Validation Data for Alkaline Drugs in Blood

ParameterSpecification (SWGTOX)Typical ResultReference
Linearity (r²) ≥ 0.99> 0.993[16]
Accuracy (% Bias) Within ± 20%84% to 114%[16]
Precision (RSD) ≤ 15%0.66% to 14.8%[16]
LOD Method Dependent1 - 113 ng/mL[16]
LOQ Method Dependent4 - 375 ng/mL[16]
Capillary Electrophoresis (CE) for Chiral Separation

CE is a superior technique for the enantiomeric separation of chiral 1-substituted isoquinolines due to its high efficiency and the ease of screening different chiral selectors.

Logical Relationship in Chiral CE

Analyte Racemic Isoquinoline (R- and S-enantiomers) Complex Diastereomeric Complexes (Analyte-Selector) Analyte->Complex Selector Chiral Selector (e.g., Cyclodextrin) Selector->Complex Separation Differential Migration in Electric Field Complex->Separation Resolution Baseline Resolution of Enantiomers Separation->Resolution

Caption: Principle of chiral separation by Capillary Electrophoresis.

Detailed Protocol: Enantioseparation using Cyclodextrins

  • Background Electrolyte (BGE) Preparation: Dissolve a chiral selector, such as a sulfated-β-cyclodextrin, in a buffer solution (e.g., 30 mM phosphate buffer, pH 7.4).[9] Anionic cyclodextrins are particularly effective for the chiral analysis of isoquinoline alkaloids.[9] The choice of cyclodextrin is critical; its hydrophobic cavity and chiral hydroxyl groups on the rim interact differently with the two enantiomers, forming transient diastereomeric complexes with different mobilities.

  • Sample Preparation: Dissolve the racemic sample in the BGE or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • BGE: 30 mM phosphate buffer (pH 7.4) containing the optimized concentration of the chiral selector (e.g., 5-20 mM sulfated-γ-CyD).[9]

    • Voltage: 15-25 kV.[14]

    • Temperature: 25 °C.[9]

    • Injection: Hydrodynamic or electrokinetic injection for a few seconds.

    • Detection: UV detection at a suitable wavelength (e.g., 200 nm).[9]

  • Method Optimization: The key to successful chiral separation is optimizing the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. A systematic screening of different cyclodextrins is often the first step.

Table 3: Performance in Chiral CE

ParameterTypical PerformanceRationale / CommentReference
Resolution (Rs) > 1.5 for baseline separationAnionic cyclodextrins can achieve Rs values > 10 for some isoquinolines.[9]
Efficiency (Plates/meter) > 100,000High efficiency leads to very sharp peaks and excellent resolution.
Analysis Time < 15 minutesCE is typically a very fast separation technique.
Sample Volume NanolitersA major advantage, especially when sample is limited.[9]
Solvent Consumption Microliters per runAn environmentally friendly ("green") analytical technique.[7]

Conclusion: Selecting the Right Tool for the Job

The analytical landscape for 1-substituted isoquinoline derivatives is rich and varied.

  • For routine quality control and purity analysis of bulk drug substances , a validated HPLC-UV method is the industry standard, offering robustness, reliability, and straightforward implementation.

  • When dealing with complex biological matrices or requiring definitive identification , the sensitivity and selectivity of UPLC-MS/MS or GC-MS are unparalleled. GC-MS is preferable for more volatile derivatives, while LC-MS is more broadly applicable.

  • For the critical task of resolving enantiomers , Capillary Electrophoresis with chiral selectors often provides the highest resolution and efficiency, complementing the capabilities of chiral HPLC.

Ultimately, the choice of method must be guided by a thorough understanding of the analyte's properties, the sample matrix, and the analytical objective. By grounding your approach in the principles of scientific integrity and robust validation, you can ensure that your data is not only accurate but also defensible, forming a solid foundation for your research and development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone intermediate in the synthesis of novel pharmaceuticals and functional materials, 1-Bromoisoquinoline is a compound of significant interest to the research community.[1][2] Its utility, however, is matched by a critical need for rigorous safety protocols. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, grounded in established safety data and practical laboratory experience. Our objective is to empower researchers with the knowledge to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Hazard Analysis: Understanding the Risks of this compound

This compound is a reactive organic compound that presents several significant health hazards.[3] A thorough understanding of these risks is the foundation of a robust safety plan. The primary dangers associated with this chemical are its acute oral toxicity and its potential to cause severe eye damage.[3][4]

Signal Word: Danger [4]

Hazard Statements:

  • H301: Toxic if swallowed. [3][4] Ingestion of even small quantities can lead to serious, potentially lethal, health consequences.

  • H318: Causes serious eye damage. [3][4] Contact with the eyes can result in irreversible tissue damage and vision loss.

  • H315: Causes skin irritation. [5] Prolonged or repeated contact with the skin can lead to inflammation and discomfort.

  • H335: May cause respiratory irritation. [5] Inhalation of dust or vapors can irritate the respiratory tract.

Given these hazards, adherence to the personal protective equipment (PPE) and handling protocols outlined below is not merely a recommendation but a necessity for safe laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks posed by this compound. The following table summarizes the minimum PPE requirements for handling this compound.

Body Part Personal Protective Equipment Rationale and Best Practices
Eyes/Face Chemical safety goggles conforming to EN 166. A face shield should be used if there is a risk of splashing.[6]Protects against splashes and airborne particles that can cause severe eye damage.[4] Always ensure a snug fit.
Hands Disposable nitrile gloves.Provides a barrier against skin contact and irritation.[6] Gloves should be inspected for tears or holes before use and changed immediately upon contamination. Do not reuse disposable gloves.
Body A laboratory coat (ideally with a high cotton content for some fire retardancy) and closed-toe shoes.[6]Protects skin and personal clothing from accidental spills and contamination.[6]
Respiratory Not typically required with adequate engineering controls (i.e., a certified chemical fume hood).For situations with a risk of aerosol generation or in the event of a large spill outside of a fume hood, a NIOSH-approved respirator may be necessary.

Engineering Controls: Creating a Safe Workspace

Your primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[5] All weighing, transferring, and reactions involving this compound should be conducted within the fume hood to minimize the risk of inhalation and to contain any potential spills.[5] Ensure that the fume hood has adequate airflow before beginning any work. A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5] The container should be kept tightly closed.[5]

Handling and Use
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transferring: Conduct all weighing and transferring of solid this compound within the fume hood to prevent the generation of airborne dust. Use a spatula for transfers and avoid creating dust clouds.

  • In Solution: When working with this compound in solution, be mindful of the potential for splashing. Use a funnel for transfers between containers.

Spill Management

In the event of a spill, your response will depend on the scale of the incident.

SmallSpillWorkflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Alert Alert others in the immediate area Evacuate Evacuate the immediate vicinity Alert->Evacuate If necessary DonPPE Don appropriate PPE (gloves, goggles, lab coat) Evacuate->DonPPE Absorb Cover with an inert absorbent material (e.g., vermiculite, sand) DonPPE->Absorb Collect Carefully collect absorbed material into a labeled waste container Absorb->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste as hazardous material Clean->Dispose Report Report the incident to the lab supervisor Dispose->Report

Caption: Workflow for managing a small chemical spill.

For a large spill , immediately evacuate the laboratory, close the doors, and alert your institution's emergency response team.[8]

First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[5] Wash skin with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting.[5] Wash out mouth with water.[5] If the person is conscious, give them a small amount of water to drink.[5] Seek immediate medical attention.[5]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[9] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[9]
Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[8]

  • Collect waste in a clearly labeled, sealable container.[5]

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Conclusion: A Culture of Safety

The responsible use of this compound is predicated on a comprehensive understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you can mitigate the risks and continue your valuable research with confidence. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromoisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Bromoisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.